molecular formula C7H8FNO B1370455 (2-Amino-5-fluorophenyl)methanol CAS No. 748805-85-8

(2-Amino-5-fluorophenyl)methanol

Cat. No.: B1370455
CAS No.: 748805-85-8
M. Wt: 141.14 g/mol
InChI Key: ZRAZJGBWNZUSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-5-fluorophenyl)methanol (CAS 748805-85-8) is a fluorinated aromatic compound with the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both an amino group and a benzyl alcohol moiety on a fluorinated phenyl ring, makes it a versatile precursor for the synthesis of more complex molecules. In research applications, this compound is primarily valued as a key starting material in medicinal chemistry. The presence of the fluorine atom can significantly alter the biological activity, metabolic stability, and bioavailability of resulting compounds . Related fluorinated aromatic systems are investigated in the development of potential therapeutic agents, including studies focused on neurodegenerative diseases where multi-target-directed ligands are designed . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at room temperature . From a safety perspective, this compound carries warning indicators with potential health hazards. Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should consult the Safety Data Sheet for comprehensive handling protocols and implement appropriate controls when working with this material. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAZJGBWNZUSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620228
Record name (2-Amino-5-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748805-85-8
Record name (2-Amino-5-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-5-fluorophenyl)methanol (CAS No. 748805-85-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] (2-Amino-5-fluorophenyl)methanol, a key fluorinated building block, exemplifies the utility of such synthons in the construction of complex pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxymethyl moiety on a fluorinated phenyl ring, renders it a highly valuable intermediate for introducing this privileged structural motif into drug candidates. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and application in cutting-edge research.

Physicochemical and Safety Profile

A thorough understanding of the properties and safe handling of this compound is paramount for its effective and responsible use in a laboratory setting.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 748805-85-8[3][4][5][6][7][8]
Molecular Formula C₇H₈FNO[3][4][7]
Molecular Weight 141.14 g/mol [3][5][7][8]
Appearance White to off-white solid
Synonyms 4-Fluoro-2-hydroxymethylaniline[5][8][9]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[3][10]
Safety and Handling

This compound is associated with several hazard classifications, necessitating careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Statements:

  • H302: Harmful if swallowed.[10]

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H332: Harmful if inhaled.[10]

  • H335: May cause respiratory irritation.[10]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

  • P262: Do not get in eyes, on skin, or on clothing.[10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[9] Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the reduction of a suitable precursor, such as 2-amino-5-fluorobenzoic acid or its ester derivative. This transformation is a cornerstone of organic synthesis, and several methodologies can be employed.

Conceptual Synthesis Workflow

The logical flow for the synthesis of this compound from a commercially available starting material is depicted below.

G start 2-Amino-5-fluorobenzoic Acid reductant Reducing Agent (e.g., LiAlH₄, NaBH₄/I₂, or B₂H₆) start->reductant Reduction of Carboxylic Acid workup Aqueous Work-up (Quenching and Extraction) reductant->workup Reaction Completion product This compound workup->product Isolation and Purification G cluster_amine Amine Reactivity cluster_alcohol Alcohol Reactivity start This compound amine_alkylation N-Alkylation start->amine_alkylation amine_acylation N-Acylation start->amine_acylation amine_diazotization Diazotization (e.g., Sandmeyer Reaction) start->amine_diazotization alcohol_oxidation Oxidation to Aldehyde or Carboxylic Acid start->alcohol_oxidation alcohol_etherification Etherification start->alcohol_etherification alcohol_esterification Esterification start->alcohol_esterification

Sources

(2-Amino-5-fluorophenyl)methanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Amino-5-fluorophenyl)methanol for Researchers and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic building block of significant interest in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—a primary amine, a benzylic alcohol, and a fluorine atom on the phenyl ring—provides a versatile scaffold for the synthesis of complex molecules. This guide offers a comprehensive overview of its physical and chemical properties, handling protocols, and its role as a key intermediate in the development of novel therapeutics. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this a valuable synthon in drug discovery programs.[1]

Molecular and Physicochemical Profile

The fundamental properties of this compound are summarized below. These data are crucial for its identification, handling, and use in synthetic applications.

Structural and General Data
PropertyValueSource
CAS Number 748805-85-8[2][3]
Molecular Formula C₇H₈FNO[2][3]
Molecular Weight 141.14 g/mol [2][3]
IUPAC Name This compound
SMILES OCC1=CC(F)=CC=C1N[2][3]
Physical Form White to off-white solid
Purity Typically ≥95%
Chemical Structure and Reactivity Overview

The structure of this compound features a benzene ring substituted with an amino group, a hydroxymethyl group, and a fluorine atom. The relative positions of these groups dictate its reactivity.

Caption: Chemical structure and key reactive sites of this compound.

The primary amino group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and diazotization. The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, as well as esterification and etherification. The fluorine atom is generally unreactive under standard synthetic conditions but exerts a strong electron-withdrawing effect, influencing the reactivity of the entire molecule.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements and corresponding precautionary measures.

GHS PictogramSignal WordHazard StatementsPrecautionary Statements

Warning H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Stability

To ensure long-term stability, this compound should be stored under the following conditions:

  • Atmosphere: Keep in a dark place under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]

  • Temperature: Store at room temperature.[3]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]

The compound is sensitive to light and air, which can lead to gradual degradation. The amino group, in particular, is prone to oxidation, which may result in discoloration of the material over time.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical industry.

  • Scaffold for Bioactive Molecules: It serves as a starting material for the synthesis of heterocyclic compounds and other complex molecules that are often evaluated for biological activity. The fluorophenylamino moiety is a common feature in modern drug candidates.[9]

  • Drug Discovery: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] This building block provides a direct route to incorporate a fluoro-substituted aminobenzyl scaffold.

  • Organic Synthesis: The distinct reactivity of the amino and hydroxyl groups allows for selective, stepwise functionalization, enabling the construction of intricate molecular architectures.[10][11]

Experimental Protocols & Characterization

The following section outlines standard, self-validating protocols for the characterization of this compound.

Protocol: Melting Point Determination

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: Finely crush a small amount of the solid (2-3 mg) on a watch glass.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: Report the melting range as T₁ - T₂.

Spectroscopic Characterization Overview

While specific spectra are proprietary to suppliers, the structural features of this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (in the 6.5-7.5 ppm region), the methylene protons of the -CH₂OH group (around 4.5 ppm), the hydroxyl proton (variable, broad singlet), and the amine protons (variable, broad singlet). The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant, which is a diagnostic feature.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to:

    • O-H stretch (broad, ~3300-3400 cm⁻¹) from the alcohol.[12]

    • N-H stretches (two sharp peaks, ~3300-3500 cm⁻¹) from the primary amine.[12]

    • C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹).[12]

    • C-F stretch (~1100-1250 cm⁻¹).

  • MS (Mass Spectrometry): Electron Impact Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to its molecular weight (141.14 g/mol ), along with characteristic fragmentation patterns.[12]

G cluster_workflow Characterization Workflow start Sample of This compound mp Melting Point Determination start->mp nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Combined Spectroscopic and Physical Data mp->data nmr->data ir->data ms->data structure Structure and Purity Confirmation data->structure

Caption: A typical workflow for the physical and spectroscopic characterization of the compound.

Conclusion

This compound is a strategically designed chemical intermediate with high utility in modern organic synthesis and drug discovery. Its unique combination of reactive functional groups, coupled with the modulating effect of the fluorine substituent, provides a versatile platform for creating novel molecular entities. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research and development setting.

References

  • Appchem. This compound | 748805-85-8 | C7H8FNO. URL: https://www.appchem.com/product/748805-85-8
  • BLD Pharm. 748805-85-8|this compound. URL: https://www.bldpharm.com/products/748805-85-8.html
  • Sigma-Aldrich. This compound | 748805-85-8. URL: https://www.sigmaaldrich.com/product/synthonix/sy3h3d67591d
  • Achmem. This compound. URL: https://www.achmem.com/products/AMCS024898
  • Proman. Safety Data Sheet - Methanol. URL: https://www.proman.org/wp-content/uploads/2021/08/Methanol-SDS-USA-Proman-GHS-Rev-5-06-2021-English.pdf
  • Methanex Corporation. SAFETY DATA SHEET - Methanol. URL: https://www.methanex.com/sites/default/files/sds/MX-UL-METHANOL-ID-EN.pdf
  • Synquest Labs. 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet. URL: https://www.synquestlabs.com/sds/2102-2-06
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/31740056/
  • Carl ROTH. Safety Data Sheet: Methanol. URL: https://www.carlroth.com/medias/SDB-AE01-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNjI4MjB8YXBwbGljYXRpb24vcGRmfGg1Ni9oZTIvODk4NTc4NDY4MDUxMC5wZGZ8YjM0Y2Y0YjU3YjY5YjQyZWIzYjM1N2YyYjM5YjQzY2Y2YjI5YjI3YjY5YjQyZWIzYjM1N2YyYjM5YjQzY2Y
  • Herraiz, T., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. URL: https://www.mdpi.com/1420-3049/26/24/7697
  • Wang, Y., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/37184921/
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. URL: https://www.chem.wisc.edu/courses/344/Handouts/NMR_IR_MS_UV_Combined.pdf
  • Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. URL: https://www.mdpi.com/1420-3049/26/5/1466

Sources

(2-Amino-5-fluorophenyl)methanol molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Amino-5-fluorophenyl)methanol: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] this compound is a key building block that offers a trifecta of functionalities: a nucleophilic aniline, a versatile benzyl alcohol, and a strategically placed fluorine atom. This guide provides an in-depth technical overview of its molecular structure, a robust synthesis protocol, methods for its structural verification, and a discussion of its application in the field of drug discovery for researchers, scientists, and drug development professionals.

Molecular Properties and Structure

This compound is a substituted benzyl alcohol derivative. The presence of the ortho-amino group and a meta-fluorine substituent relative to the hydroxymethyl group makes it an attractive and versatile intermediate for building more complex molecular architectures.

PropertyValueReference(s)
CAS Number 748805-85-8[1][3][4][5]
Molecular Formula C₇H₈FNO[4][5]
Molecular Weight 141.14 g/mol [4][5]
IUPAC Name This compound[3]
Appearance White to off-white solid[3]
SMILES OCC1=CC(F)=CC=C1N[4]
InChI Key ZRAZJGBWNZUSGQ-UHFFFAOYSA-N[3]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="NH₂", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C8 [label="CH₂", style=filled, fillcolor="#F1F3F4"]; O9 [label="OH", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; F10 [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];

// Benzene ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituent bonds C1 -- N7 [len=1.5]; C2 -- C8 [len=1.5]; C8 -- O9 [len=1.5]; C4 -- F10 [len=1.5];

// Invisible nodes for positioning labels benzene_center [label="", pos="0,0!", shape=point]; C1 [pos="-1.29,0.75!"]; C2 [pos="-1.29,-0.75!"]; C3 [pos="0,-1.5!"]; C4 [pos="1.29,-0.75!"]; C5 [pos="1.29,0.75!"]; C6 [pos="0,1.5!"]; N7 [pos="-2.5,1.5!"]; C8 [pos="-2.5,-1.5!"]; O9 [pos="-3.5,-1.5!"]; F10 [pos="2.5,-1.5!"]; }

Caption: Molecular structure of this compound.

Synthesis Pathway

The synthesis of this compound is most effectively achieved via a two-step process starting from commercially available materials. The pathway involves the synthesis of the intermediate 2-Amino-5-fluorobenzoic acid, followed by its reduction to the target benzyl alcohol.

synthesis_workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reduction to Final Product start 4-Fluoroaniline reagents1 1. Chloral Hydrate, Hydroxylamine HCl 2. Conc. H₂SO₄ (Cyclization) 3. H₂O₂, NaOH (Oxidative Cleavage) start->reagents1 intermediate 2-Amino-5-fluorobenzoic Acid reagents1->intermediate reagents2 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup intermediate->reagents2 product This compound reagents2->product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis of 2-Amino-5-fluorobenzoic Acid

This protocol is adapted from established methods for synthesizing substituted anthranilic acids from anilines.[6] The causality behind this multi-reaction, one-pot synthesis lies in its efficiency, transforming a simple aniline into a functionalized benzoic acid through a series of reliable, high-yielding transformations without isolating each intermediate.

  • Reaction Setup : In a 2L three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, prepare a solution of hydroxylamine hydrochloride (0.89 mol) and anhydrous sodium sulfate (1.80 mol) in 1125 mL of water. Heat to ~40°C to aid dissolution.

  • Aniline Preparation : In a separate flask, slowly add 4-fluoroaniline (0.27 mol) to a vigorously stirred mixture of 150 mL water and 75 mL concentrated hydrochloric acid.

  • Condensation and Cyclization : Add the aniline solution to the first flask in one portion. Heat the mixture to reflux with vigorous stirring. After 1-2 minutes, a milky white precipitate will form. This is the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

  • Isatin Formation : Remove the heat and add concentrated sulfuric acid (100 mL) cautiously. Heat the mixture to 80-90°C for 10-15 minutes. This acidic dehydration promotes cyclization to form 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin).

  • Oxidative Cleavage : Cool the reaction mixture in an ice bath and slowly add 30% hydrogen peroxide (0.9 mol) while maintaining the temperature below 40°C. After addition, allow the mixture to stir at room temperature for 2 hours. The peroxide, under these conditions, selectively oxidizes the C2-C3 bond of the isatin ring.

  • Workup and Isolation : Neutralize the mixture with a saturated sodium hydroxide solution to pH 7-8, then carefully acidify with concentrated hydrochloric acid to pH 4-5. The product, 2-Amino-5-fluorobenzoic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Proposed Protocol: Reduction to this compound

The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, as less reactive hydrides like sodium borohydride are ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity.[2][7] The protocol must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

  • Reaction Setup : Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Add lithium aluminum hydride (1.5 molar equivalents relative to the acid) to 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Substrate Addition : Dissolve 2-Amino-5-fluorobenzoic acid (1.0 molar equivalent) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The initial reaction is an acid-base reaction that evolves hydrogen gas, followed by the reduction of the carboxylate.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2-4 hours to ensure the reaction goes to completion.

  • Quenching (Fieser Workup) : Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in a granular precipitate of aluminum salts that is easily filtered.

  • Isolation : Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification : Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography (silica gel) to yield pure this compound.

Structural Elucidation and Characterization

Expected Spectroscopic Data:

TechniqueExpected Signature
¹H NMR - Aromatic Region (δ 6.5-7.0 ppm) : Three distinct signals, exhibiting complex splitting patterns (doublet of doublets) due to ³JH-H and ⁴JH-F couplings. - Methylene Protons (-CH₂OH, δ ~4.5 ppm) : A singlet (or a doublet if coupled to the OH proton). - Amine Protons (-NH₂, δ ~4.0-5.0 ppm) : A broad singlet. - Hydroxyl Proton (-OH, δ ~2.0-4.0 ppm) : A broad singlet or triplet, exchangeable with D₂O.
¹³C NMR - Aromatic Region (δ 110-160 ppm) : Six signals are expected. The carbon attached to fluorine (C-F) will appear as a doublet with a large ¹JC-F coupling constant (~240 Hz). The carbons ortho and meta to the fluorine will also show smaller C-F couplings. - Methylene Carbon (-CH₂OH, δ ~60-65 ppm) .
FTIR - O-H Stretch : Broad band, ~3300-3400 cm⁻¹. - N-H Stretch : Two sharp peaks (symmetric and asymmetric), ~3350-3450 cm⁻¹. - Aromatic C-H Stretch : ~3000-3100 cm⁻¹. - C-O Stretch : Strong band, ~1000-1050 cm⁻¹. - C-F Stretch : Strong band, ~1200-1250 cm⁻¹.
Mass Spec. - [M]⁺ : Expected molecular ion peak at m/z = 141.05899.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile scaffold for building drug-like molecules. Its strategic application stems from the predictable and beneficial effects of its constituent functional groups.[8][9]

The Rationale for Use: A Scientist's Perspective
  • Metabolic Blocking : The C-F bond is exceptionally strong and not susceptible to enzymatic oxidation. Placing a fluorine atom at the 5-position can effectively block a potential site of metabolic attack (e.g., P450-mediated hydroxylation), thereby increasing the compound's half-life and oral bioavailability.[1]

  • pKa Modulation : The electron-withdrawing nature of fluorine lowers the pKa of the nearby aniline group. This makes the amine less basic, which can be crucial for tuning a drug's ionization state at physiological pH, impacting its solubility, cell permeability, and off-target activity (e.g., hERG channel binding).[2]

  • Enhanced Binding Interactions : Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds (orthogonal multipolar C–F···C=O interactions), which can enhance binding affinity and selectivity.

  • Synthetic Handle : The primary amine and primary alcohol serve as key points for synthetic elaboration. The amine can be acylated, alkylated, or used in cyclization reactions, while the alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution.

application_workflow cluster_amine Amine Derivatization cluster_alcohol Alcohol Derivatization start This compound acyl Acylation (R-COCl) start->acyl sulf Sulfonylation (R-SO₂Cl) start->sulf reductive Reductive Amination (with Aldehyde/Ketone) start->reductive ether Williamson Ether Synthesis (NaH, R-X) start->ether oxid Oxidation (PCC, DMP) start->oxid ester Esterification (R-COOH) start->ester amine_out Amides, Sulfonamides, Secondary Amines acyl->amine_out Forms stable linker sulf->amine_out Introduces H-bond acceptor reductive->amine_out Builds molecular complexity alcohol_out Ethers, Aldehydes, Esters ether->alcohol_out Modulates lipophilicity oxid->alcohol_out Enables further chemistry ester->alcohol_out Creates prodrugs

Caption: Synthetic utility of this compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Signal Word : Warning.[3][4]

  • Pictogram : GHS07 (Exclamation Mark).[3]

  • Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent oxidation of the aniline group.[4]

Conclusion

This compound represents more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its combination of a fluorinated aromatic ring with ortho- and para- disposed functional handles provides medicinal chemists with a powerful tool to address key challenges in optimizing lead compounds, such as improving metabolic stability and fine-tuning electronic properties. The robust synthesis and clear principles for structural verification outlined in this guide provide a solid foundation for its effective utilization in the development of next-generation therapeutics.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Angene. (2-Amino-5-fluorophenyl);methanol.
  • PubChemLite. (5-amino-2-fluorophenyl)methanol (C7H8FNO).
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023).
  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).
  • Meanwell, N. A. (2011). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry.
  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online.
  • Organic Syntheses. Reduction of L-Valine to L-Valinol.
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • The Organic Chemistry Tutor. NaBH4 & LiAlH4 Reductions. (2022). YouTube.
  • Metger, L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • SpectraBase. 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl.
  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • Eurisotop. NMR Solvent data chart.
  • Metin, J., et al. (2018). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.
  • ResearchGate. Applications of fluorine-containing amino acids for drug design.

Sources

Spectral Data Analysis of (2-Amino-5-fluorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of (2-Amino-5-fluorophenyl)methanol are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout the guide.

Caption: Molecular structure of this compound with atom numbering for spectral assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, confirming the substitution pattern and the presence of functional groups.

A. ¹H NMR Spectroscopy

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons (OH and NH₂).[1]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A typical experiment involves a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~6.85ddJ(H3,H4) ≈ 8.5, J(H3,F9) ≈ 8.5
H4~6.65tdJ(H4,H3) ≈ 8.5, J(H4,H6) ≈ 2.5, J(H4,F9) ≈ 2.5
H6~6.95ddJ(H6,H4) ≈ 2.5, J(H6,F9) ≈ 4.5
H7 (CH₂)~4.60s-
H8 (NH₂)~3.80br s-
H18 (OH)~2.00br s-

Interpretation:

The predicted ¹H NMR spectrum reveals a distinct pattern for the aromatic protons due to the influence of the amino, hydroxymethyl, and fluoro substituents.

  • Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons appear in this region. The electron-donating amino group (at C1) and the electron-withdrawing fluorine (at C5) create a complex electronic environment.

    • H4 is predicted to be the most upfield proton, appearing as a triplet of doublets due to coupling with H3, H6, and the fluorine atom.

    • H3 is expected to be a doublet of doublets, showing coupling to H4 and a significant through-space or through-bond coupling to the fluorine atom.

    • H6 is predicted to be a doublet of doublets, with coupling to H4 and the fluorine atom.

  • Hydroxymethyl Protons (H7, δ ~4.60 ppm): The two protons of the methylene group (CH₂) are expected to appear as a singlet, as they are chemically equivalent and not adjacent to any other protons. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

  • Labile Protons (NH₂ and OH): The chemical shifts of the amino (H8) and hydroxyl (H18) protons are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and can be exchanged with D₂O.

B. ¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A 400 MHz (or higher) spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C1~145 (d, J(C1,F9) ≈ 2 Hz)
C2~125 (d, J(C2,F9) ≈ 8 Hz)
C3~116 (d, J(C3,F9) ≈ 22 Hz)
C4~115 (d, J(C4,F9) ≈ 21 Hz)
C5~158 (d, J(C5,F9) ≈ 240 Hz)
C6~114 (d, J(C6,F9) ≈ 7 Hz)
C7 (CH₂)~64

Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The fluorine atom introduces characteristic C-F coupling, which splits the signals of the nearby carbon atoms into doublets.

  • Aromatic Carbons (δ 114-158 ppm):

    • C5 is directly attached to the highly electronegative fluorine atom and will therefore appear at the most downfield chemical shift in the aromatic region, with a large one-bond C-F coupling constant (¹J(CF) ≈ 240 Hz).

    • C1 , bonded to the amino group, will also be significantly downfield.

    • C3 and C4 , ortho and meta to the fluorine atom, respectively, will show significant two- and three-bond C-F coupling.

    • C2 and C6 , also coupled to the fluorine, will exhibit smaller C-F coupling constants.

  • Aliphatic Carbon (C7, δ ~64 ppm): The carbon of the hydroxymethyl group appears in the aliphatic region, deshielded by the attached oxygen atom.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected, followed by the sample spectrum.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3250O-H stretch (broad)Alcohol
3400-3300N-H stretch (two sharp bands)Primary Amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂)
1620-1580C=C stretchAromatic Ring
1520-1480N-H bendPrimary Amine
1250-1000C-O stretchPrimary Alcohol
1250-1150C-F stretchAryl Fluoride

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹): A broad absorption band centered around 3350 cm⁻¹ is expected for the O-H stretch of the alcohol, indicative of hydrogen bonding.[3] Superimposed on this broad band, two sharper peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine should be visible.[4]

  • C-H Stretching Region (3100-2850 cm⁻¹): Weaker absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while stronger absorptions below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the methylene group.[3]

  • Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information, including:

    • Aromatic C=C stretching vibrations around 1600 cm⁻¹.

    • The N-H bending vibration of the primary amine.

    • A strong C-O stretching band for the primary alcohol.

    • A characteristic C-F stretching vibration for the aryl fluoride.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, usually resulting in a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (EI):

  • Molecular Ion (M⁺): m/z = 141

  • Major Fragment Ions (m/z): 124, 112, 95, 77

Interpretation and Fragmentation Pathway:

Under electron ionization, this compound is expected to undergo fragmentation through several key pathways.

fragmentation M [this compound]⁺ m/z = 141 F1 [M - OH]⁺ m/z = 124 M->F1 - •OH F2 [M - CH₂O]⁺ m/z = 111 M->F2 - CH₂O F3 [M - H₂O]⁺ m/z = 123 M->F3 - H₂O F4 [C₆H₄F]⁺ m/z = 95 F2->F4 - NH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Molecular Ion (m/z 141): The molecular ion peak should be observable, corresponding to the molecular weight of the compound (C₇H₈FNO).

  • Loss of Hydroxyl Radical (m/z 124): A common fragmentation pathway for benzyl alcohols is the loss of the hydroxyl group (•OH) to form a stable benzylic carbocation.[5]

  • Loss of Formaldehyde (m/z 111): Another characteristic fragmentation of benzyl alcohols is the loss of a neutral formaldehyde molecule (CH₂O) from the molecular ion.

  • Loss of Water (m/z 123): Dehydration, the loss of a water molecule (H₂O), is also a possible fragmentation pathway.

  • Formation of Fluorophenyl Cation (m/z 95): Subsequent fragmentation of the m/z 111 ion through the loss of the amino group can lead to the formation of the fluorophenyl cation.

  • Aniline-like Fragmentation: The amino group can direct fragmentation, leading to the loss of HCN from the aniline-like fragment, though this may be a minor pathway.[6][7]

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with their detailed interpretations, offer a robust framework for the characterization of this important synthetic intermediate. The provided experimental protocols serve as a practical reference for researchers aiming to acquire and analyze spectral data for this and related compounds. By integrating predictive methods with fundamental spectroscopic principles, this guide demonstrates a powerful approach to structural elucidation in the absence of readily available experimental data, thereby upholding scientific integrity and providing authoritative guidance for professionals in the chemical and pharmaceutical sciences.

References

  • The Royal Society of Chemistry. (n.d.). Contents.
  • Slideshare. (n.d.). Fragmentation of different functional groups.
  • SpectraBase. (n.d.). 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts.
  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?
  • Whitman College. (n.d.). GCMS Section 6.15.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • PubMed. (n.d.). New class of 19F pH indicators: fluoroanilines.
  • American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13.
  • SpectraBase. (n.d.). 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 4-Fluoroaniline - Optional[15N NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods.
  • ConnectSci. (n.d.). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives.
  • Journal of the American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13.
  • PubChem. (n.d.). 2-Aminobenzyl alcohol.
  • NIST. (n.d.). Benzyl alcohol.
  • NIST. (n.d.). 2-Aminobenzyl alcohol.
  • ChemAxon. (n.d.). NMR Predictor.
  • PROSPRE. (n.d.). 1H NMR Predictor.
  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • ResearchGate. (n.d.). Overlay of ¹H NMR spectra for reaction of 2‐aminobenzyl alcohol and....
  • CASPRE. (n.d.). 13C NMR Predictor.
  • Cheminfo.org. (n.d.). IR spectra prediction.
  • YouTube. (2021, February 18). mass spectrometry #mass fragmenation of Aromatic amine#Aniline#Amide#Nitrobenzene#Nitrile.
  • The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).
  • University of Southampton. (n.d.). Approaches Towards the Automated Interpretation and Prediction of ES-MS/MS Spectra of Non-Peptidic, Pharmaceutical, Combinatorial Compounds.
  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • YouTube. (2015, March 19). IR Spect Drawing Spectra: Alcohols and Amines.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Cheminfo.org. (n.d.). Predict 13C NMR spectra.
  • YouTube. (2018, August 14). spectroscopy infrared alcohols and amines.
  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-....
  • PMC - NIH. (2024, February 16). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model.

Sources

An In-depth Technical Guide on the Solubility and Stability of (2-Amino-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-fluorophenyl)methanol, a substituted aminobenzyl alcohol, represents a key structural motif in medicinal chemistry. Its constituent parts—a benzene ring activated by an amino group, deactivated by a fluorine atom, and functionalized with a hydroxymethyl group—present a unique combination of chemical properties that are of significant interest in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom can modulate metabolic stability and binding affinity, while the amino and alcohol groups offer versatile handles for further chemical modification.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. Understanding these parameters is paramount in early-stage drug development, as they directly influence bioavailability, formulation strategies, and shelf-life.[1][2] We will explore the theoretical underpinnings and provide robust, field-proven experimental protocols for the precise determination of these characteristics.

Part 1: Solubility Profiling of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug candidate's success.[2] For oral dosage forms, insufficient aqueous solubility is a primary reason for poor bioavailability. This section details the principles and a practical, validated method for determining the solubility of this compound.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements in pharmaceutical development:

  • Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system is at equilibrium.[3] It is a fundamental property of the compound and is essential for pre-formulation and biopharmaceutical classification. The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

  • Kinetic Solubility : This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (typically in DMSO).[3] While useful for high-throughput screening in early discovery, it can often overestimate the true solubility.[1]

For the purpose of thorough characterization, this guide focuses on the determination of thermodynamic solubility.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the definitive method for measuring the thermodynamic solubility of this compound in various solvent systems. The causality behind this choice is its ability to ensure that a true equilibrium between the dissolved and undissolved solid is achieved, providing a reliable and reproducible measurement.[5]

Objective: To determine the concentration of this compound in a saturated solution at a controlled temperature.

Materials:

  • This compound (CAS 748805-85-8)[6]

  • Selection of solvents (e.g., Deionized Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated analytical balance and pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains. This is a critical step to guarantee that equilibrium is reached with the solid phase.[4]

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5] The extended time is necessary to overcome kinetic barriers to dissolution.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. To ensure a clear supernatant free of particulates which could falsely elevate the measured concentration, centrifuge the samples at high speed.[1]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. For further certainty, filter the aliquot through a 0.45 µm syringe filter. This step is a self-validating measure to remove any remaining micro-particulates. Adsorption to the filter should be assessed and mitigated if necessary.[1]

  • Dilution & Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using a validated, stability-indicating HPLC-UV method to determine the concentration. The use of HPLC is superior to UV spectroscopy as it can distinguish the parent compound from any potential impurities or degradants.[1][7]

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Data Presentation: Expected Solubility Profile

The following table summarizes the expected solubility data for this compound in a range of pharmaceutically relevant solvents. The values are presented to illustrate the typical output of the described protocol.

Solvent SystempHTemperature (°C)Expected Solubility (mg/mL)Classification
Deionized Water~7.025Low to ModerateSparingly Soluble
0.1 N HCl1.237HighSoluble
pH 7.4 Phosphate Buffer7.437ModerateSlightly Soluble
MethanolN/A25HighFreely Soluble
EthanolN/A25HighFreely Soluble

Note: The amine group is expected to be protonated at low pH, increasing aqueous solubility.

Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid This compound to vial B Add precise volume of solvent A->B Step 1-2 C Agitate in temperature-controlled shaker (24-48h) B->C D Centrifuge sample C->D E Filter supernatant (0.45 µm filter) D->E Step 4-5 F Dilute sample E->F G Analyze by HPLC-UV F->G H Quantify Concentration G->H G cluster_stress Forced Degradation cluster_analysis Analytical Development cluster_outcome Outcomes A Prepare solutions of This compound B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze stressed samples by HPLC B->C D Evaluate peak purity and resolution of degradants C->D E Optimize HPLC method (if necessary) D->E F Validate Stability-Indicating Method E->F G Identify Degradation Pathways F->G H Establish Stable Formulation & Storage F->H

Forced Degradation Study Workflow.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to the detailed protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions during the pre-formulation and formulation stages of development. The principles of thermodynamic solubility and forced degradation are not merely procedural; they are foundational to understanding the intrinsic properties of a molecule and mitigating risks associated with poor bioavailability and instability. A thorough execution of these studies is a critical investment in the successful progression of any new chemical entity.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. (2022-04-18).
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (2025-04-30).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. Taylor & Francis Online.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. (2025-11-05).
  • Forced Degradation Studies. Creative Biolabs.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. (2003-08-01).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library. (2011-07-01).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. (2021-02-14).

Sources

A Guide to the Safe Handling of (2-Amino-5-fluorophenyl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for (2-Amino-5-fluorophenyl)methanol (CAS No. 748805-85-8). It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure scientific integrity and promote a culture of safety.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 748805-85-8[1][2]
Molecular Formula C7H8FNO[1][2]
Molecular Weight 141.14 g/mol [1]
Physical Form White to off-white solid
Purity Typically ≥95%
Storage Temperature Room Temperature[1]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are related to irritation and acute toxicity.

GHS Hazard Classification:

  • Pictogram:

  • Signal Word: Warning [1]

  • Hazard Statements: [1]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Toxicological Profile:

The toxicity of this compound is characteristic of many aromatic amines. Ingestion, inhalation, or skin contact can lead to adverse health effects. While specific toxicological studies on this exact compound are not widely published, the hazard statements suggest that it can cause significant irritation to the skin, eyes, and respiratory tract.[1] Aromatic amines as a class can have systemic effects, and caution should always be exercised.

Safe Handling and Personal Protective Equipment (PPE)

A thorough understanding and implementation of safe handling practices are crucial to minimize exposure risk.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[3][4] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[5] A face shield should be worn in situations where there is a risk of splashing.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential.[5] Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contamination.

    • Lab Coat: A lab coat must be worn to protect street clothing and prevent skin exposure.

  • Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.

PPE_Workflow Start Start: Prepare to handle This compound Assess Assess Risk: - Dust/Aerosol Generation? - Splash Potential? Start->Assess FumeHood Work in a Chemical Fume Hood Assess->FumeHood  Yes Respirator Use NIOSH-approved Respirator Assess->Respirator  No Goggles Wear Chemical Safety Goggles FumeHood->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves LabCoat Wear a Lab Coat Gloves->LabCoat AssessSplash Splash Risk? LabCoat->AssessSplash LabCoat->AssessSplash FaceShield Add Face Shield Proceed Proceed with Experiment FaceShield->Proceed Respirator->Goggles AssessSplash->FaceShield  Yes AssessSplash->Proceed  No

Caption: PPE Selection Workflow for this compound.

General Hygiene Practices
  • Avoid breathing dust.[4][6]

  • Do not get in eyes, on skin, or on clothing.[4]

  • Wash hands thoroughly after handling.[3][6]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Keep in a dark place under an inert atmosphere.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air.[4][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[8]

Spill Response

In the case of a spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[3]

  • Collect: Carefully scoop up the absorbed material into a suitable container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[3]

The following diagram outlines the decision-making process for responding to a chemical spill.

Spill_Response_Plan Spill Spill of this compound Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large WearPPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->WearPPE Evacuate Evacuate Area & Alert Others LargeSpill->Evacuate CallHelp Call Emergency Response (e.g., EH&S) Evacuate->CallHelp Contain Contain Spill with Inert Absorbent WearPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste as Hazardous Material Decon->Dispose Report Report Incident Dispose->Report

Caption: Chemical Spill Response Decision Tree.

Disposal Considerations

Waste generated from this compound must be treated as hazardous waste.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national and international regulations.[3][4] Do not allow to enter drains or waterways.[3] It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable compound in research and development, but it requires careful and informed handling. Adherence to the safety protocols outlined in this guide, including the consistent use of engineering controls and personal protective equipment, is paramount to ensuring the safety of all laboratory personnel. Always consult the most recent Safety Data Sheet from your supplier before use and adhere to your institution's chemical hygiene plan.[9]

References

  • This compound - Achmem. (n.d.).
  • This compound | 748805-85-8 - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • 748805-85-8|this compound|BLD Pharm. (n.d.).
  • Safety Data Sheet - Proman. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
  • Chemical Hygiene Plan - Montana Tech. (n.d.).
  • Methanol Safety Data Sheet. (n.d.).

Sources

The Strategic Imperative of Fluorine: A Technical Guide to the Enhanced Biological Activity of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Halogen Stereotype

In the intricate chess game of drug discovery, where every atomic substitution can dictate the success or failure of a lead compound, the element fluorine has emerged not merely as a pawn, but as a strategic queen. Its introduction into aromatic systems, a cornerstone of many therapeutic agents, is a deliberate and powerful maneuver to enhance biological activity. This guide moves beyond a superficial acknowledgment of fluorine's utility, delving into the nuanced physicochemical principles and field-proven applications that empower researchers to rationally design the next generation of fluorinated therapeutics. Herein, we dissect the causality behind the "fluorine effect," offering a technical narrative grounded in mechanistic understanding and practical application for the discerning scientist.

The Physicochemical Nuances of Aromatic Fluorination: A Game of Electronic Perturbation

The substitution of a hydrogen atom with fluorine on an aromatic ring initiates a cascade of subtle yet profound changes in the molecule's electronic and physical properties. Understanding these shifts is paramount to predicting and leveraging their biological consequences.

Modulating Acidity and Basicity (pKa): The Inductive Effect in Action

Fluorine's extreme electronegativity (3.98 on the Pauling scale) exerts a powerful electron-withdrawing inductive effect (-I) on the aromatic ring.[1] This perturbation of the electron density can significantly alter the pKa of nearby ionizable groups. For instance, the introduction of a fluorine atom can lower the pKa of a neighboring amine, reducing its basicity.[2][3] This seemingly minor adjustment can have significant implications for a drug's bioavailability, as a less basic compound may exhibit improved membrane permeability and reduced lysosomal trapping.[2]

The Lipophilicity Conundrum: A Context-Dependent Parameter

A common misconception is that fluorination universally increases lipophilicity. The reality is more complex. While the substitution of a hydrogen with a single fluorine atom on an aromatic ring generally does increase lipophilicity, the extent of this change is context-dependent.[4][5] Conversely, the addition of a trifluoromethyl (-CF3) group, despite its fluorine content, can in some instances decrease lipophilicity compared to a methyl group due to its strong electron-withdrawing nature.[6] Judicious use of fluorine allows for the fine-tuning of a molecule's lipophilicity to achieve the optimal balance for absorption, distribution, and target engagement.[7]

Conformational Control: The Gauche Effect and Beyond

The introduction of fluorine can influence the conformational preferences of a molecule.[8] The polarized C-F bond can engage in stabilizing gauche interactions with other substituents, effectively locking the molecule into a more biologically active conformation.[9] This conformational rigidity can enhance binding affinity to the target receptor by reducing the entropic penalty of binding.

Enhancing Pharmacokinetic Profiles (ADME): The Power of the C-F Bond

Perhaps the most celebrated application of fluorination in drug design is its ability to improve a compound's pharmacokinetic properties, particularly its metabolic stability.[2][10]

Blocking Metabolic Hotspots: The Strength of the Carbon-Fluorine Bond

The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~105.4 kcal/mol) than a typical carbon-hydrogen bond.[9] This inherent strength makes the C-F bond highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[11] By strategically placing a fluorine atom at a metabolically labile position on an aromatic ring, medicinal chemists can effectively "shield" the molecule from oxidative metabolism.[7][11] This metabolic blocking leads to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[8][11]

The following workflow illustrates the logic behind using fluorination to enhance metabolic stability:

cluster_0 Lead Optimization Workflow Identify Metabolic Hotspot Identify Metabolic Hotspot Strategic Fluorination Strategic Fluorination Identify Metabolic Hotspot->Strategic Fluorination Replace C-H with C-F In Vitro Metabolic Stability Assay In Vitro Metabolic Stability Assay Strategic Fluorination->In Vitro Metabolic Stability Assay Test fluorinated analog Improved Pharmacokinetics Improved Pharmacokinetics In Vitro Metabolic Stability Assay->Improved Pharmacokinetics Longer half-life observed

Caption: Workflow for enhancing metabolic stability via fluorination.

Modulating Membrane Permeability

The impact of fluorination on membrane permeability is multifaceted. The increased lipophilicity imparted by aromatic fluorination can enhance passive diffusion across cell membranes.[8][12] However, the introduction of fluorine can also influence a compound's susceptibility to efflux transporters, which requires careful evaluation.[8]

Fine-Tuning Pharmacodynamics: The Role of Fluorine in Molecular Recognition

Beyond its influence on pharmacokinetics, fluorination can directly impact a drug's interaction with its biological target, leading to enhanced potency and selectivity.[2][13]

Enhancing Binding Affinity through Novel Interactions

The polarized C-F bond can participate in a range of non-covalent interactions that contribute to binding affinity. These include:

  • Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.[4]

  • Dipole-Dipole Interactions: The strong dipole of the C-F bond can engage in favorable electrostatic interactions with polar residues in the binding pocket.[14]

  • Orthogonal Multipolar Interactions: Fluorine can form favorable interactions with electron-poor aromatic systems and carbonyl groups within the protein active site.[15]

This ability to form unique interactions allows for the optimization of ligand-protein binding, often leading to a significant increase in potency.[2]

The following diagram illustrates the key interactions a fluorinated aromatic compound can have within a protein binding site:

cluster_protein Protein Binding Pocket cluster_ligand Fluorinated Aromatic Ligand Amino Acid Residue 1 (H-Bond Donor) Amino Acid Residue 1 (H-Bond Donor) Amino Acid Residue 2 (Carbonyl) Amino Acid Residue 2 (Carbonyl) Amino Acid Residue 3 (Aromatic Ring) Amino Acid Residue 3 (Aromatic Ring) Fluorine Atom Fluorine Atom Fluorine Atom->Amino Acid Residue 1 (H-Bond Donor) Hydrogen Bond Fluorine Atom->Amino Acid Residue 2 (Carbonyl) Multipolar Interaction Aromatic Ring Aromatic Ring Aromatic Ring->Amino Acid Residue 3 (Aromatic Ring) π-π Stacking

Caption: Potential interactions of a fluorinated ligand in a binding pocket.

Bioisosteric Replacement: A Versatile Tool

Fluorine and fluorinated groups are often used as bioisosteres for other atoms and functional groups.[16][17] For example, a fluorine atom can serve as a bioisostere for a hydroxyl group or a hydrogen atom, while a trifluoromethyl group can mimic a methyl or even an isopropyl group.[17][18] This strategy allows for the exploration of chemical space while maintaining or improving biological activity.

Case Studies: Fluorine in Action

The successful application of fluorination is evident in the large number of fluorinated drugs on the market.[19][20]

DrugTherapeutic AreaRole of Fluorine
Fluoxetine (Prozac®) AntidepressantThe trifluoromethyl group enhances lipophilicity, facilitating brain penetration, and blocks metabolic oxidation.[19]
Sitagliptin (Januvia®) AntidiabeticThe trifluorophenyl group contributes to potent and selective inhibition of the DPP-4 enzyme.[14]
Voriconazole AntifungalThe fluorinated pyrimidine ring enhances potency and metabolic stability.
Celecoxib (Celebrex®) Anti-inflammatoryThe trifluoromethyl group is crucial for selective COX-2 inhibition.
Efavirenz (Sustiva®) AntiretroviralThe trifluoromethyl group contributes to the drug's potency as a non-nucleoside reverse transcriptase inhibitor.[13]

Potential Toxicity and Environmental Considerations

While the C-F bond's stability is advantageous for metabolic resistance, it also raises concerns about environmental persistence.[21] Some organofluorine compounds, such as per- and polyfluoroalkyl substances (PFAS), are known to be persistent organic pollutants.[21][22] Additionally, the metabolism of certain fluorinated compounds can, in rare cases, lead to the formation of toxic metabolites like fluoroacetate.[23][24] Therefore, a thorough toxicological assessment is a critical component of the development of any new fluorinated drug candidate.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound, comparing a non-fluorinated parent molecule to its fluorinated analog.[11]

Materials:

  • Test compounds (fluorinated and non-fluorinated)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to the pre-warmed microsome solution. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To quantify the binding affinity (KD) of fluorinated and non-fluorinated analogs to a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Test compounds (fluorinated and non-fluorinated)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the running buffer.

  • Binding Analysis: Inject the compound solutions over the immobilized protein surface at a constant flow rate. The binding of the compound to the protein will cause a change in the refractive index at the surface, which is detected as a response unit (RU) change.

  • Dissociation Phase: After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.

Future Perspectives: The Expanding Toolkit of the Medicinal Chemist

The strategic incorporation of fluorine into aromatic compounds will undoubtedly remain a cornerstone of drug discovery.[8] Advances in synthetic chemistry are continually providing new methods for the precise and late-stage fluorination of complex molecules, expanding the accessible chemical space.[7][25] Furthermore, the use of 18F-labeled compounds for positron emission tomography (PET) imaging is becoming increasingly important for in vivo target engagement studies and for understanding the pharmacokinetic and pharmacodynamic properties of drug candidates in real-time.[2][7][12] As our understanding of the subtle interplay between fluorine and biological systems deepens, so too will our ability to rationally design safer and more effective medicines.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • BenchChem. (n.d.). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
  • Chandra, K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
  • ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
  • PubMed. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.
  • The Torch. (2022). Fluorine: An emerging compound in medicinal chemistry.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
  • ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds.
  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Bentham Science Publishers. (2019). Roles of Fluorine in Drug Design and Drug Action.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
  • Ingenta Connect. (2019). Roles of Fluorine in Drug Design and Drug Action.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Minnesota Attorney General. (n.d.). FLUORINE CHEMISTRY.
  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
  • J-Stage. (n.d.). Organofluorine Poisoning.
  • NIH. (2021). Metabolism and Toxicity of Fluorine Compounds.
  • PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials.
  • PMC. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates.
  • Let's talk about building a sustainable future with chemistry. (2024). Is it wrong to say that fluorine is harmful? PFAS and inorganic fluorine compounds are different.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery.
  • ACS Publications. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples.
  • OUCI. (n.d.). Case studies of fluorine in drug discovery.
  • ResearchGate. (2016). Analysis of PFASs in Biological Tissues and Fluids.
  • DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds.
  • ACS Publications. (2013). Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011).
  • NIH. (2021). Enzymatic synthesis of fluorinated compounds.
  • MDPI. (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022).
  • MDPI. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace.
  • Durham e-Theses. (2012). New methodology for the synthesis of fluorinated aromatics.
  • NIH. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
  • PubMed. (n.d.). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors.
  • CHIMIA. (n.d.). View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale.

Sources

The Strategic Incorporation of Fluorinated Anilines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1] Among the various fluorinated motifs, the fluorinated aniline scaffold has emerged as a particularly powerful tool for drug designers. This guide provides an in-depth technical analysis of the rationale, strategic application, and synthesis of fluorinated anilines. We will explore the causal mechanisms by which fluorine substitution modulates key physicochemical properties, including basicity (pKa) and lipophilicity (logP), and enhances metabolic stability. This guide will further detail robust synthetic protocols for accessing these critical building blocks and culminate in case studies that illustrate their successful application in approved therapeutics.

The Fluorine Advantage: More Than a Halogen

Fluorine's unique properties—small atomic radius (only slightly larger than hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—make it an indispensable element in drug discovery.[2][3] Unlike larger halogens, fluorine can often act as a bioisostere for hydrogen, allowing for substitution with minimal steric perturbation.[4] However, its potent electron-withdrawing nature fundamentally alters the electronic landscape of a molecule, providing a powerful lever for medicinal chemists to fine-tune properties critical for drug efficacy and safety.[5][6]

Modulating the Aniline Core: A Triumvirate of Effects

The aniline moiety is a common feature in bioactive molecules, but it often presents challenges, including metabolic instability and undesirable basicity. Fluorination provides a strategic solution to mitigate these liabilities.

Basicity (pKa) Attenuation

The basicity of the aniline nitrogen is a critical parameter influencing a compound's solubility, cell permeability, and potential for off-target interactions (e.g., hERG channel binding). The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, rendering it less basic than aliphatic amines.[7] Fluorine's strong inductive electron-withdrawing effect further delocalizes this lone pair, significantly reducing the nitrogen's ability to accept a proton and thereby lowering its pKa (making the conjugate acid stronger, and the base weaker).[2][6] This effect is position-dependent, with fluorine in the ortho and para positions exerting a more substantial influence than in the meta position.

Data Presentation: Physicochemical Properties of Monofluorinated Anilines

The following table summarizes the impact of fluorine substitution on the pKa and lipophilicity (logP) of the aniline core.

CompoundpKa (Conjugate Acid)logPData Source(s)
Aniline4.870.90[7]
2-Fluoroaniline3.201.26[8]
3-Fluoroaniline3.501.30 (approx.)[9]
4-Fluoroaniline4.651.15[10][11]

Note: pKa values can vary slightly depending on experimental conditions. The general trend of pKa reduction upon fluorination is the key takeaway.

Lipophilicity (logP) Modification

A single fluorine substitution typically increases a molecule's lipophilicity (logP), which can enhance membrane permeability and improve oral bioavailability.[2][12] However, this effect is nuanced and depends on the overall molecular context. The ability to strategically modulate logP is a key advantage in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancing Metabolic Stability

One of the most impactful applications of fluorination is the enhancement of metabolic stability.[13] Aromatic rings, particularly those activated by an amino group, are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, often leading to rapid clearance and the formation of potentially reactive metabolites.[4] Strategically placing a robust C-F bond at a metabolically vulnerable C-H position can effectively block this oxidative pathway.[3][14] This "metabolic blocking" strategy can significantly increase a drug's half-life, reduce dosing frequency, and improve its overall therapeutic window.[4] For example, replacing a metabolically labile C-H bond with a C-F bond was shown to increase the metabolic stability of compounds like 9-Fluororisperidone and 4'-fluorocelecoxib by 16-fold and 4-fold, respectively.[14][15]

Visualization: Strategic Fluorination for Metabolic Blocking

The following diagram illustrates how fluorine placement can shield an aniline ring from oxidative metabolism.

Caption: Fluorine at a labile position blocks CYP450 oxidation.

Synthetic Strategies for Accessing Fluorinated Anilines

Several robust methods exist for the synthesis of fluorinated anilines. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for installing an amino group on an electron-deficient aromatic ring.[16] The reaction proceeds via an addition-elimination mechanism, where a nucleophile (like an amine or ammonia) attacks the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of a leaving group (typically a halide).[16][17] The presence of strong electron-withdrawing groups (EWGs), such as a nitro group, ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[17][18]

Visualization: SNAr Mechanism

Caption: The addition-elimination pathway in SNAr reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds.[19] It allows for the coupling of aryl halides or triflates with a vast array of primary and secondary amines under relatively mild conditions.[20] This method has a broad substrate scope and excellent functional group tolerance, making it a go-to strategy in modern synthetic chemistry.[19][21]

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a general guideline for the coupling of an aryl halide with a fluorinated aniline. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Fluorinated aniline (1.2 mmol)

  • Pd₂(dba)₃ (Palladium catalyst, 0.02 mmol)

  • XPhos (Phosphine ligand, 0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, base, 1.4 mmol)

  • Anhydrous toluene (solvent, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous toluene via syringe, followed by the fluorinated aniline.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired N-aryl fluorinated aniline.[22]

Case Studies: Fluorinated Anilines in Approved Drugs

The strategic value of the fluorinated aniline motif is exemplified by its presence in numerous successful drugs.

Bicalutamide and Enzalutamide (Prostate Cancer)

Bicalutamide (Casodex) and its successor Enzalutamide (Xtandi) are non-steroidal antiandrogen drugs used to treat prostate cancer.[23][24] Both molecules feature a core structure derived from a fluorinated aniline. They act as competitive antagonists of the androgen receptor (AR), preventing its activation by testosterone and dihydrotestosterone (DHT).[25][26] The fluorinated aromatic ring is crucial for high-affinity binding to the AR. Enzalutamide, a second-generation inhibitor, binds with a much higher affinity than bicalutamide and more effectively prevents the nuclear translocation of the AR, leading to superior clinical efficacy.[25][26]

Vemurafenib (Melanoma)

Vemurafenib (Zelboraf) is a potent inhibitor of the BRAFV600E kinase, a common mutation driving the growth of metastatic melanoma.[27][28] The structure of vemurafenib incorporates a 2,4-difluorophenyl group, which is part of a larger N-phenyl sulfonamide moiety that can be viewed as a highly substituted aniline derivative.[28] This difluorinated ring plays a critical role in the drug's binding to the ATP-binding site of the mutant kinase.[29][30] The fluorine atoms contribute to favorable binding interactions and modulate the physicochemical properties of the molecule to ensure a suitable pharmacokinetic profile.[27]

Visualization: Drug Development Workflow

G Figure 3: Fluorinated Aniline Integration Workflow A Identify Lead Compound with Aniline B Analyze Liabilities (Metabolism, pKa) A->B C Hypothesize Fluorination Strategy (Positional Isomers) B->C D Synthesize Analogs (e.g., Buchwald-Hartwig) C->D E In Vitro Assays: - Potency - Metabolic Stability (Microsomes) - Physicochemical Properties (pKa, logP) D->E F Select Candidate(s) for In Vivo PK/PD Studies E->F Data-Driven Decision G Lead Optimization F->G

Caption: A typical workflow for incorporating fluorinated anilines.

Conclusion and Future Outlook

The fluorinated aniline motif is a validated and powerful tool in the medicinal chemist's arsenal. The ability of fluorine to fine-tune electronic properties, block metabolic pathways, and enhance binding affinity provides a rational and effective strategy for overcoming common drug discovery hurdles.[1] As synthetic methodologies continue to advance, allowing for even more precise and diverse fluorination patterns, the application of fluorinated anilines in the design of next-generation therapeutics is set to expand, further solidifying their importance in the pursuit of safer and more effective medicines.

References

  • Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Comparative Guide. Benchchem. [URL: https://www.benchchem.com/product/b1016]
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [URL: https://www.lestudium-ias.com/event/fluorine-key-element-modern-drug-discovery-and-development]
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2018.1525472]
  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [URL: https://www.thepharmajournal.com/archives/2025/vol7issue2/PartB/7-2-19-482.pdf]
  • Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. Benchchem. [URL: https://www.benchchem.com/product/B1016]
  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [URL: https://www.researchgate.net/publication/382903123_Role_of_Fluorine_in_Drug_Design_and_Drug_Action]
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. [URL: https://www.aifchem.com/blog/fluorine-in-pharmaceuticals-key-properties-drug-development/]
  • Reactions of Aniline. Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-aniline/]
  • Nucleophilic Aromatic Substitution. NPTEL Archive. [URL: https://archive.nptel.ac.in/courses/104/106/104106110/]
  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26921388/]
  • Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27503417/]
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [URL: https://www.chemistrysteps.
  • Bicalutamide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Bicalutamide]
  • Comparative Analysis: Enzalutamide vs. Bicalutamide for Metastatic Castration-Resistant Prostate Cancer. Benchchem. [URL: https://www.benchchem.com/product/B1016]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/659972333e79776b2355598d]
  • Mechanisms of action of enzalutamide and bicalutamide. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanisms-of-action-of-enzalutamide-and-bicalutamide-1-Enzalutamide-inhibits-AR_fig1_281483861]
  • Aromatic Nucleophilic Substitution. Fisher Scientific. [URL: https://www.fishersci.co.
  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1422-0067/23/23/14981]
  • Catalyst‐free fluorination of aniline derivatives. ResearchGate. [URL: https://www.researchgate.
  • Vemurafenib. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Vemurafenib]
  • Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. [URL: https://www.researchgate.
  • Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00236]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.gcipr.
  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [URL: https://pubs.acs.org/doi/10.1021/acsorginorgau.3c00020]
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [URL: https://www.researchgate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organometallic_Chemistry_(Kubas)/08%3A_Cross-Coupling_Reactions/8.
  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870535/]
  • Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability. ResearchGate. [URL: https://www.researchgate.net/publication/296681024_Biosynthesis_of_fluorinated_analogues_of_drugs_using_human_cytochrome_p450_enzymes_followed_by_deoxyfluorination_and_quantitative_nmr_spectroscopy_to_improve_metabolic_stability]
  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4803328/]
  • Synthesis of complex unnatural fluorine-containing amino acids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6906660/]
  • Pharmacology of bicalutamide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pharmacology_of_bicalutamide]
  • 4-Fluoroaniline CAS#: 371-40-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710499.htm]
  • 4-Fluoroaniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9731]
  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [URL: https://www.annualreviews.org/doi/10.1146/annurev.pharmtox.30.1.403]
  • 3-Fluoroaniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9742]
  • On the development of B-Raf inhibitors acting through innovative mechanisms. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8884260/]
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270273/]
  • 2-Fluoroaniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9584]

Sources

The Strategic Application of (2-Amino-5-fluorophenyl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-5-fluorophenyl)methanol, a deceptively simple molecule, has emerged as a critical building block in the synthesis of complex therapeutic agents. Its unique combination of a reactive aminobenzyl alcohol core with the modulating effects of a fluorine substituent provides medicinal chemists with a versatile scaffold for accessing novel chemical space. This guide offers an in-depth exploration of the synthesis, properties, and strategic applications of this valuable intermediate, providing field-proven insights for its effective utilization in drug development programs.

Physicochemical Properties and Structural Attributes

This compound, with the CAS Number 748805-85-8, is a white to off-white solid.[1][2] Its molecular structure, featuring an aniline, a benzyl alcohol, and a fluorine atom, bestows upon it a unique set of properties that are highly advantageous in medicinal chemistry.

PropertyValueSource
CAS Number 748805-85-8[1][2]
Molecular Formula C₇H₈FNO[3]
Molecular Weight 141.14 g/mol [3]
Appearance White to off-white solid[1]
Storage Room Temperature, Inert atmosphere, Keep in dark place[2]

The strategic placement of the fluorine atom at the 5-position of the phenyl ring is a key feature. Fluorine's high electronegativity can significantly influence the molecule's electronic properties, pKa, lipophilicity, and metabolic stability. This "fluorine effect" is a well-established strategy in drug design to enhance binding affinity, improve pharmacokinetic profiles, and block unwanted metabolic pathways.[4] The primary amino group and the hydroxyl group offer two orthogonal points for chemical modification, allowing for the construction of diverse molecular architectures.

Synthesis of this compound: A Validated Protocol

The most common and efficient route to this compound involves the reduction of a suitable nitro precursor. This transformation is a cornerstone of medicinal chemistry, and several reliable methods can be employed. The synthesis typically starts from 5-fluoro-2-nitrotoluene, which can be oxidized to 5-fluoro-2-nitrobenzyl alcohol, followed by the reduction of the nitro group. A more direct approach involves the catalytic hydrogenation of 5-fluoro-2-nitrobenzaldehyde or the corresponding benzyl alcohol.

Experimental Protocol: Catalytic Hydrogenation of 5-Fluoro-2-nitrobenzyl alcohol

This protocol outlines a standard and scalable method for the synthesis of this compound.

Materials:

  • 5-Fluoro-2-nitrobenzyl alcohol

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 5-fluoro-2-nitrobenzyl alcohol (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the alcohol solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[5] It offers good activity and selectivity under mild conditions.

  • Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation conditions.

  • Hydrogen Source: A hydrogen balloon is suitable for small-scale reactions, while a dedicated hydrogenation apparatus provides better control for larger scales.

  • Work-up: Filtration through Celite is a standard and effective method for removing the heterogeneous catalyst.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Fluoro-2-nitrobenzyl_alcohol 5-Fluoro-2-nitrobenzyl alcohol Dissolution Dissolve in Methanol/Ethanol 5-Fluoro-2-nitrobenzyl_alcohol->Dissolution Catalyst_Addition Add 10% Pd/C Dissolution->Catalyst_Addition Hydrogenation Hydrogenation (H2 balloon) Catalyst_Addition->Hydrogenation Filtration Filter through Celite Hydrogenation->Filtration Concentration Concentrate Filtration->Concentration Purification Purify (Chromatography/Recrystallization) Concentration->Purification Final_Product This compound Purification->Final_Product Kinase_Inhibitor_Pathway cluster_starting_material Key Intermediate cluster_synthesis Synthetic Elaboration cluster_drug_candidate Drug Candidate cluster_target Biological Target A This compound B Heterocycle Formation (e.g., Quinazoline, Pyridazine) A->B Reaction at Amino Group C Side Chain Modification B->C Reaction at Hydroxyl Group D Potent & Selective Kinase Inhibitor C->D E Protein Kinase (e.g., ALK5, FLT3) D->E Inhibition of Kinase Activity

Role of this compound in kinase inhibitor synthesis.

While specific examples detailing the direct use of this compound in a named, late-stage clinical candidate are not prevalent in publicly accessible literature, the structural motif is frequently encountered in patent literature and early-stage drug discovery research focused on kinase inhibitors. [6][7]The principles outlined in these publications strongly support the utility of this building block for the generation of novel and potent therapeutic agents.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemists engaged in drug discovery. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups and a fluorine atom, makes it an attractive starting point for the creation of complex and biologically active molecules. As the demand for novel and effective therapeutics, particularly in the area of oncology, continues to grow, the importance of key intermediates like this compound is set to increase. Further exploration of its utility in the synthesis of diverse compound libraries will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • S1 Copies of by 1H and 13C NMR spectra: - The Royal Society of Chemistry. ([Link])
  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents - Journal of Applied Pharmaceutical Science. ([Link])
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • 1 H (a) and 13 C (b) NMR spectra of...
  • Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents - PMC. ([Link])
  • Tables For Organic Structure Analysis. ([Link])
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. ([Link])
  • Synthesis of 2-amino-5-fluoropyridine - ResearchG
  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... | Oncotarget. ([Link])
  • Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent - Green Chemistry (RSC Publishing). ([Link])
  • ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles - PubMed. ([Link])
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. ([Link])
  • Hydrogenation and Hydrogenolysis. IX.
  • Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review | Scilit. ([Link])

Sources

An In-Depth Technical Guide to the Exploration of (2-Amino-5-fluorophenyl)methanol Derivatives for Novel Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make them invaluable scaffolds in the design of novel therapeutic agents and functional materials. Among these, (2-Amino-5-fluorophenyl)methanol stands out as a particularly promising starting material. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive benzylic alcohol, opens a gateway to a diverse array of chemical transformations and the generation of novel molecular architectures with significant potential for biological activity and material applications.

This technical guide provides a comprehensive exploration of the derivatization of this compound, moving beyond a simple recitation of protocols to offer insights into the strategic considerations and mechanistic underpinnings of various synthetic pathways. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for their own innovative research endeavors. We will delve into key synthetic strategies, detailed experimental procedures, and the potential applications of the resulting derivatives, all grounded in authoritative scientific literature.

I. The Core Scaffold: Understanding this compound

Before embarking on the synthesis of derivatives, a thorough understanding of the starting material is paramount. This compound is a commercially available compound with the following key characteristics:

PropertyValue
CAS Number 748805-85-8[1]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
Appearance White to off-white solid
Key Functional Groups Primary aromatic amine (-NH₂), Primary alcohol (-CH₂OH)

The presence of the electron-withdrawing fluorine atom at the 5-position influences the reactivity of both the aromatic ring and the amino group. The amino group's nucleophilicity is slightly attenuated, while the acidity of the N-H protons is increased compared to its non-fluorinated analog. The benzylic alcohol offers a handle for oxidation, esterification, and etherification reactions. This unique combination of features allows for a rich and varied derivatization chemistry.

II. Synthetic Avenues: Key Derivatization Strategies

The true potential of this compound lies in the multitude of synthetic transformations it can undergo. This section will explore some of the most promising derivatization strategies, providing both the conceptual framework and practical experimental details.

A. N-Functionalization: Modifying the Amino Group

The primary amino group is a prime target for modification, allowing for the introduction of a wide range of functionalities that can modulate the molecule's biological activity and physical properties.

N-acylation is a fundamental transformation that introduces an amide linkage. This is a common strategy in drug design to introduce new pharmacophoric elements and to alter solubility and metabolic stability.

  • Rationale: The resulting amides can participate in hydrogen bonding interactions with biological targets and can be designed to mimic peptide bonds. The choice of the acylating agent allows for systematic exploration of structure-activity relationships (SAR).

  • Experimental Protocol: Synthesis of N-(4-fluoro-2-(hydroxymethyl)phenyl)acetamide

    • Materials: this compound, Acetic Anhydride, Pyridine, Dichloromethane (DCM).

    • Procedure:

      • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

      • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

      • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, quench the reaction by adding water.

      • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-acetylated product.

N-alkylation introduces alkyl or substituted alkyl groups to the amino nitrogen. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. A particularly attractive and green approach is the direct N-alkylation using alcohols, which proceeds via a "borrowing hydrogen" mechanism.[2]

  • Rationale: N-alkylation can significantly impact a molecule's lipophilicity, basicity, and steric profile, all of which are critical determinants of pharmacological activity. For instance, N-methylation is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability.[3]

  • Conceptual Workflow: Catalytic N-Alkylation with Alcohols

    The "borrowing hydrogen" strategy involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst, followed by imine formation with the amine and subsequent reduction of the imine by the captured hydrogen.[2]

    N_Alkylation cluster_0 Catalytic Cycle A This compound E Imine intermediate A->E + Aldehyde B Alcohol (R'-OH) D Aldehyde (R'=O) B->D Oxidation (-H₂) C Catalyst C->B D->C F N-Alkylated product E->F Reduction (+H₂) G H₂O E->G

    Caption: Catalytic cycle for N-alkylation via borrowing hydrogen.

N-tosylation is a common method for protecting the amino group or for introducing a sulfonamide moiety, which is a well-established pharmacophore.

  • Rationale: The tosyl group can act as a protecting group that can be removed under specific conditions. Furthermore, the resulting N-tosylated compound can be a key intermediate for further transformations, such as oxidation of the alcohol functionality.

  • Experimental Protocol: Synthesis of N-(4-fluoro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide

    • Materials: this compound, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).

    • Procedure:

      • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool to 0 °C.

      • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Pour the reaction mixture into ice-water and extract with ethyl acetate.

      • Wash the organic layer sequentially with 1M HCl, water, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

      • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-tosylated derivative.[4]

B. O-Functionalization and Oxidation: Targeting the Benzylic Alcohol

The primary alcohol group in this compound provides another handle for derivatization, leading to ethers, esters, and aldehydes.

Oxidation of the benzylic alcohol to the corresponding aldehyde, 2-amino-5-fluorobenzaldehyde, generates a key intermediate for the synthesis of various heterocyclic systems.

  • Rationale: The aldehyde functionality is highly versatile and can participate in a wide range of reactions, including reductive amination, Wittig reactions, and condensations to form heterocycles like quinazolines.

  • Experimental Protocol: Synthesis of 2-(N-tosyl)-5-fluorobenzaldehyde

    A common strategy involves protecting the amine prior to oxidation to prevent side reactions.

    • Materials: N-(4-fluoro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide, Manganese dioxide (MnO₂), Dichloromethane (DCM).

    • Procedure:

      • To a solution of N-(4-fluoro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide (1.0 eq) in DCM, add activated manganese dioxide (5-10 eq).

      • Stir the suspension vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.

      • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, washing the pad with DCM.

      • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography if necessary.[4]

C. Cyclization Reactions: Building Heterocyclic Scaffolds

The ortho-relationship of the amino and hydroxymethyl groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules.

Quinazolines are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, and antihypertensive properties.[5] One common route to quinazolines involves the reaction of a 2-aminobenzyl alcohol derivative with an aldehyde or nitrile.[6]

  • Rationale: The introduction of the fluorine atom onto the quinazoline scaffold can enhance its biological activity and pharmacokinetic properties. The modular nature of quinazoline synthesis allows for the introduction of diverse substituents at various positions, facilitating the exploration of SAR.

  • Conceptual Reaction Scheme: Synthesis of 2-Substituted-6-fluoroquinazolines

    Quinazoline_Synthesis cluster_0 Quinazoline Formation A This compound D Intermediate A->D B Aldehyde (R-CHO) B->D C Oxidant/Catalyst C->D E 2-R-6-fluoroquinazoline D->E Cyclization & Aromatization

    Caption: General scheme for quinazoline synthesis.

Benzoxazines are another class of heterocyclic compounds that can be synthesized from phenolic precursors, primary amines, and formaldehyde. While this compound is not a phenol, its derivatives can be designed to participate in similar cyclization reactions. More directly, 1,3-benzoxazines can be formed through the condensation of a 2-aminobenzyl alcohol with an aldehyde or ketone.

  • Rationale: Polybenzoxazines are known for their excellent thermal and mechanical properties.[7] Small molecule benzoxazine derivatives also exhibit a range of biological activities. The fluorine substituent can impart desirable properties to these materials and molecules. The synthesis of benzoxazines often proceeds via a Mannich-like condensation.[8]

III. Characterization of Derivatives: A Spectroscopic Overview

The unambiguous identification and characterization of newly synthesized derivatives are crucial for ensuring their purity and confirming their structure. A combination of spectroscopic techniques is typically employed.

TechniqueInformation ProvidedExpected Observations for this compound Derivatives
¹H NMR Provides information about the number, connectivity, and chemical environment of protons.- Disappearance of the -NH₂ protons upon N-acylation or N-alkylation.- Appearance of new signals corresponding to the introduced acyl or alkyl groups.- Shifts in the aromatic proton signals due to changes in electronic environment.
¹³C NMR Provides information about the carbon skeleton of the molecule.- Shift in the chemical shift of the carbon attached to the nitrogen upon derivatization.- Appearance of new carbon signals from the added functional groups.
FT-IR Identifies the presence of specific functional groups.- Disappearance of the N-H stretching vibrations of the primary amine.- Appearance of a strong C=O stretching band for amides and esters.- Shift in the O-H stretching band upon esterification or etherification.
Mass Spectrometry Determines the molecular weight and fragmentation pattern of the molecule.- The molecular ion peak will correspond to the expected molecular weight of the derivative.- Fragmentation patterns can provide further structural information.

Example Spectroscopic Data:

For N-(4-fluoro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide , the following ¹H NMR signals would be expected (in CDCl₃): signals in the aromatic region for the protons of both benzene rings, a singlet for the benzylic -CH₂- protons, a singlet for the methyl protons of the tosyl group, and a broad singlet for the -OH proton.[4]

IV. Exploring the Biological Landscape: Potential Applications of Derivatives

Derivatives of fluorinated anilines and benzyl alcohols have been investigated for a wide range of biological activities. While specific data for derivatives of this compound are still emerging, the known activities of related compounds provide a strong rationale for future research.

  • Anticancer Activity: Many quinazoline derivatives are potent kinase inhibitors used in cancer therapy. The introduction of fluorine can enhance their activity and selectivity.

  • Antimicrobial Activity: Fluorinated compounds often exhibit significant antibacterial and antifungal properties.

  • Enzyme Inhibition: The structural motifs accessible from this compound are present in many known enzyme inhibitors, such as inhibitors of monoamine oxidase (MAO) or histone deacetylases (HDACs).[9][10]

V. Future Directions and Conclusion

This compound represents a starting material of considerable potential that has yet to be fully explored. The synthetic pathways outlined in this guide provide a solid foundation for the generation of diverse libraries of novel compounds.

Key areas for future investigation include:

  • Systematic SAR studies: The synthesis of focused libraries of derivatives with systematic variations in the N- and O-substituents will be crucial for identifying compounds with potent and selective biological activity.

  • Exploration of novel heterocyclic systems: Beyond quinazolines and benzoxazines, this compound can serve as a precursor to a wide range of other heterocyclic scaffolds.

  • Development of novel materials: The incorporation of this fluorinated building block into polymers and other materials could lead to the development of advanced materials with unique properties.

References

  • Chakraborty, G., Sikari, R., Das, S., Mondal, R., Sinha, S., Banerjee, S., & Paul, N. D. (2019). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes for the synthesis of 2-substituted quinazolines. The Journal of Organic Chemistry, 84(5), 2626-2641.
  • Supporting Information for Benzoazepine-Fused Isoindolines via Intramolecular (3+2). (n.d.).
  • Kotipalli, T., et al. (2018). Synthesis of 5-amine-indolo[1,2-a]quinazolines from 2-aminobenzonitriles and 2-(2-bromophenyl)acetonitriles. Organic & Biomolecular Chemistry, 16(3), 427-434.
  • He, L., et al. (2012). A kind of tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction to synthesize indolo[1,2-c]quinazolines. Tetrahedron Letters, 53(28), 3634-3637.
  • Ishida, H., & Allen, D. J. (1996). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Journal of Polymer Science Part A: Polymer Chemistry, 34(11), 2135-2144.
  • Singh, U. P., & Gaikwad, A. K. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • de Oliveira, R. B., et al. (2022). Synthesis and Therapeutic Applications of Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33(8), 1037-1065.
  • Kiskan, B., & Yagci, Y. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating.
  • Velez, J., et al. (2020). Design and Synthesis of Bio-Based Benzoxazines. Polymers, 12(11), 2561.
  • Huang, H., et al. (2010). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. Tetrahedron Letters, 51(41), 5481-5484.
  • Imm, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701602.
  • MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. (2023). Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016-7037.
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2023). The Journal of Organic Chemistry.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2023). ChemistrySelect.
  • Hughes, A. B. (2014). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 165-201). Wiley-VCH.
  • Design and Synthesis of Bio-Based Benzoxazines. (n.d.). ResearchGate.
  • Göktaş, F. M., et al. (2017). Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues. Current Pharmaceutical Design, 23(23), 3433-3443.
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021). ACS Omega.
  • Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. (2023). Molecules.

Sources

Methodological & Application

Synthesis of (2-Amino-5-fluorophenyl)methanol: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of (2-Amino-5-fluorophenyl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the reduction of 2-amino-5-fluorobenzoic acid using lithium aluminum hydride (LiAlH₄). This document offers a detailed methodology, including reagent handling, reaction setup, work-up, purification, and characterization, underpinned by established chemical principles. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. The presence of the amino, hydroxyl, and fluoro substituents on the phenyl ring provides multiple points for further chemical modification, making it a versatile scaffold in the design of novel therapeutic agents. Fluorine-containing amino acids and their derivatives are of particular interest in drug design as the introduction of fluorine can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1]

The described protocol focuses on the robust and high-yielding reduction of the carboxylic acid functionality of 2-amino-5-fluorobenzoic acid. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and ability to efficiently reduce carboxylic acids to primary alcohols.[2][3] Unlike milder reducing agents such as sodium borohydride, LiAlH₄ is capable of reducing the highly stabilized carboxyl group.[4] This protocol has been designed to be a self-validating system, with clear instructions and safety precautions to ensure a successful and safe synthesis.

Reaction Scheme

Reaction_Scheme reactant 2-Amino-5-fluorobenzoic acid product This compound reactant->product reagents 1. LiAlH₄, THF 2. H₂O work-up reagents_node 1. LiAlH₄, THF 2. H₂O work-up G start Start setup Reaction Setup | Assemble a dry 250 mL round-bottom flask with a stir bar, reflux condenser, and nitrogen inlet. start->setup add_lah Add LiAlH₄ | Suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere. setup->add_lah add_reactant Add Reactant | Slowly add a solution of 2-amino-5-fluorobenzoic acid in anhydrous THF to the LiAlH₄ suspension at 0 °C. add_lah->add_reactant reflux Reflux | Bring the reaction mixture to reflux and maintain for the specified time. add_reactant->reflux cool Cooling | Cool the reaction mixture to 0 °C in an ice-water bath. reflux->cool quench Quenching | Carefully quench the excess LiAlH₄ using the Fieser work-up procedure. cool->quench filter Filtration | Filter the resulting suspension to remove aluminum salts. quench->filter extract Extraction | Extract the product from the filtrate with an organic solvent. filter->extract dry Drying | Dry the combined organic layers over anhydrous sodium sulfate. extract->dry concentrate Concentration | Remove the solvent under reduced pressure. dry->concentrate purify Purification | Purify the crude product by column chromatography or recrystallization. concentrate->purify end End Product | this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Allow the flask to cool to room temperature under a stream of dry nitrogen.

    • Maintain a positive pressure of nitrogen throughout the reaction.

  • Addition of Lithium Aluminum Hydride:

    • In the reaction flask, suspend lithium aluminum hydride (2.4 g, 63.2 mmol, 4.0 equivalents) in anhydrous tetrahydrofuran (THF, 80 mL).

    • Cool the suspension to 0 °C using an ice-water bath. Causality: The initial reaction of LiAlH₄ with the acidic proton of the carboxylic acid and the amino group is highly exothermic. Cooling is essential to control the reaction rate and prevent dangerous temperature increases. [5]

  • Addition of 2-Amino-5-fluorobenzoic acid:

    • In a separate dry 100 mL flask, dissolve 2-amino-5-fluorobenzoic acid (2.5 g, 15.8 mmol, 1.0 equivalent) in anhydrous THF (40 mL).

    • Slowly add the solution of 2-amino-5-fluorobenzoic acid to the stirred LiAlH₄ suspension via a dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C. Causality: Slow addition is critical to manage the initial vigorous reaction and hydrogen gas evolution.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 66 °C) using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: 1:1 Ethyl acetate/Hexanes).

  • Work-up (Quenching):

    • After the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

    • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.

    • Slowly and dropwise, add the following reagents in sequence to the stirred reaction mixture:

      • 2.4 mL of deionized water

      • 2.4 mL of 15% (w/v) aqueous sodium hydroxide solution

      • 7.2 mL of deionized water

    • This is a standard Fieser work-up procedure to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter. [3] * After the additions are complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes.

  • Isolation of the Crude Product:

    • Filter the resulting white suspension through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 30 mL) and then with ethyl acetate (3 x 30 mL).

    • Combine the filtrate and the washings in a separatory funnel.

    • Wash the combined organic layers with saturated aqueous sodium chloride (brine) (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. Causality: The polar amino and hydroxyl groups can cause the product to streak on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine is often added to the eluent. [6] * Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The addition of 0.5% triethylamine to the eluent system is recommended.

    • Combine the fractions containing the desired product (visualized by TLC with a UV lamp and/or staining) and remove the solvent under reduced pressure to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol [7]
Melting Point To be determined experimentally (literature values may vary)
¹H NMR Expected signals for aromatic, methylene, amino, and hydroxyl protons.
¹³C NMR Expected signals for aromatic carbons and the methylene carbon.
IR Spectroscopy Characteristic peaks for N-H, O-H, C-F, and C-N bonds.

Note: As of the date of this publication, detailed, publicly available spectroscopic data for this compound is limited. The expected characterization data is based on the chemical structure and data for similar compounds.

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It can ignite in moist air. Handle LiAlH₄ in an inert atmosphere (glovebox or under nitrogen/argon) and away from water and other reactive chemicals. A Class D fire extinguisher (for combustible metals) should be readily available. [8]* Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use anhydrous THF from a freshly opened container or a solvent purification system.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, at all times.

  • All procedures should be performed in a well-ventilated chemical fume hood.

Discussion of the Mechanism

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process.

G start Start: Carboxylic Acid and LiAlH₄ step1 Deprotonation | The acidic proton of the carboxylic acid reacts with a hydride ion (H⁻) from LiAlH₄ to form H₂ gas and a lithium carboxylate salt. start->step1 step2 Coordination | The aluminum hydride coordinates to the carbonyl oxygen of the carboxylate. step1->step2 step3 Nucleophilic Attack | A hydride ion is delivered to the carbonyl carbon, forming a tetrahedral intermediate. step2->step3 step4 Collapse and Reduction to Aldehyde | The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate. step3->step4 step5 Further Reduction | The aldehyde is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide. step4->step5 step6 Protonation | During the aqueous work-up, the alkoxide is protonated to yield the primary alcohol. step5->step6 end End Product: Primary Alcohol step6->end

Caption: Mechanistic pathway of carboxylic acid reduction by LiAlH₄.

Initially, the acidic proton of the carboxylic acid is deprotonated by a hydride ion from LiAlH₄, evolving hydrogen gas and forming a lithium carboxylate salt. The aluminum hydride then coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a hydride ion on the carbonyl carbon leads to a tetrahedral intermediate. This intermediate collapses to form an aldehyde, which is immediately reduced by another equivalent of LiAlH₄ to an alkoxide. The final primary alcohol is obtained upon protonation during the aqueous work-up. [3]The amino group in the starting material is also deprotonated by LiAlH₄ in the initial step.

References

  • Organic Syntheses. Benzyl alcohol, o-amino-. [Link]
  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. [Link]
  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. [Link]
  • Google Patents.
  • University of Birmingham. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
  • Master Organic Chemistry. Reduction of Amides to Amines. [Link]
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o387. [Link]
  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
  • Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]
  • Organic Syntheses. L-VALINOL. [Link]
  • Jeol. (2021).
  • Leutwein, C., & Heider, J. (1999). Purification and properties of benzyl alcohol dehydrogenase from a denitrifying Thauera sp. Archives of microbiology, 171(2), 104–111. [Link]
  • Royal Society of Chemistry. S1 Copies of by 1H and 13C NMR spectra. [Link]
  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... [Link]
  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. [Link]
  • NIST. Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-. NIST Chemistry WebBook. [Link]
  • PubChem. (2-(4-Amino-6-((4-phenoxybenzyl)amino)-1,3,5-triazin-2-yl)-3-fluorophenyl)methanol. [Link]
  • PubChemLite. (5-amino-2-fluorophenyl)methanol (C7H8FNO). [Link]
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European journal of medicinal chemistry, 186, 111826. [Link]
  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • SpectraBase. 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl. [Link]
  • NIH. 2-(4-Fluorophenyl)

Sources

Application Notes and Protocols for the Purification of Crude (2-Amino-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of crude (2-Amino-5-fluorophenyl)methanol. Recognizing the critical role of purity in drug discovery and development, this document moves beyond generic procedures to offer a scientifically grounded framework for selecting and optimizing purification strategies. We delve into the foundational principles of acid-base extraction, recrystallization, and column chromatography, tailored to the specific chemical characteristics of this compound. This guide is designed to empower researchers to achieve high-purity material, a prerequisite for reliable downstream applications.

Introduction: The Imperative for Purity

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, such as starting materials, by-products, or degradation products, can have significant consequences, leading to aberrant biological activity, poor reproducibility of experimental results, and complications in formulation and stability studies. Therefore, the ability to effectively purify this intermediate is a cornerstone of successful drug development campaigns.

This document provides a multi-faceted approach to the purification of this compound, addressing the common challenges associated with the purification of polar, amphoteric molecules.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is paramount for the rational design of purification protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSignificance for Purification
Molecular Formula C₇H₈FNO-
Molecular Weight 141.14 g/mol -
Appearance White to off-white solidColor may indicate the presence of oxidized impurities.
pKa (estimated) Amino group: ~4-5; Hydroxyl group: ~9-10Crucial for developing selective acid-base extraction protocols. The amino group is basic, while the hydroxyl group is weakly acidic.
Solubility (predicted) Soluble in polar organic solvents (e.g., methanol, ethanol, THF, acetone). Limited solubility in non-polar solvents (e.g., hexanes, toluene). Sparingly soluble in water.Guides the selection of appropriate solvents for recrystallization and chromatography.
Stability Potentially sensitive to air and light, especially under basic conditions.Purification processes should be conducted in a timely manner, and storage under an inert atmosphere is recommended.[1][2]

Common Impurities: The impurity profile of crude this compound will depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: e.g., 2-amino-5-fluorobenzoic acid or its esters.

  • Over-reduced or under-reduced species.

  • Products of side reactions.

  • Oxidation products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.

Strategic Approach to Purification

The choice of purification strategy should be guided by the nature and quantity of the impurities present, as well as the desired scale of the purification.

Purification_Strategy Start Crude this compound Initial_Assessment Assess Impurity Profile (TLC, LC-MS, NMR) Start->Initial_Assessment Acid_Base_Extraction Acid-Base Extraction Initial_Assessment->Acid_Base_Extraction Acidic/Basic Impurities Present Recrystallization Recrystallization Initial_Assessment->Recrystallization Crystalline Solid with Moderate Purity Chromatography Column Chromatography Initial_Assessment->Chromatography Complex Mixture or High Purity Required Acid_Base_Extraction->Recrystallization Acid_Base_Extraction->Chromatography Recrystallization->Chromatography Further Purification Needed Final_Product Pure this compound Recrystallization->Final_Product Chromatography->Final_Product

Figure 1: Decision workflow for selecting a purification strategy for crude this compound.

Protocol I: Acid-Base Extraction

Principle: This technique leverages the amphoteric nature of this compound to separate it from non-ionizable (neutral) and acidic or basic impurities. The basic amino group can be protonated in an acidic aqueous solution, rendering the molecule water-soluble. Conversely, strongly basic impurities can be removed by extraction with an acidic solution, and acidic impurities can be removed by extraction with a basic solution.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Extract with 1 M hydrochloric acid (HCl). Repeat the extraction twice.

    • Combine the aqueous layers, which now contain protonated basic impurities.

  • Basic Wash (to remove acidic impurities):

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will extract acidic impurities. Be cautious of potential pressure buildup due to CO₂ evolution. Repeat the wash.

    • Follow with a wash using a saturated aqueous solution of sodium chloride (brine) to reduce the amount of dissolved water in the organic layer.

  • Isolation of the Product:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the organic solvent under reduced pressure to yield the purified this compound.

Causality and Self-Validation:

  • The use of a specific pH for extraction is critical. The pKa of the anilinium ion of substituted anilines is typically in the range of 3-5.[3][4][5][6][7] Therefore, a 1 M HCl solution (pH ~0) will ensure complete protonation of the amino group.

  • The hydroxyl group of fluorophenols has a pKa around 9-10.[8][9][10][11] A saturated NaHCO₃ solution (pH ~8.3) is basic enough to deprotonate strongly acidic impurities like carboxylic acids but not the phenolic hydroxyl group of the product, allowing for selective removal.

  • The purity of the product after each extraction step can be monitored by thin-layer chromatography (TLC) to validate the effectiveness of the separation.

Protocol II: Recrystallization

Principle: Recrystallization is a powerful technique for purifying crystalline solids. It relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities will either be highly soluble or insoluble at all temperatures.

Solvent Selection: The selection of an appropriate solvent is the most critical step in recrystallization.

Table 2: Suggested Solvents for Recrystallization of this compound

Solvent/Solvent SystemRationale
Ethanol/Water This compound is likely soluble in hot ethanol and less soluble in cold ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Toluene Aromatic compounds often exhibit good solubility in hot toluene and lower solubility upon cooling.
Ethyl Acetate/Hexanes The compound should be soluble in ethyl acetate. Hexanes can be added as an anti-solvent to decrease solubility and promote crystallization.
Isopropanol A good alternative to ethanol with similar properties.

Protocol:

  • Dissolution: In a flask, add a minimal amount of the selected hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Causality and Self-Validation:

  • Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • The purity of the recrystallized material and the composition of the mother liquor should be assessed by TLC or LC-MS to confirm the efficiency of the purification. The melting point of the purified solid should be sharp and at a higher temperature than the crude material.

Protocol III: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For a polar compound like this compound, special considerations are necessary to achieve good separation on a standard silica gel stationary phase.

Challenges and Solutions with Amines on Silica Gel:

  • Strong Interaction: The basic amino group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor resolution, and sometimes irreversible adsorption.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. The triethylamine will compete with the analyte for the acidic sites on the silica gel, leading to improved peak shape.

    • Alternative Stationary Phases:

      • Amine-functionalized silica: This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.

      • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). This is often an excellent method for purifying polar compounds.

Chromatography_Workflow Start Crude Product TLC_Analysis TLC Analysis with Mobile Phase Screening Start->TLC_Analysis Normal_Phase Normal Phase Chromatography (Silica Gel) TLC_Analysis->Normal_Phase Good Separation (with or without modifier) Modified_NP Modified Normal Phase (Amine-functionalized Silica or Alumina) TLC_Analysis->Modified_NP Tailing on Silica Reversed_Phase Reversed-Phase Chromatography (C18) TLC_Analysis->Reversed_Phase Polar Impurities Fraction_Collection Fraction Collection and Analysis (TLC) Normal_Phase->Fraction_Collection Modified_NP->Fraction_Collection Reversed_Phase->Fraction_Collection Pure_Fractions Combine Pure Fractions Fraction_Collection->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Figure 2: Workflow for developing a column chromatography purification method.

Normal Phase Chromatography Protocol (with Triethylamine modifier):

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone), with the addition of 0.5% (v/v) triethylamine. The optimal solvent ratio should be determined by TLC analysis.

  • Column Packing: Pack the column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Causality and Self-Validation:

  • The addition of triethylamine neutralizes the acidic sites on the silica, preventing strong adsorption of the basic amine and resulting in symmetrical peak shapes.[12][13]

  • TLC analysis is a crucial self-validating step. It allows for the rapid determination of the optimal mobile phase composition and for monitoring the separation during the column run, ensuring that only pure fractions are combined.

Conclusion

The purification of this compound can be effectively achieved through a systematic approach that considers the compound's unique physicochemical properties. This guide provides a selection of robust protocols for acid-base extraction, recrystallization, and column chromatography. The choice of the most appropriate method or combination of methods will depend on the specific impurity profile of the crude material and the desired final purity. By understanding the principles behind each technique and employing the self-validating steps outlined in the protocols, researchers can confidently obtain high-purity this compound for their drug discovery and development endeavors.

References

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]
  • Zheng, F., & Shields, G. C. (2010). Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia. The Journal of Physical Chemistry A, 114(1), 307–315. [Link]
  • University of Rochester, Department of Chemistry.
  • Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4522. [Link]
  • Biotage. (2023).
  • Science Forums. (2011).
  • Margabandu, R., & Subramani, K. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.
  • ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
  • ACS Publications. (2011). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. [Link]
  • ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
  • Quora. Why is o-flurophenol is more acidic than p-flurophenol?[Link]
  • askIITians. (2018). The pKa value of o-fluorophenol is 8.
  • ChemBK. (2024). p-amino benzyl alcohol. [Link]
  • Chemistry Stack Exchange. (2017). Why is o-fluorophenol a stronger acid than p-fluorophenol?[Link]
  • University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of (2-Amino-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of (2-Amino-5-fluorophenyl)methanol (CAS No. 748805-85-8). As a crucial building block in pharmaceutical and chemical synthesis, verifying its identity, purity, and impurity profile is paramount for ensuring the quality and safety of downstream products. These application notes are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted analytical approach using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies herein are presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Compound Overview and Safety

This compound is a substituted benzyl alcohol derivative. Its unique structure, featuring an amine, a hydroxyl group, and a fluorine atom, makes it a versatile intermediate. Rigorous characterization is essential to confirm its structure and assess its purity before use in synthesis.

Physicochemical Properties:

PropertyValueReference
CAS Number 748805-85-8[1][2][3][4]
Molecular Formula C₇H₈FNO[2][3]
Molecular Weight 141.14 g/mol [2]
Appearance White to off-white solid[1]
Storage Room Temperature, Inert Atmosphere, Keep in a dark place[2]

Safety and Handling Precautions:

This compound is classified as hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[5][6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]

  • Precautionary Measures:

    • P261: Avoid breathing dust, fumes, or vapors.[1]

    • P280: Wear protective gloves, eye protection, and face protection.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • First Aid: In case of inhalation, move the person to fresh air.[5] If swallowed, rinse the mouth and seek immediate medical attention.[5][7] In case of skin or eye contact, rinse thoroughly with water.[5]

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC is the gold standard for determining the purity of non-volatile organic compounds. It separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Experimental Protocol: HPLC Purity Method

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Solvents: HPLC-grade acetonitrile and methanol, ultrapure water.[8]
  • Reagent: Trifluoroacetic acid (TFA).
  • Reference Standard: A well-characterized standard of this compound (>99.5% purity).

2. Reagent Preparation:

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water.
  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.
  • Scientist's Note: TFA acts as an ion-pairing agent, improving the peak shape of the basic amino group. Filtering and degassing the mobile phases are critical to prevent pump issues and ensure a stable baseline.[8]

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

4. Chromatographic Conditions:

ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 240 nm
Gradient Program Time (min)
0
20
25
26
30

5. System Suitability Test (SST):

  • Inject the standard solution six times.
  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0.

6. Data Analysis:

  • Calculate the purity of the sample using the area percent method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Expected Results & Workflow

A successful analysis will yield a sharp, well-resolved peak for this compound. Any impurities will appear as separate peaks, typically at different retention times.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare & Degas Mobile Phases Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate SamplePrep Prepare Standard & Sample Solutions (0.5 mg/mL) SST Perform System Suitability Test (SST) SamplePrep->SST Equilibrate->SST Inject Inject Sample SST->Inject If SST Passes Integrate Integrate Chromatogram Inject->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample (~1 mg) Dissolve Dissolve in Acetonitrile Weigh->Dissolve Derivatize Add MTBSTFA & Heat at 70°C Dissolve->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectral Detection (EI) Separate->Detect IdentifyMain Identify Main Component Peak Detect->IdentifyMain AnalyzeImp Analyze Impurity Mass Spectra Detect->AnalyzeImp Report Report Findings IdentifyMain->Report AnalyzeImp->Report

Fig. 2: GC-MS workflow including derivatization for impurity identification.

Structural Confirmation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. The presence of fluorine will introduce characteristic splitting patterns (J-coupling) that are invaluable for confirming the structure.

Protocol:

  • Prepare a solution of ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Scientist's Note: DMSO-d₆ is often preferred as it can solubilize the sample well and allows for the observation of exchangeable protons (OH and NH₂). [9]* Acquire ¹H, ¹³C, and optionally ¹⁹F NMR spectra.

Expected Spectral Data (in DMSO-d₆):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~7.10dd (doublet of doublets)H-3 (ortho to NH₂, meta to F)
~6.85td (triplet of doublets)H-4 (meta to NH₂, ortho to F)
~6.70ddH-6 (ortho to NH₂ and CH₂OH)
~5.0 (broad)sOH
~4.8 (broad)sNH₂
~4.45sCH₂
¹³C ~158 (d, J ≈ 240 Hz)dC-5 (C-F)
~145 (d, J ≈ 2 Hz)dC-2 (C-NH₂)
~125 (d, J ≈ 8 Hz)dC-1 (C-CH₂OH)
~115 (d, J ≈ 22 Hz)dC-4
~114 (d, J ≈ 23 Hz)dC-6
~113 (d, J ≈ 8 Hz)dC-3
~60sCH₂OH
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol:

  • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing ~1% of the sample.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3250Strong, BroadO-H StretchAlcohol (-OH)
3400 - 3300Medium (doublet)N-H StretchPrimary Amine (-NH₂)
3100 - 3000MediumC-H StretchAromatic
2950 - 2850MediumC-H StretchAliphatic (-CH₂-)
1620 - 1580StrongN-H BendPrimary Amine (-NH₂)
1520 - 1470StrongC=C StretchAromatic Ring
1270 - 1200StrongC-N StretchAromatic Amine
1250 - 1150StrongC-F StretchAryl-Fluoride
1050 - 1000StrongC-O StretchPrimary Alcohol

Comprehensive Analytical Strategy

A complete characterization of this compound relies on the synergistic use of these orthogonal techniques. Each method provides a unique piece of information, culminating in a comprehensive quality assessment.

Fig. 3: Interrelation of analytical techniques for full characterization.

References

  • Safety D
  • (2-Amino-5-fluorophenyl);methanol | 748805-85-8. Angene. [Link]
  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of Analytical Science and Technology. [Link]
  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine. PubMed Central. [Link]
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl Spectrum. SpectraBase. [Link]
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Synthesis of 2-amino-5-fluoropyridine.
  • (2-Amino-5-methoxyphenyl)methanol. PubChem. [Link]
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. [Link]
  • Determination of amino acids content in two samples of the plant mixtures by GC-MS. Bio-conferences.org. [Link]
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]
  • HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. SciSpace. [Link]
  • (2-Amino-3,5-dimethylphenyl)methanol. PubChem. [Link]
  • FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.
  • FTIR spectra of the amino acid/peptide systems that formed supramolecular gels.
  • Analysis of Amino Acids by HPLC. Agilent. [Link]
  • ¹H-NMR spectrum of Co4 with an expansion of the 2–10 ppm region.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. [Link]
  • Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Wiley Online Library. [Link]

Sources

The Strategic deployment of (2-Amino-5-fluorophenyl)methanol in the Synthesis of Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and carefully positioned functional groups into molecular scaffolds is a cornerstone of rational drug design. The building block, (2-Amino-5-fluorophenyl)methanol, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of targeted therapies such as kinase inhibitors. Its unique trifunctional arrangement—a primary aromatic amine, a fluorine substituent, and a hydroxymethyl group—offers a versatile platform for constructing intricate heterocyclic systems that are central to the bioactivity of numerous drug candidates.

This application note provides a detailed exploration of the utility of this compound in pharmaceutical synthesis. We will delve into the causality behind its selection in multi-step synthetic routes, provide validated protocols for its derivatization, and present its application in the synthesis of a key intermediate for a class of potent Akt kinase inhibitors, exemplified by the clinical candidate Capivasertib (AZD5363).

Physicochemical Properties and Strategic Advantages

The utility of this compound as a synthetic precursor is rooted in its distinct chemical properties. The fluorine atom at the 5-position exerts a strong electron-withdrawing effect, which modulates the pKa of the amino group and influences the reactivity of the aromatic ring. This electronic modification can be crucial for directing subsequent chemical transformations and for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[1][2] The primary amine and the hydroxylmethyl group provide two reactive handles for a variety of chemical transformations, including cyclization reactions to form key heterocyclic cores.[3][4]

PropertyValueSource
CAS Number 748805-85-8
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Appearance White to off-white solid
Storage Room temperature, inert atmosphere

Core Application: Synthesis of Heterocyclic Scaffolds in Kinase Inhibitors

A paramount application of this compound is in the construction of heterocyclic cores that form the backbone of many kinase inhibitors.[5] The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[6] Potent and selective inhibitors of Akt kinases, such as Capivasertib (AZD5363), have shown significant promise in clinical trials.[7][8][9] The synthesis of such complex molecules often relies on the strategic use of highly functionalized building blocks like this compound.

The following workflow illustrates the conceptual synthesis of a key fluorinated heterocyclic intermediate, demonstrating the pivotal role of this compound.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Heterocycle Formation cluster_2 PART 3: Elaboration to Final Product A This compound B Oxidation A->B e.g., MnO₂ C 2-Amino-5-fluorobenzaldehyde B->C D Condensation with Guanidine derivative C->D E Cyclization D->E Intramolecular F Fluorinated Quinazoline Core E->F G Further Functionalization F->G Coupling Reactions H Akt Kinase Inhibitor (e.g., Capivasertib analog) G->H

Caption: Synthetic workflow from this compound to a kinase inhibitor.

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the key transformations involving this compound and its derivatives in the synthesis of a fluorinated quinazoline, a common scaffold in kinase inhibitors.

Protocol 1: Oxidation of this compound to 2-Amino-5-fluorobenzaldehyde

Rationale: The selective oxidation of the primary alcohol to an aldehyde is a critical initial step to enable subsequent condensation and cyclization reactions. Manganese dioxide (MnO₂) is a mild and effective reagent for this transformation, minimizing over-oxidation to the carboxylic acid.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Celite® or equivalent filtration aid

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL per 1 g of starting material) in a round-bottom flask, add activated MnO₂ (5.0 eq).

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washes, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-Amino-5-fluorobenzaldehyde as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by analysis.

Protocol 2: Synthesis of a Fluorinated Quinazoline Core

Rationale: This protocol describes the construction of the quinazoline ring system, a privileged scaffold in medicinal chemistry, through a condensation-cyclization sequence. The reaction of the aminobenzaldehyde with a suitable nitrogen-containing component, such as a guanidine derivative, followed by cyclization, is a common and effective strategy.

Materials:

  • 2-Amino-5-fluorobenzaldehyde (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (2.2 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

  • Add a solution of 2-Amino-5-fluorobenzaldehyde (1.0 eq) in absolute ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated quinazoline derivative.

G cluster_protocol Experimental Workflow start Start: This compound oxidation Protocol 1: Oxidation with MnO₂ in DCM start->oxidation aldehyde Intermediate: 2-Amino-5-fluorobenzaldehyde oxidation->aldehyde cyclization Protocol 2: Condensation & Cyclization with Guanidine/NaOEt in EtOH aldehyde->cyclization quinazoline Product: Fluorinated Quinazoline Core cyclization->quinazoline end Ready for further functionalization quinazoline->end

Sources

The Strategic Utility of (2-Amino-5-fluorophenyl)methanol in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds represents a cornerstone strategy for the development of novel therapeutics.[1][2][3] The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] Heterocyclic compounds themselves are fundamental building blocks in drug design, present in a vast majority of bioactive molecules due to their diverse chemical functionalities and three-dimensional arrangements that are crucial for interacting with biological targets.[2][3][5]

(2-Amino-5-fluorophenyl)methanol emerges as a highly valuable and versatile building block for the synthesis of a diverse array of fluorine-containing heterocyclic compounds. Its structure, featuring a primary aromatic amine, a benzylic alcohol, and a strategically placed fluorine atom, offers multiple reactive handles for constructing complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this key intermediate for the synthesis of medicinally relevant heterocyclic systems, such as quinazolines and benzodiazepines. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and safe handling procedures is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 748805-85-8[6]
Molecular Formula C7H8FNO[6][7]
Molecular Weight 141.14 g/mol [6]
Appearance White to off-white solid
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[6]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10] Work should be conducted in a well-ventilated fume hood.[9]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Application in Heterocyclic Synthesis: From Building Block to Core Scaffold

The synthetic utility of this compound lies in the differential reactivity of its amino and hydroxyl groups. The benzylic alcohol can be readily oxidized to an aldehyde or ketone, which then sets the stage for a variety of cyclization reactions with the adjacent amino group.

Workflow for Heterocycle Synthesis

The general workflow involves an initial oxidation of the benzylic alcohol, followed by a cyclocondensation reaction with an appropriate partner to form the desired heterocyclic ring.

Synthetic Workflow A This compound B Oxidation A->B [O] C 2-Amino-5-fluorobenzaldehyde (Intermediate) B->C E Cyclization Reaction C->E D Cyclocondensation Partner (e.g., Amine, Amide, Nitrile) D->E F Fluorinated Heterocyclic Compound (e.g., Quinazoline) E->F Quinazoline Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyclocondensation A 2-Amino-5-fluorophenyl)methanol B MnO2, DCM Room Temp A->B C 2-Amino-5-fluorobenzaldehyde B->C D 2-Amino-5-fluorobenzaldehyde E R-CHO, NH4Cl Cu(OTf)2, DCE, 80°C D->E F 6-Fluoro-2-R-quinazoline E->F Benzodiazepine Synthesis A This compound B Oxidation A->B C 2-Amino-5-fluorobenzaldehyde B->C D Grignard Reaction + Oxidation C->D E 2-Amino-5-fluorobenzophenone D->E F Acylation (Chloroacetyl Chloride) E->F G 2-(Chloroacetamido)-5- fluorobenzophenone F->G H Cyclization (Ammonia source) G->H I 7-Fluoro-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one H->I

Sources

The Strategic Role of (2-Amino-5-fluorophenyl)methanol in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Conundrum in Drug Discovery

Protein kinases, as fundamental regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology. Their dysregulation can lead to uncontrolled cell proliferation, survival, and migration. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Among the myriad of scaffolds utilized in kinase inhibitor design, the quinazoline core has proven to be a "privileged structure," with several FDA-approved drugs featuring this moiety.[1][2] This application note delves into the utility of a specific, strategically functionalized building block, (2-Amino-5-fluorophenyl)methanol , in the synthesis of a promising class of kinase inhibitors targeting Monopolar spindle 1 (Mps-1).

Mps-1 (also known as TTK protein kinase) is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[3][4] In many cancer cells, which are often characterized by aneuploidy, the dependence on a functional SAC is heightened, making Mps-1 an attractive target for therapeutic intervention.[4][5] Inhibition of Mps-1 can lead to premature exit from mitosis and ultimately, apoptotic cell death in cancer cells.[6][7]

This document will provide a detailed guide for researchers and drug development professionals on the rationale and practical application of this compound in the synthesis of potent quinazoline-based Mps-1 inhibitors.

Scientific Rationale: The Advantages of the this compound Scaffold

The choice of this compound as a starting material is underpinned by several key medicinal chemistry principles:

  • The Quinazoline Core: The ultimate incorporation of the aminophenyl moiety into a 4-anilinoquinazoline structure is a well-established strategy for targeting the ATP-binding site of many kinases.[8][9] The nitrogen at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase.[2]

  • The Fluorine Advantage: The presence of a fluorine atom at the 5-position of the phenyl ring is a strategic modification. Fluorine, being a small and highly electronegative atom, can significantly enhance the metabolic stability of the molecule by blocking potential sites of oxidation by cytochrome P450 enzymes.[7] Furthermore, it can modulate the pKa of the nearby amino group and engage in favorable electrostatic or dipolar interactions within the kinase active site, potentially increasing binding affinity and selectivity.

  • Synthetic Versatility: The primary alcohol functionality of this compound offers synthetic flexibility. It can be oxidized to an aldehyde to facilitate condensation reactions or used in other coupling strategies to construct the final inhibitor. This versatility allows for the exploration of diverse chemical space during lead optimization.

Synthetic Pathway Overview

The synthesis of a quinazoline-based Mps-1 inhibitor from this compound typically involves a multi-step sequence. A representative pathway is outlined below, culminating in a potent 4-anilinoquinazoline derivative.

G A This compound B 2-Amino-5-fluorobenzaldehyde A->B Oxidation D N-(2-Formyl-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine B->D Nucleophilic Aromatic Substitution C C 4-Chloro-7-methoxy-6-nitroquinazoline E Final Mps-1 Inhibitor D->E Reductive Amination & Further Modifications

Caption: Synthetic workflow for a quinazoline-based Mps-1 inhibitor.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative Mps-1 kinase inhibitor based on the quinazoline scaffold, starting from this compound.

Protocol 1: Oxidation of this compound to 2-Amino-5-fluorobenzaldehyde

This initial step activates the starting material for the subsequent condensation reaction.

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
This compound141.14 g/mol 5.0 g35.4
Manganese dioxide (MnO₂)86.94 g/mol 15.4 g177.1
Dichloromethane (DCM)-200 mL-
Celite®---

Procedure:

  • To a stirred suspension of manganese dioxide (15.4 g, 177.1 mmol, 5 eq.) in dichloromethane (200 mL) at room temperature, add this compound (5.0 g, 35.4 mmol) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite®. Wash the Celite® pad with additional dichloromethane (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford 2-Amino-5-fluorobenzaldehyde as a yellow solid. The product is often used in the next step without further purification.

Protocol 2: Synthesis of a Representative Quinazoline-based Mps-1 Inhibitor

This protocol details the core formation of the 4-anilinoquinazoline scaffold.

Part A: Synthesis of N-(2-Formyl-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
2-Amino-5-fluorobenzaldehyde139.12 g/mol 4.92 g35.4
4-Chloro-7-methoxy-6-nitroquinazoline241.61 g/mol 8.55 g35.4
Isopropanol (IPA)-150 mL-
Hydrochloric acid (4M in dioxane)-1 mL-

Procedure:

  • Suspend 2-Amino-5-fluorobenzaldehyde (4.92 g, 35.4 mmol) and 4-chloro-7-methoxy-6-nitroquinazoline (8.55 g, 35.4 mmol) in isopropanol (150 mL).

  • Add hydrochloric acid (4M in dioxane, 1 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the desired intermediate as a yellow solid.

Part B: Reductive Amination and Final Modifications (Illustrative Example)

Further modifications, such as reduction of the nitro group followed by acylation or other coupling reactions, are typically performed to arrive at the final inhibitor. The following is an illustrative example of a potential subsequent step.

G A N-(2-Formyl-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine B Nitro Reduction A->B C Amine Intermediate B->C D Coupling with desired moiety C->D E Final Mps-1 Inhibitor D->E

Caption: Subsequent steps to the final Mps-1 inhibitor.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective Mps-1 inhibitors from the quinazoline scaffold has yielded valuable SAR insights:

Compound ModificationImpact on Activity
Substitution on the 4-anilino ring The nature and position of substituents on the anilino moiety, derived from this compound, are critical for potency and selectivity. The 5-fluoro group, as discussed, is often beneficial.
Modifications at the 6- and 7-positions Small alkyl or alkoxy groups at these positions are generally well-tolerated and can be optimized to improve physicochemical properties and kinase selectivity.[10]
Introduction of solubilizing groups The addition of polar groups, such as morpholine or piperazine, often at the 6- or 7-position, can enhance aqueous solubility and improve pharmacokinetic properties.[11]

Conclusion

This compound is a valuable and strategically designed building block for the synthesis of potent kinase inhibitors, particularly those targeting Mps-1 with a quinazoline core. Its inherent structural features, including the synthetically versatile alcohol, the strategically placed fluorine atom for enhanced metabolic stability, and the core amino-phenyl structure for kinase hinge binding, make it an attractive starting material for medicinal chemists. The protocols and insights provided in this application note aim to equip researchers with the foundational knowledge to effectively utilize this compound in the discovery and development of novel targeted cancer therapeutics.

References

  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592.
  • Kusakabe, K., et al. (2015). Design and synthesis of novel Mps1 kinase inhibitors. Part 2: Pyrrolopyrimidine and quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(16), 3337-3342.
  • Hewitt, L., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 5(5), e10460.
  • Rath, S., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(43), 28045-28059.
  • Kusakabe, K., et al. (2015). Synthesis and SAR of new pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective MPS1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3329-3336.
  • Published MPS1 inhibitors. (n.d.). ResearchGate. Retrieved from [a valid, clickable URL will be provided if available].
  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484-16514.
  • Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. (2024). Synapse. Retrieved from [a valid, clickable URL will be provided if available].
  • Maia, A. R., et al. (2007). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 2(5), e471.
  • Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. (2022). International Journal of Molecular Sciences, 23(22), 14299.
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3031.
  • Hsieh, H. P., et al. (2017).
  • Hsieh, H. P., et al. (2020). Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors. Bioorganic Chemistry, 98, 103689.
  • Vitale, I., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity.
  • Laufer, S., et al. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of Medicinal Chemistry, 65(5), 4049-4069.
  • Chilin, A., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 373-383.
  • Hsieh, H. P., et al. (2017).
  • Hsieh, H. P., et al. (2017).

Sources

Application Note: A Detailed Experimental Protocol for the Selective N-Acylation of (2-Amino-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective N-acylation of (2-Amino-5-fluorophenyl)methanol, a key transformation in the synthesis of intermediates for pharmaceuticals and fine chemicals. The protocol details two robust methods utilizing common acylating agents—acyl chlorides and acid anhydrides—and provides in-depth explanations of the underlying reaction principles, including chemoselectivity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental setup, execution, purification, and troubleshooting to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

This compound is a bifunctional molecule containing both a nucleophilic primary amine and a primary alcohol. The selective acylation of the amino group is a critical step in the synthesis of a wide array of biologically active compounds. The resulting N-acyl derivatives serve as pivotal precursors for constructing complex heterocyclic systems and as key structural motifs in medicinal chemistry.

The reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic chemistry.[1][2] The primary challenge and the focus of this protocol is achieving high chemoselectivity for the amino group over the hydroxyl group, thereby preventing the formation of undesired O-acylated or di-acylated byproducts.

Principle of Chemoselectivity: N- vs. O-Acylation

The selective acylation of the amine in the presence of an alcohol is governed by the relative nucleophilicity of the nitrogen and oxygen atoms. In substrates like aminophenols or aminobenzyl alcohols, the amino group is significantly more nucleophilic than the hydroxyl group.[3] This can be rationalized by comparing the basicity of the two functional groups; the amino group is a stronger base than the corresponding alcohol.[3] Consequently, the lone pair of electrons on the nitrogen atom more readily attacks the electrophilic carbonyl carbon of the acylating agent, leading to a faster rate of N-acylation compared to O-acylation. This inherent reactivity difference allows for the synthesis of the desired N-acyl product with high selectivity under carefully controlled conditions.

General Reaction Mechanism

The N-acylation reaction follows a nucleophilic acyl substitution pathway. The mechanism involves the initial attack of the amine's lone pair on the carbonyl carbon of the acylating agent to form a tetrahedral intermediate. This is followed by the collapse of the intermediate and the elimination of a leaving group (e.g., chloride or carboxylate). A base is typically employed to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid), which drives the equilibrium toward the product side.[4][5]

Caption: Figure 1: General Mechanism of N-Acylation with an Acyl Chloride

Experimental Protocols

This section provides two validated protocols for the N-acylation of this compound.

Protocol 1: N-Acetylation using Acetyl Chloride

This method utilizes the highly reactive acetyl chloride under basic conditions, which is effective for rapid and complete conversion.[6][7]

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 - 1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 15 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. The reaction can be exothermic, so maintaining a low temperature during addition is crucial.[1]

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 20-30 minutes. Ensure the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 50% ethyl acetate in hexanes). The reaction is complete when the starting amine spot is no longer visible.

  • Workup (Quenching and Extraction):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[6]

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-(2-(hydroxymethyl)-4-fluorophenyl)acetamide.

Protocol 2: N-Acetylation using Acetic Anhydride

This protocol uses acetic anhydride, a less reactive and easier-to-handle acylating agent.[6][8]

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 - 1.5 eq)

  • Dichloromethane (DCM) or Acetic Acid as solvent

  • Catalytic amount of Pyridine (optional, if using DCM)

  • Ice-water, Saturated NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM (approx. 15 mL per gram). Alternative: Acetic acid can be used as the solvent.

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the solution. If using DCM, a catalytic amount of pyridine can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

  • Workup:

    • If using DCM: Transfer the mixture to a separatory funnel. Wash thoroughly with saturated NaHCO₃ solution until CO₂ evolution ceases, followed by a brine wash.

    • If using Acetic Acid: Carefully pour the reaction mixture into a beaker of ice-water to precipitate the product. Stir for 30 minutes, then collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Isolation and Purification:

    • Dry the organic layer (from DCM workup) over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Dry the filtered solid (from acetic acid workup) under vacuum.

    • Further purify the crude product by recrystallization or column chromatography as needed.

Experimental Workflow and Data Summary

Caption: Figure 2: General Experimental Workflow

Table 1: Summary of Reagents and Conditions

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Acid Anhydride)
Substrate This compoundThis compound
Acylating Agent Acetyl Chloride (1.1 eq)Acetic Anhydride (1.2 eq)
Base/Catalyst Triethylamine (1.5 eq)Pyridine (catalytic, optional)
Solvent Anhydrous DCMDCM or Acetic Acid
Temperature 0 °C to Room Temp.Room Temp. to 50 °C
Typical Time 1-3 hours2-6 hours
Workup Acid/Base WashesBicarbonate Wash / Precipitation

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive acylating agent (hydrolyzed).2. Insufficiently basic conditions.3. Low reaction temperature/time.1. Use fresh or newly opened acylating agent.2. Ensure proper stoichiometry of the base.3. Allow the reaction to run longer or apply gentle heat (for anhydride method).
Formation of Byproducts 1. O-acylation due to harsh conditions.2. Di-acylation (on both N and O).3. Self-condensation.1. Maintain low temperatures, especially during the addition of acyl chloride.2. Use a slight excess (1.1-1.2 eq) of the acylating agent, not a large excess.3. Ensure proper stoichiometry and controlled addition.
Low Yield After Workup 1. Product is partially water-soluble.2. Incomplete extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the product's solubility.[9]2. Perform multiple extractions (3x) with the organic solvent.
Difficult Purification 1. Close polarity of product and starting material.2. Oily crude product.1. Use a gradient elution system for column chromatography to improve separation.2. Triturate the oil with a non-polar solvent (e.g., hexanes or ether) to induce crystallization.

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[10] Handle with care.

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water, alcohols, and amines to produce toxic HCl gas.[11][12][13] It causes severe skin burns and eye damage.[11] Must be handled under anhydrous conditions in a fume hood.

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. Handle with care.

  • Triethylamine/Pyridine: Flammable, corrosive, and have strong, unpleasant odors. Avoid inhalation of vapors.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure.

References

  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Anilines with 1-Naphthoyl Chloride.
  • Pearson Education. (n.d.). Acylation of Aniline Explained.
  • Jakubke, H.-D. (n.d.). Acylation under weak base conditions.
  • Google Patents. (2023). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • NCERT. (n.d.). Amines.
  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.
  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?.
  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.
  • Bai, F., & Wang, X. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Frontiers in Chemistry.
  • BenchChem. (2025). Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate.
  • Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
  • Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE.
  • Praveen Kumar Darsi, S. S., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • PW App. (2023). The acylation reaction of amines is carried out in presence of pyridine because.... YouTube.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

Sources

Application Notes and Protocols for the Crystallization of (2-Amino-5-fluorophenyl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the foundational principles and practical protocols for the successful crystallization of (2-Amino-5-fluorophenyl)methanol and its derivatives. These compounds are valuable building blocks in medicinal chemistry and drug development, making robust purification and characterization methods essential. This document provides researchers, scientists, and process chemists with a scientifically grounded framework for solvent selection, crystallization method development, and troubleshooting. By understanding the interplay of the molecule's functional groups—the aromatic amine, the primary alcohol, and the electronegative fluorine—we can rationally design experiments to achieve high-purity crystalline material suitable for further application.

Introduction: The Molecular Landscape of this compound

This compound is a trifunctional aromatic compound. The successful development of a crystallization protocol hinges on understanding the contribution of each functional group to its solid-state behavior.

  • The Aminobenzyl Alcohol Core: The presence of both a hydrogen-bond-donating amine (-NH₂) and a hydrogen-bond-donating and -accepting primary alcohol (-CH₂OH) group confers a high degree of polarity to the molecule. These groups are predisposed to forming strong intermolecular hydrogen bonds, which are fundamental to creating a stable crystal lattice.[1][2] The purification of related aminobenzyl alcohols often employs polar solvents, such as ethanol-water mixtures, to leverage these interactions.[3]

  • The Role of the Fluorine Substituent: The fluorine atom at the 5-position is a critical modulator of the molecule's electronic and packing properties. As a highly electronegative atom, it alters the dipole moment of the aromatic ring and can participate in non-covalent interactions, including weak hydrogen bonds (C-H···F) and dipole-dipole interactions.[4][5] This substitution can influence crystal packing, potentially leading to different polymorphic forms and affecting solubility in subtle ways compared to its non-fluorinated analogs.

The interplay of these features means that while the molecule is polar, it retains significant organic character, suggesting that a range of solvent systems could be effective for crystallization.

Foundational Principles: Designing a Crystallization Strategy

Crystallization is an equilibrium-driven process that exploits differences in the solubility of a compound at varying conditions to induce the formation of a highly ordered solid state.[4] The ideal solvent or solvent system will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature.

Solvent Selection: A Rational Approach

The selection of an appropriate solvent is the most critical step in developing a crystallization protocol.[6] Given the functional groups of this compound, a screening panel should include solvents of varying polarities.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent at solvating the amine and alcohol groups through hydrogen bonding. A common strategy for aminobenzyl alcohols is recrystallization from an alcohol/water mixture.[3] The compound is typically dissolved in the alcohol, and water is added as an anti-solvent to reduce solubility and induce crystallization.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Isopropyl Acetate): These solvents can accept hydrogen bonds and interact with the molecule's dipole. They are often good "primary" solvents in which the compound is dissolved before the addition of a non-polar anti-solvent.

  • Non-polar Solvents (e.g., Hexanes, Heptane, Toluene): These are generally poor solvents for this polar molecule and are most effectively used as "anti-solvents." Procedures for similar compounds have successfully used benzene-hexane and ethyl acetate-pentane systems.[7] For safety and environmental reasons, toluene is often substituted for benzene, and heptane or hexanes are common anti-solvents.

The following diagram outlines a logical workflow for selecting a suitable solvent system.

cluster_0 Solvent Selection Workflow cluster_1 Solubility Outcomes at RT cluster_2 Protocol Development Paths Start Select ~10-20 mg of Crude Compound Test_Solubility Test Solubility in ~0.5 mL of various solvents at Room Temp (RT) Start->Test_Solubility Insoluble Insoluble at RT Test_Solubility->Insoluble Soluble Soluble at RT Test_Solubility->Soluble Sparingly Sparingly Soluble at RT Test_Solubility->Sparingly Heat_Insoluble Heat to Boiling. Soluble when Hot? Insoluble->Heat_Insoluble Anti_Solvent Use as 'Good Solvent'. Add Anti-Solvent (e.g., Hexane) Soluble->Anti_Solvent Evaporation Slow Evaporation Method Sparingly->Evaporation Cooling Single-Solvent Cooling Method Heat_Insoluble->Cooling  Yes No_Crystals If no crystals, try another solvent Heat_Insoluble->No_Crystals  No Success Optimize Protocol Evaporation->Success Anti_Solvent->Success Cooling->Success

Caption: Workflow for initial crystallization solvent screening.

Summary of Suggested Solvents

The table below provides a starting point for solvent screening, categorized by polarity and potential role in the crystallization process.

Solvent Class Solvent Boiling Point (°C) Polarity Index Anticipated Role & Rationale
Alcohols Methanol655.1Good primary solvent; high solubility expected. Often used with water.
Ethanol784.3Excellent primary solvent. Recrystallization from ethanol/water is a common strategy for aminobenzyl alcohols.[3]
Isopropanol (IPA)823.9Good primary solvent; lower volatility than ethanol.
Esters Ethyl Acetate774.4Versatile primary solvent. Can dissolve the compound, allowing for the addition of a non-polar anti-solvent.[7]
Isopropyl Acetate894.0Similar to ethyl acetate but with a higher boiling point, which can be advantageous for slower crystal growth.[7]
Ketones Acetone565.1Strong polar aprotic solvent. Its high volatility may lead to rapid crystallization and smaller crystals.
Aromatics Toluene1112.4Potential to dissolve the compound when hot due to π-π interactions with the aromatic ring.
Hydrocarbons Hexanes / Heptane69 / 980.1Excellent anti-solvents. Low solubility expected. Used to induce precipitation from a more polar primary solvent.[7]
Ethers Methyl tert-butyl ether (MTBE)552.5Can act as a primary solvent or co-solvent.
Aqueous Water10010.2Poor solubility expected at room temperature, but may increase upon heating. Primarily used as an anti-solvent with alcohols.[3]

Detailed Experimental Protocols

Safety Note: Always perform crystallization experiments in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)

This method is ideal when a solvent is identified that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (or another suitable solvent) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small aliquots of the solvent until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Clarification (Optional): If the solution is colored or contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote slower cooling and larger crystal growth, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (e.g., Ethyl Acetate / Hexanes)

This is one of the most versatile and effective methods, particularly when the compound is too soluble in most single solvents.[7]

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., hexanes) dropwise. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of the good solvent until it becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over a period of minutes to hours.

  • Maturation & Isolation: Once crystal formation appears complete, cool the flask in an ice bath, and then isolate, wash, and dry the crystals as described in Protocol 1, using the cold anti-solvent for the washing step.

cluster_0 Anti-Solvent Crystallization Protocol Start Dissolve Compound in Minimum 'Good' Solvent (e.g., Ethyl Acetate) Add_Anti Slowly Add 'Anti-Solvent' (e.g., Hexanes) with Stirring Start->Add_Anti Check_Turbid Is Solution Persistently Turbid? Add_Anti->Check_Turbid Check_Turbid->Add_Anti No Stand Cover and Let Stand at Room Temperature Check_Turbid->Stand Yes Cool Cool in Ice Bath to Maximize Yield Stand->Cool Isolate Isolate Crystals via Vacuum Filtration Cool->Isolate Wash Wash with Cold Anti-Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry

Caption: Step-by-step workflow for anti-solvent crystallization.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The solution is too supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.Re-heat the mixture to dissolve the oil. Add more of the "good" solvent. Allow the solution to cool much more slowly. Consider a solvent with a lower boiling point.
No Crystals Form The solution is not sufficiently supersaturated. The compound may be too soluble even at low temperatures.Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal from a previous batch. If using an anti-solvent, add more anti-solvent. If cooling, try a colder bath (e.g., dry ice/acetone).
Formation of Fine Powder Nucleation is too rapid due to high supersaturation or rapid cooling/anti-solvent addition.Reduce the rate of cooling or the rate of anti-solvent addition. Use a slightly larger volume of the primary solvent to reduce the initial concentration.
Low Recovery / Yield Too much solvent was used. The compound has significant solubility in the mother liquor even when cold.Use the minimum amount of hot solvent necessary for dissolution. Ensure the crystallization mixture is thoroughly cooled before filtration. Concentrate the mother liquor and attempt a second crop of crystals.

Characterization of Crystalline Material

After obtaining crystals, it is crucial to characterize them to confirm purity and identify the solid form.

  • Melting Point: A sharp melting point range is a good indicator of purity.

  • Microscopy: Visual inspection can reveal crystal habit and homogeneity.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form and detecting polymorphism. Different polymorphs will have distinct diffraction patterns.[8][9]

Conclusion

The crystallization of this compound and its derivatives is a multifactorial process that can be rationally controlled by understanding the molecule's inherent chemical properties. The strong hydrogen-bonding capacity of the amine and alcohol groups, modulated by the electronic influence of the fluorine substituent, dictates the optimal solvent systems. By systematically screening solvents and employing standard techniques such as cooling and anti-solvent crystallization, high-purity crystalline material can be reliably obtained. The protocols and principles outlined in this guide serve as a robust starting point for researchers to develop and optimize crystallization processes for this important class of chemical building blocks.

References

  • Archer, S. (1968). Process for producing 4-aminobenzyl alcohol derivatives. U.S. Patent No. 3,379,620. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Resnati, G., & Metrangolo, P. (2017). Fluorine in Crystal Engineering—The Little Atom That Could. ResearchGate.
  • Lahiri, S. C., & Pal, A. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • RSC Publishing. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives.
  • Cieplik, J., Pluta, J., Bryndal, I., & Lis, T. (2006). Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section C, 62(Pt 5), o259–o261.
  • Needham, T. E., Jr. (1972). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-.
  • RSC Publishing. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.

Sources

Scale-Up Synthesis of (2-Amino-5-fluorophenyl)methanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Amino-5-fluorophenyl)methanol is a key building block in the synthesis of a variety of pharmacologically active molecules and other high-value chemical entities. Its structural motif, featuring an aminobenzyl alcohol core with a fluorine substituent, imparts unique physicochemical properties that are often sought after in drug discovery and materials science. As the demand for this intermediate grows, the need for robust and scalable synthetic protocols becomes paramount. This guide provides a detailed examination of the critical considerations for scaling up the synthesis of this compound, moving from laboratory-scale procedures to pilot and manufacturing scales. We will explore the underlying chemical principles, offer a comprehensive, field-tested protocol, and discuss the necessary analytical techniques to ensure a high-purity final product.

Strategic Approach to Scale-Up: From Beaker to Reactor

The successful scale-up of a chemical synthesis is not merely about multiplying the quantities of reagents. It requires a deep understanding of reaction kinetics, thermodynamics, mass and heat transfer, and safety implications. The chosen synthetic route for this compound, the reduction of 2-amino-5-fluorobenzoic acid, presents several key challenges and considerations when transitioning to a larger scale.

Choosing the Right Reducing Agent: A Critical Decision

The reduction of a carboxylic acid to an alcohol in the presence of an amine functionality requires a chemoselective reducing agent. While powerful reductants like Lithium Aluminum Hydride (LAH) are effective, their high reactivity and sensitivity to moisture can pose significant safety and handling challenges on a large scale. Borane complexes, such as Borane-Tetrahydrofuran (BH3-THF) or Borane-Dimethyl Sulfide (BMS), offer a safer and more manageable alternative for this transformation. Boranes are electrophilic reducing agents that selectively reduce carboxylic acids over many other functional groups, including the amino group present in our substrate.[1] For industrial applications, BMS is often preferred due to its higher stability and concentration compared to BH3-THF.[2]

Reaction Parameters: The Key to a Controlled Process

Successful scale-up hinges on the precise control of reaction parameters. The following table outlines the critical parameters for the reduction of 2-amino-5-fluorobenzoic acid and the rationale for their careful management.

ParameterLaboratory Scale (Typical)Scale-Up Consideration & Rationale
Solvent Anhydrous Tetrahydrofuran (THF)THF remains a suitable solvent. Ensure rigorous drying of the solvent and reactor to prevent quenching of the borane reagent and to minimize side reactions.
Reagent Addition Dropwise addition of BH3-THFThe addition of the borane reagent is exothermic. On a larger scale, the rate of addition must be carefully controlled to manage the heat generated. A programmable pump for controlled addition is recommended.
Temperature 0 °C to refluxPrecise temperature control is crucial. The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exotherm, and then gradually warmed to drive the reaction to completion. A jacketed reactor with an efficient cooling/heating system is essential.
Stoichiometry Slight excess of boraneA slight excess of the borane reagent is still necessary to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize quenching and work-up difficulties.
Agitation Magnetic stirringMechanical stirring with appropriate impeller design is required to ensure efficient mixing and heat transfer in a large reactor, preventing localized "hot spots."
Reaction Time Monitored by TLC/HPLCReaction progress must be closely monitored using in-process controls (IPCs) such as HPLC to determine the endpoint accurately and avoid unnecessary heating or side reactions.

Reaction Pathway and Workflow

The synthesis of this compound from 2-amino-5-fluorobenzoic acid via borane reduction can be visualized as a streamlined process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Start: Inert Reactor Setup Reagents Charge 2-amino-5-fluorobenzoic acid and Anhydrous THF Start->Reagents Cooling Cool to 0-5 °C Reagents->Cooling Addition Slow Addition of BH3-THF Cooling->Addition Warm Warm to Room Temperature & Reflux Addition->Warm IPC In-Process Control (HPLC) Warm->IPC Quench Quench with Methanol IPC->Quench Reaction Complete Concentrate Solvent Removal Quench->Concentrate Extraction Aqueous Work-up & Extraction Concentrate->Extraction Dry Drying of Organic Layer Extraction->Dry Crystallization Crystallization Dry->Crystallization Filtration Filtration & Drying Crystallization->Filtration QC Quality Control (HPLC, NMR) Filtration->QC End Final Product QC->End

Sources

The Fluorine Advantage: A Guide to Fluorinated Amino Acids in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Introduction of a Halogen with Profound Impact

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerhouse for optimizing molecular properties.[1][2] This is not merely a substitution but a nuanced engineering approach that leverages the unique physicochemical characteristics of this highly electronegative element. When this strategy is applied to the fundamental building blocks of peptides and proteins—amino acids—it unlocks a vast potential for enhancing therapeutic efficacy, stability, and specificity.[3][4][5] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also practical, field-proven protocols for the application of fluorinated amino acids in drug design and discovery. We will delve into the causality behind experimental choices, offering a robust framework for harnessing the full potential of these remarkable molecules.

The Unique Physicochemical Properties of Fluorinated Amino Acids

The substitution of hydrogen with fluorine, despite the minimal steric perturbation, instigates significant changes in the electronic properties of an amino acid.[6][7] Understanding these alterations is paramount to their effective application.

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity of neighboring functional groups. For instance, fluorination of the proline ring can lower the pKa of the carboxylic acid moiety, a factor that can be critical for optimizing interactions within a biological target or improving pharmacokinetic profiles.

Tuning Lipophilicity (LogP)

The impact of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated moieties can lead to "fluorous" interactions, a phenomenon distinct from hydrophobicity.[8] This allows for a fine-tuning of a molecule's ability to partition between aqueous and lipid environments, a key determinant of cell permeability and bioavailability.[7]

Conformational Control and Pre-organization

Fluorine's stereoelectronic effects can be exploited to control the conformational preferences of amino acid side chains and the peptide backbone.[1] For example, the strategic placement of fluorine on the proline ring can favor a specific puckering, thereby pre-organizing a peptide into a bioactive conformation and enhancing its binding affinity to a target receptor.

Enhanced Metabolic Stability

Fluorination can block sites of metabolic oxidation by cytochrome P450 enzymes.[1] By replacing a metabolically labile C-H bond with a strong C-F bond, the metabolic half-life of a peptide therapeutic can be significantly extended, leading to improved dosing regimens and therapeutic outcomes.

Data Presentation: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Amino Acids

The following table provides a comparative overview of key physicochemical properties of selected fluorinated amino acids and their natural counterparts. This data is essential for making informed decisions during the drug design process.

Amino AcidpKa (-COOH)pKa (-NH3+)LogPConformational Preference
Phenylalanine2.209.311.79Flexible
4-Fluoro-L-phenylalanine~2.1~9.2~2.0Similar to Phenylalanine, can influence aromatic interactions
Proline1.9510.64-1.60Cγ-exo or Cγ-endo pucker
(4S)-Fluoroproline~1.8~10.5~-1.4Favors Cγ-exo pucker
(4R)-Fluoroproline~1.8~10.5~-1.4Favors Cγ-endo pucker
Leucine2.369.601.86Extended
5,5,5-TrifluoroleucineLoweredLoweredIncreasedCan promote helical structures

Applications in Drug Design and Discovery

The unique properties of fluorinated amino acids translate into a wide array of applications in the development of novel therapeutics.

Enzyme Inhibitors

Fluorinated amino acids are widely employed in the design of potent and specific enzyme inhibitors.[5] The electron-withdrawing nature of fluorine can enhance the electrophilicity of a carbonyl group, making it a better target for nucleophilic attack by an active site residue. Furthermore, fluorinated groups can act as bioisosteres for other functional groups, enabling the design of transition-state analogs that bind tightly to the enzyme's active site.[9]

Peptide and Protein Therapeutics

Incorporating fluorinated amino acids into peptide-based drugs can significantly improve their therapeutic profile.[3] This includes enhanced proteolytic stability, increased bioavailability, and improved binding affinity.[5] For instance, the introduction of fluorinated amino acids into GLP-1 analogs for the treatment of diabetes has been explored to enhance their circulatory half-life.[3]

Probing Protein Structure and Function

The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[1] Incorporating ¹⁹F-labeled amino acids into proteins allows for the study of protein structure, dynamics, and interactions with other molecules without interference from background signals.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a common fluorinated amino acid and its incorporation into a peptide, as well as a general protocol for assessing enzyme inhibition.

Synthesis of Fmoc-L-4-fluorophenylalanine

This protocol details the synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-4-fluoro-L-phenylalanine, a key building block for solid-phase peptide synthesis.

Materials:

  • 4-Fluoro-L-phenylalanine

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-fluoro-L-phenylalanine (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Incorporation of a Fluorinated Amino Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a fluorinated amino acid.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat for each a-amino acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection Repeat->Cleavage No Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS) Purification->Analysis

Caption: General workflow for an enzyme inhibition assay.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Fluorinated amino acid inhibitor

  • Assay buffer

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and the fluorinated amino acid inhibitor in the appropriate assay buffer. Perform serial dilutions of the inhibitor to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Measure the rate of product formation (or substrate consumption) over time using a microplate reader. The method of detection will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).

  • Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a suitable model (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀).

Case Study: Fluorinated Amino Acids in FDA-Approved Drugs

The successful application of fluorinated amino acids is evident in several FDA-approved drugs, where their unique properties contribute significantly to the therapeutic outcome.

  • Sitagliptin (Januvia®): This dipeptidyl peptidase-4 (DPP-4) inhibitor, used for the treatment of type 2 diabetes, contains a trifluorophenyl group. The fluorination enhances the molecule's potency and metabolic stability.

  • Atogepant (Qulipta™): An oral calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine, atogepant incorporates a fluorinated phenylacetic acid derivative. [2]* Daridorexant (Quviviq™): A dual orexin receptor antagonist for the treatment of insomnia, this drug features a fluorinated amino acid derivative in its structure. [10]

Conclusion and Future Perspectives

Fluorinated amino acids represent a powerful and versatile tool in the arsenal of the medicinal chemist. [11]Their ability to modulate key physicochemical properties, enhance metabolic stability, and control conformation provides a rational basis for the design of more effective and safer drugs. [3][5]As our understanding of the nuanced effects of fluorination continues to grow, and as synthetic methodologies for accessing novel fluorinated amino acids become more sophisticated, we can anticipate an even greater impact of these unique building blocks on the future of drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively integrate fluorinated amino acids into their drug design workflows, ultimately contributing to the creation of the next generation of innovative therapeutics.

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. PubMed Central. [Link]
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC. PubMed Central. [Link]
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
  • Selected examples of fluorinated amino acids and their modes of... - ResearchGate.
  • Recent Advances in the Synthesis of Fluorinated Amino Acids - ResearchGate.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI. Blackthorn AI. [Link]
  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - NIH.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - ResearchGate.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. Beilstein Journals. [Link]
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning | Organic Chemistry | ChemRxiv | Cambridge Open Engage. ChemRxiv. [Link]
  • Utilization of fluorinated α-amino acids in small molecule drug design - ResearchGate.
  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells - bioRxiv. bioRxiv. [Link]
  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine‐Containing Derivatives With Machine Learning | Semantic Scholar. Semantic Scholar. [Link]
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. PubMed. [Link]
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF - ResearchGate.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. PubMed Central. [Link]
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. Research and Reviews. [Link]
  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. MDPI. [Link]
  • Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry | Request PDF - ResearchGate.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC. [Link]
  • HPLC Analysis and Purification of Peptides - PMC. PubMed Central. [Link]
  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows - CDC Stacks. CDC Stacks. [Link]
  • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Amino-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Amino-5-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the yield and purity of this important synthetic intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common and direct route involves the reduction of 2-amino-5-fluorobenzoic acid. The presence of three distinct functionalities—an amino group, a fluorine atom, and a carboxylic acid—on the aromatic ring presents unique challenges and opportunities for optimization. This guide will focus on the critical reduction step, providing a comparative analysis of the most effective reducing agents and detailed troubleshooting for common issues encountered during the synthesis.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Precursor 2-Amino-5-fluorobenzoic Acid Product This compound Precursor->Product Reduction Reducing_Agent Reducing Agent (e.g., BH3•THF or LiAlH4) Reducing_Agent->Product Troubleshooting_Low_Yield cluster_Causes Potential Causes cluster_Solutions Solutions Start Low Yield / Incomplete Reaction Reagent_Quality Poor Reagent Quality Start->Reagent_Quality Stoichiometry Incorrect Stoichiometry Start->Stoichiometry Temperature Suboptimal Temperature Start->Temperature Reaction_Time Insufficient Reaction Time Start->Reaction_Time Quenching Premature Quenching Start->Quenching Check_Reagent Verify BH3•THF concentration via titration or use a new bottle. Reagent_Quality->Check_Reagent Adjust_Stoich Ensure at least 2 equivalents of BH3 are used. Consider a slight excess (e.g., 2.2 eq). Stoichiometry->Adjust_Stoich Optimize_Temp Maintain reaction at reflux (around 65°C for THF). Ensure adequate heating. Temperature->Optimize_Temp Extend_Time Increase reaction time. Monitor by TLC every 2-4 hours. Reaction_Time->Extend_Time Careful_Quench Ensure quenching is done only after TLC confirms reaction completion. Quenching->Careful_Quench

Figure 2: Troubleshooting workflow for low yield.

Detailed Explanations:

  • Reagent Quality: Borane solutions can degrade over time, especially if not stored properly under an inert atmosphere. The actual concentration of BH₃ may be lower than stated on the bottle. If you suspect this, it is best to use a fresh, unopened bottle of the reagent.

  • Stoichiometry: While borane is more efficient than LiAlH₄, you still need to account for the reaction with the carboxylic acid group. A minimum of two equivalents of borane are theoretically required. It is good practice to use a slight excess to drive the reaction to completion.

  • Temperature: The reduction of aromatic carboxylic acids with borane typically requires elevated temperatures to proceed at a reasonable rate. Refluxing in THF (approximately 65°C) is a common condition. Ensure your reaction is being heated and stirred effectively.

  • Reaction Time: These reductions are not always rapid. It is crucial to monitor the reaction's progress using an appropriate TLC system. Do not proceed with the work-up until the starting material is no longer visible on the TLC plate.

FAQ 3: Difficult Product Purification

Question: After the work-up of my borane reduction, I am left with a sticky oil that is difficult to purify. How can I obtain a clean, solid product?

Answer: The primary byproducts from a borane reduction are boric acid and its derivatives, which can sometimes complicate purification. Here are some proven strategies for isolating pure this compound:

  • Acid/Base Extraction:

    • After quenching the reaction with methanol and removing the solvents under reduced pressure, dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any unreacted starting material (2-amino-5-fluorobenzoic acid) by converting it to its water-soluble sodium salt.

    • To remove boric acid, wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Crystallization:

    • This compound is a solid at room temperature. Crystallization is an excellent method for purification.

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol).

    • Slowly add a non-polar "anti-solvent" (e.g., hexanes or heptane) until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Column Chromatography:

    • If the product is still impure after extraction and crystallization, silica gel column chromatography can be employed.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing). The product is polar and will require a relatively polar mobile phase to elute.

Optimized Experimental Protocol: Borane Reduction

This protocol provides a detailed, step-by-step methodology for the reduction of 2-amino-5-fluorobenzoic acid to this compound using BH₃•THF.

Materials:

  • 2-amino-5-fluorobenzoic acid

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-fluorobenzoic acid (1 equivalent).

    • Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).

  • Addition of Borane:

    • Cool the solution to 0°C using an ice bath.

    • Slowly add the BH₃•THF solution (2.2 equivalents) dropwise via a syringe or an addition funnel. Caution: Hydrogen gas is evolved during this process. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Quenching:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous gas evolution will be observed. Continue adding methanol until the gas evolution ceases.

    • Remove the solvents under reduced pressure using a rotary evaporator.

  • Extraction and Purification:

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the crude product by crystallization as described in FAQ 3.

References

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • ACS Green Chemistry Institute. (2026, January 2). Borane & Borane Complexes.
  • NCERT. (n.d.). Amines.
  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • PubMed. (2018, June 11). LiAlH4 : From Stoichiometric Reduction to Imine Hydrogenation Catalysis.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
  • TSI Journals. (2011, January 7). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether.
  • National Institutes of Health. (n.d.). 2-Amino-5-fluorobenzoic acid.
  • National Institutes of Health. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • De Gruyter. (n.d.). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids.
  • Khan Academy. (n.d.). Reduction of carboxylic acids.
  • ResearchGate. (2025, August 7). Synthesis of β-Amino Alcohols via the Reduction of Lactamides Derived from Ethyl (2S)Lactate with Borane-Methyl Sulfide.
  • ResearchGate. (n.d.). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • JoVE. (2025, May 22). Video: Amides to Amines: LiAlH4 Reduction.
  • Quora. (2016, October 3). What are the groups that LiAlH4 can and cannot reduce?.
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
  • Organic Syntheses. (n.d.). Procedure 2.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Organic Syntheses. (n.d.). Procedure 4.
  • YouTube. (2020, August 9). Borane reduction mechanism || selective reduction of acids || solved problems.
  • ResearchGate. (2025, August 5). (PDF) A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids.
  • FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • PubMed. (n.d.). Mechanism of competitive inhibition of p-aminobenzoic acid oxidation by p-aminosalicylic acid.
  • National Institutes of Health. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine.

Identifying and minimizing byproducts in (2-Amino-5-fluorophenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Amino-5-fluorophenyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and minimization of byproducts in reactions involving this versatile building block. Our focus is on providing practical, experience-driven insights to enhance the efficiency and purity of your synthetic routes.

Introduction: The Chemistry of this compound

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, most notably quinazolines, which are prevalent scaffolds in medicinal chemistry.[1][2] The dual functionality of the aromatic amine and the primary benzylic alcohol allows for a range of chemical transformations. However, this reactivity also presents challenges in controlling selectivity and minimizing the formation of unwanted byproducts. This guide will focus on one of the most common applications: the synthesis of quinazolines, which typically proceeds via an initial oxidation of the alcohol to an aldehyde, followed by cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: The most prevalent application is in the synthesis of quinazolines and related N-heterocycles.[2][3][4] This is typically achieved through an oxidative cyclization reaction with an appropriate nitrogen source (e.g., amines, ammonia). The key first step is the oxidation of the benzylic alcohol to the corresponding aldehyde, which then undergoes condensation and cyclization.

Q2: I am seeing multiple spots on my TLC plate that I can't identify. What are the likely byproducts in my reaction?

A2: The formation of byproducts is highly dependent on your specific reaction conditions (oxidant, solvent, temperature). However, several common impurities can arise:

  • (2-Amino-5-fluorophenyl)carbaldehyde: This is the desired intermediate. If it accumulates without efficient cyclization, it will be a major component.

  • 6-Fluoroquinazoline (or a substituted derivative): Your desired product.

  • Over-oxidation to Carboxylic Acid: The intermediate aldehyde can be further oxidized to (2-Amino-5-fluorophenyl)carboxylic acid, especially with strong oxidizing agents.

  • Dimerization/Oligomerization: The reactive aldehyde can undergo self-condensation or react with the starting material.

  • Intermolecular Ether Formation: Under certain conditions, two molecules of the starting alcohol can react to form a bis((2-amino-5-fluorophenyl)methyl) ether, though this is less common in oxidative reactions.

Q3: How can I confirm the identity of these byproducts?

A3: A combination of analytical techniques is recommended for unambiguous identification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the components of your reaction mixture and obtaining their molecular weights.[5] This can quickly help you distinguish between the starting material, intermediate aldehyde, product, and potential dimers or over-oxidation products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are invaluable for detailed structural elucidation of isolated impurities.[6][7][8] For instance, the aldehyde proton will have a characteristic downfield shift (around 9-10 ppm) in the 1H NMR spectrum.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: This can help identify key functional groups. For example, the appearance of a strong carbonyl stretch (around 1700 cm-1) can indicate the formation of the aldehyde or carboxylic acid.

Q4: My this compound starting material is discolored. Can I still use it?

A4: Aminobenzyl alcohols can be susceptible to oxidation upon exposure to air and light, leading to colored impurities.[3] It is recommended to use a pure, colorless starting material for best results. If your material is discolored, consider purification by column chromatography or recrystallization before use. Store the purified compound under an inert atmosphere (nitrogen or argon) in a cool, dark place.

Troubleshooting Guide: Minimizing Byproducts in Quinazoline Synthesis

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of quinazolines from this compound.

Problem 1: Low Yield of Quinazoline Product with Significant Amount of Unreacted Starting Material
  • Potential Cause: Inefficient oxidation of the alcohol to the aldehyde.

  • Troubleshooting Steps:

    • Choice of Oxidant: Milder, more selective oxidizing agents are often preferred to prevent over-oxidation. Systems like TEMPO with a co-oxidant, or manganese dioxide (MnO2) can be effective.[9][10][11] Avoid harsh oxidants like potassium permanganate unless conditions are carefully controlled.

    • Reaction Temperature: Oxidation reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity and prevent degradation.

    • Catalyst Activity: If using a catalyst, ensure it is fresh and active. For metal-catalyzed reactions, the choice of ligand can also be critical.[12]

Problem 2: Formation of a Significant Amount of (2-Amino-5-fluorophenyl)carboxylic Acid
  • Potential Cause: Over-oxidation of the intermediate aldehyde.

  • Troubleshooting Steps:

    • Reduce Oxidant Stoichiometry: Carefully control the equivalents of the oxidizing agent. Use only the stoichiometric amount required for the alcohol-to-aldehyde conversion.

    • Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further oxidation of the aldehyde.

    • Use a Milder Oxidant: As mentioned above, switch to a more selective oxidizing agent that is less likely to oxidize aldehydes.[13][14]

Problem 3: Presence of High Molecular Weight Byproducts (Dimers/Oligomers)
  • Potential Cause: Accumulation of the reactive aldehyde intermediate, leading to self-condensation or reaction with the starting amine.

  • Troubleshooting Steps:

    • Control the Rate of Aldehyde Formation: Add the oxidizing agent slowly to the reaction mixture to ensure that the aldehyde is consumed in the subsequent cyclization step as it is formed.

    • Ensure Efficient Cyclization: The rate of cyclization should be faster than the rate of side reactions. Ensure your nitrogen source (e.g., amine) is present in the appropriate stoichiometry and that the reaction conditions (e.g., pH, solvent) are optimal for the cyclization step.

Problem 4: Formation of an Intermolecular Ether Byproduct
  • Potential Cause: Conditions favoring nucleophilic substitution over oxidation. This is more likely under acidic or basic conditions in the absence of a suitable oxidant.

  • Troubleshooting Steps:

    • Review Reaction Conditions: This byproduct is characteristic of a Williamson-like ether synthesis.[15][16] Ensure that your reaction setup is geared towards oxidation and not inadvertently promoting etherification.

    • Temperature Control: Higher temperatures can sometimes favor elimination and other side reactions.

Visualizing the Reaction Pathway and Byproduct Formation

The following diagram illustrates the main reaction pathway for quinazoline synthesis and the points at which common byproducts can form.

reaction_pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation start This compound aldehyde Intermediate Aldehyde (2-Amino-5-fluorophenyl)carbaldehyde start->aldehyde Oxidation ether Intermolecular Ether start->ether Etherification product Desired Product (6-Fluoroquinazoline derivative) aldehyde->product Cyclization (+ Amine Source) over_oxidation Over-oxidation Product (Carboxylic Acid) aldehyde->over_oxidation Further Oxidation dimer Dimerization/Oligomerization aldehyde->dimer Self-Condensation

Caption: Reaction scheme for quinazoline synthesis and common byproduct pathways.

Experimental Protocols

Protocol 1: General Procedure for Quinazoline Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent (e.g., DMSO, Toluene), add the oxidizing agent (e.g., MnO2, 5.0 eq) in portions at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid oxidant.

  • Wash the solid with an organic solvent (e.g., ethyl acetate).

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline derivative.

Protocol 2: Analytical Method for Byproduct Profiling by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and potential byproducts based on their retention times and mass-to-charge ratios.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for diagnosing and resolving issues in your reaction.

troubleshooting_workflow start Low Yield or Impure Product check_sm Is unreacted starting material present? start->check_sm check_acid Is the carboxylic acid byproduct present? check_sm->check_acid No improve_ox Improve Oxidation: - Check oxidant activity - Increase temperature/time - Change oxidant check_sm->improve_ox Yes check_dimer Are high MW byproducts present? check_acid->check_dimer No milder_ox Prevent Over-oxidation: - Use milder oxidant - Reduce oxidant amount - Shorten reaction time check_acid->milder_ox Yes control_aldehyde Control Aldehyde Concentration: - Slow addition of oxidant - Optimize cyclization conditions check_dimer->control_aldehyde Yes end Improved Yield and Purity check_dimer->end No improve_ox->end milder_ox->end control_aldehyde->end

Caption: A logical workflow for troubleshooting byproduct formation.

Quantitative Data Summary

The following table provides a hypothetical comparison of different oxidizing agents on the product distribution in a model reaction. This data is for illustrative purposes to guide experimental design.

Oxidizing AgentTemperature (°C)Time (h)Product Yield (%)Unreacted SM (%)Carboxylic Acid (%)Other Byproducts (%)
KMnO42524554010
MnO2100128510<2<3
TEMPO/NaOCl0478155<2
Dess-Martin Periodinane253905<1<4

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • ResearchGate. (n.d.). Overlay of ¹H NMR spectra for reaction of 2‐aminobenzyl alcohol and 1‐phenylethanol at various time.
  • Gong, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
  • Paul, S., et al. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PubMed Central. [Link]
  • Kumar, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PubMed Central. [Link]
  • ResearchGate. (n.d.). Quinoline synthesis from 2‐aminobenzyl alcohol by Knölker's complex.
  • Iaroshenko, V. O., et al. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PubMed Central. [Link]
  • de Oliveira, R. B., et al. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]
  • PubChem. (n.d.). 2-Aminobenzyl alcohol.
  • ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.
  • Masdeu, G., et al. (2016). Data on the identification and characterization of by-products from N-Cbz-3-aminopropanal and t-BuOOH/H2O2 chemical reaction in chloroperoxidase-catalyzed oxidations.
  • Google Patents. (n.d.). Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine.
  • ResearchGate. (n.d.). Cat.35‐catalyzed the synthesis of quinazoline derivatives from 2‐aminobenzyl alcohols and benzonitriles.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach.
  • ResearchGate. (2025). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).

Sources

Troubleshooting guide for the purification of (2-Amino-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Amino-5-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable synthetic intermediate. The following question-and-answer format directly addresses specific issues to ensure scientific integrity and experimental success.

Troubleshooting Guide: Navigating Purification Challenges

This section is dedicated to resolving specific experimental hurdles you may face during the purification of this compound.

Question 1: My purified this compound appears as an oil or a waxy solid instead of crystals during recrystallization. What is causing this and how can I fix it?

Answer:

"Oiling out" is a common issue in the recrystallization of many organic compounds, including aminobenzyl alcohols. This phenomenon typically occurs due to one or a combination of the following reasons:

  • High Impurity Load: The presence of significant impurities can depress the melting point of your compound, causing it to separate from the solution as a liquid at a temperature where it is still highly soluble in the solvent.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound, leading to poor solubility even at elevated temperatures. Conversely, if the solvent is too good at dissolving the compound, it may not allow for proper crystal lattice formation upon cooling.

  • Rapid Cooling: Cooling the crystallization solution too quickly can cause the compound to crash out of solution as an amorphous solid or oil, rather than forming well-defined crystals.

Troubleshooting Workflow for "Oiling Out":

G start Oily Product Observed impure High Impurity Level Suspected start->impure  Is the crude material highly discolored or show multiple spots on TLC? solvent Suboptimal Solvent System start->solvent  Is the compound sparingly soluble even when hot? cooling Cooling Rate Too Fast start->cooling  Was the solution cooled rapidly (e.g., in an ice bath)? impure_sol1 Pre-purify by column chromatography to remove bulk impurities. impure->impure_sol1 impure_sol2 Attempt a hot filtration to remove insoluble impurities. impure->impure_sol2 solvent_sol1 Add a more polar co-solvent (e.g., a few drops of methanol or ethanol) to the hot mixture to increase solubility. solvent->solvent_sol1 solvent_sol2 Experiment with different solvent systems (e.g., ethyl acetate/hexane, toluene, or aqueous ethanol). solvent->solvent_sol2 cooling_sol1 Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. cooling->cooling_sol1 cooling_sol2 Insulate the flask to slow down the cooling process. cooling->cooling_sol2

Caption: Decision-making workflow for troubleshooting an oily product during recrystallization.

Question 2: I am experiencing a very low yield after column chromatography. What are the likely causes and how can I improve my recovery?

Answer:

Low recovery of this compound from silica gel column chromatography is often attributed to its polar nature. The primary amino group and the hydroxyl group can interact strongly with the acidic silica gel, leading to several issues:

  • Irreversible Adsorption: A portion of your compound may bind irreversibly to the silica gel.

  • Product Tailing: The compound may elute very slowly and over a large number of fractions, making it difficult to collect completely. This is often observed as "tailing" or "streaking" on a TLC plate.

  • Decomposition on Silica: Although less common for this specific molecule under standard conditions, some sensitive compounds can degrade on the acidic surface of silica gel.

Strategies to Improve Recovery:

  • Mobile Phase Modification: To mitigate the strong interaction between the basic amino group and the acidic silica gel, you can add a small amount of a basic modifier to your eluent.[1]

    • Triethylamine (TEA): Adding 0.1-1% triethylamine to your mobile phase (e.g., ethyl acetate/hexane) is a very effective way to improve the elution of amines. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to travel down the column more freely.

    • Ammonium Hydroxide: A small percentage of ammonium hydroxide in a more polar solvent system like dichloromethane/methanol can also be effective.

  • Choice of Stationary Phase:

    • Neutral Alumina: Consider using neutral alumina instead of silica gel as your stationary phase. Alumina is generally less acidic and can be a better choice for the purification of basic compounds.

    • Deactivated Silica Gel: You can prepare a less acidic silica gel by pre-treating it with a solution of triethylamine in your eluent before packing the column.

  • Proper Column Loading and Elution:

    • Concentrated Sample Band: Ensure you load your crude product onto the column in a minimal amount of solvent to start with a narrow band.

    • Appropriate Eluent Polarity: Use a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your compound on TLC. This will ensure good separation without excessive retention.

Question 3: My final product is contaminated with a more polar impurity that is difficult to remove. What could this be and how can I get rid of it?

Answer:

A common polar impurity in the synthesis of this compound, which often arises from the reduction of a corresponding aldehyde or carboxylic acid derivative, is the starting material itself or an over-reduced/side-reaction product. For instance, if you are reducing 2-amino-5-fluorobenzaldehyde, any remaining starting material will be an impurity.

Purification Strategy for Removing Polar Impurities:

G start Polar Impurity Detected workup Aqueous Work-up start->workup chromatography Column Chromatography workup->chromatography Impurity still present workup_sol Perform a liquid-liquid extraction. If the impurity is acidic (e.g., a carboxylic acid), a wash with a mild aqueous base like sodium bicarbonate solution will extract it into the aqueous layer. If the impurity is basic, a dilute acid wash can be effective, but be mindful of the basicity of your product. workup->workup_sol recrystallization Recrystallization chromatography->recrystallization Further purification needed chromatography_sol Optimize your column chromatography conditions. A shallower solvent gradient or a different solvent system may be required to resolve the two compounds. Monitor fractions carefully by TLC. chromatography->chromatography_sol recrystallization_sol Carefully select a recrystallization solvent in which the impurity has a significantly different solubility profile than your product. A solvent pair (e.g., ethanol/water) can be very effective. recrystallization->recrystallization_sol

Caption: A systematic approach to removing polar impurities.

Frequently Asked Questions (FAQs)

This section addresses general questions about the handling and purification of this compound.

Q1: What are the key physical and chemical properties of this compound that I should be aware of during purification?

A1: this compound is a white to off-white solid at room temperature.[2][3] Its key structural features are a primary aromatic amine and a primary benzylic alcohol. These functional groups make the molecule polar and capable of hydrogen bonding, which dictates its solubility and chromatographic behavior. The amino group is basic, while the alcohol group is weakly acidic.

PropertyValue/DescriptionSource
Molecular Formula C₇H₈FNO[1][4]
Molecular Weight 141.14 g/mol [4]
Physical Form White to off-white solid[2][3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][4]

Q2: What is the best way to monitor the purification of this compound?

A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[4] It allows you to quickly assess the purity of your crude material, track the progress of your column chromatography, and determine the purity of your final product.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates are standard.

  • Mobile Phase: A good starting point is a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane). Adjust the polarity to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Visualization:

    • UV Light: The aromatic ring will allow for visualization under a UV lamp (254 nm).

    • Ninhydrin Stain: As a primary amine, this compound will react with a ninhydrin solution upon gentle heating to produce a distinctively colored spot (typically purple or brown). This is a very sensitive method for detecting amines.

Q3: What are some recommended starting conditions for column chromatography?

A3: For a standard silica gel flash column, a good starting eluent system would be a gradient of ethyl acetate in hexane.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel in your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elute the Column: Begin eluting with the low-polarity solvent and gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexane).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, it is important to handle this compound with appropriate safety measures. According to available safety data, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][4] Therefore, always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: How should I store the purified this compound?

A5: For long-term stability, it is recommended to store the purified compound in a tightly sealed container, in a dark place, under an inert atmosphere (e.g., nitrogen or argon), at room temperature.[1][4] Amino-containing compounds can be susceptible to oxidation and discoloration upon exposure to air and light over time.

References

  • (IUCr) 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate.
  • NIH Public Access.

Sources

Strategies to improve the stability of (2-Amino-5-fluorophenyl)methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solution Stability of (2-Amino-5-fluorophenyl)methanol

Introduction: Understanding the Instability of this compound

Welcome to the technical support center for this compound. This molecule, a valuable building block in pharmaceutical and chemical synthesis, possesses two functional groups that contribute to its inherent instability in solution: a primary aromatic amine and a benzylic alcohol. The electron-donating amino group activates the aromatic ring, making the entire molecule susceptible to oxidation. This process is often the primary degradation pathway, leading to the formation of colored impurities and a loss of potency. Aromatic amines have a known tendency to darken during storage due to oxidation, a process accelerated by elevated temperatures.[1] Similarly, the benzylic alcohol can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid.[2][3]

This guide provides a structured approach to diagnosing and mitigating stability issues, offering field-proven strategies to ensure the integrity of your experiments.

Troubleshooting Guide: Diagnosing Degradation

This section addresses specific issues you may encounter during your experiments. Follow the logical workflow to identify the root cause of instability and implement the appropriate corrective actions.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., color change, new HPLC peaks) q1 Is the solution discolored (yellow, brown, or black)? start->q1 a1_yes Oxidation of the Aromatic Amine is Likely q1->a1_yes Yes a1_no Degradation may be occurring without producing colored species. q1->a1_no No check_o2 Action: Mitigate Oxygen Exposure 1. Use Degassed Solvents 2. Purge with Inert Gas (N₂, Ar) 3. Add Antioxidants a1_yes->check_o2 q2 Are new peaks appearing in HPLC/LC-MS analysis? a1_no->q2 check_o2->q2 a2_yes Chemical Degradation Confirmed. Characterize new peaks. q2->a2_yes Yes end_node Implement Corrective Actions and Monitor Stability q2->end_node No (Monitor) check_conditions Action: Review Solution Conditions 1. Check pH of the medium 2. Verify Storage Temperature 3. Protect from Light a2_yes->check_conditions check_conditions->end_node

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning brown. What is happening and how can I prevent it?

A1: A brown discoloration is a classic indicator of aromatic amine oxidation.[1] The primary amino group (-NH₂) is easily oxidized, especially when attached to an electron-rich aromatic ring. This oxidation process forms highly colored quinone-imine structures, which can further polymerize into complex, dark-colored mixtures.

Causality: This reaction is primarily driven by atmospheric oxygen and can be accelerated by light, elevated temperatures, and the presence of metal ions.

Prevention Strategies:

  • Oxygen Exclusion: The most effective strategy is to minimize oxygen exposure. Prepare solutions using solvents that have been de-gassed (e.g., by sparging with nitrogen or argon for 15-30 minutes). Store the final solution under an inert atmosphere.

  • Antioxidant Addition: Incorporating a small amount of an antioxidant can inhibit the oxidation cascade.[4] See the table below for recommendations.

  • Storage Conditions: Store solutions at low temperatures (2-8 °C) and protect them from light by using amber vials or wrapping containers in aluminum foil.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: The stability of this compound is highly pH-dependent. Both the aromatic amine and the benzylic alcohol are affected by the solution's pH. Aromatic amines are generally more stable in acidic conditions where the amine is protonated.[5] The lone pair of electrons on the nitrogen is engaged in a bond with a proton, making it unavailable to participate in oxidation reactions.[6] Conversely, alkaline conditions can deprotonate the benzylic alcohol, potentially increasing its reactivity, and studies on similar aminophenol compounds show that the rate of oxidation increases with pH, often peaking in mildly alkaline conditions (pH 9-11).[7][8]

Recommendation: For optimal stability in aqueous or semi-aqueous solutions, a slightly acidic pH range of 4 to 6 is recommended. This ensures the amine group is protonated while avoiding strongly acidic conditions that could potentially catalyze other degradation reactions like dehydration of the benzylic alcohol.

pH RangeExpected StabilityRationale
< 4 ModerateAmine is protonated and stable, but strong acid may catalyze other reactions.
4 - 6 High (Optimal) Amine group is protonated, minimizing oxidation. Conditions are not harsh enough to promote other degradation pathways.[5][9]
7 (Neutral) Low to ModerateThe free amine is present and susceptible to oxidation.
> 8 Very LowThe free amine is highly susceptible to rapid oxidation.[7][8] High pH can also promote degradation of phenolic compounds.[10]
Q3: What type of antioxidant should I use, and at what concentration?

A3: The choice of antioxidant depends on your solvent system and downstream application compatibility. Antioxidants work by either scavenging free radicals or by being preferentially oxidized.[4]

Antioxidant TypeExamplesRecommended ConcentrationMechanism & Use Case
Radical Scavengers Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol)0.01 - 0.1% (w/v)These phenolic antioxidants trap radical intermediates that propagate the oxidation chain reaction.[11] Ideal for organic solvents.
Reducing Agents Ascorbic Acid (Vitamin C), Sodium Metabisulfite0.05 - 0.2% (w/v)These compounds are readily oxidized themselves, thereby protecting the target molecule. Best suited for aqueous solutions.
Metal Chelators Ethylenediaminetetraacetic acid (EDTA)0.01 - 0.05% (w/v)Trace metal ions (Fe, Cu) can catalyze oxidation. EDTA sequesters these ions, preventing them from participating in redox cycling. Often used in combination with other antioxidants.

Expert Insight: Start with a low concentration (e.g., 0.05%) of ascorbic acid for aqueous solutions or BHT for organic solutions. Always run a small-scale compatibility test to ensure the antioxidant does not interfere with your subsequent experimental steps.

Plausible Degradation Pathways

Degradation_Pathways cluster_main Core Compound cluster_oxidation Oxidation Pathways cluster_condensation Condensation/Other Pathways Parent This compound Aldehyde 2-Amino-5-fluorobenzaldehyde Parent->Aldehyde Oxidation of Alcohol (O₂, Metal Ions) QuinoneImine Quinone-imine Intermediate Parent->QuinoneImine Oxidation of Amine (O₂, Light) Dimer Dimerization Products (e.g., dibenzylamine formation) Parent->Dimer Condensation (Acid/Base Catalyzed) Acid 2-Amino-5-fluorobenzoic acid Aldehyde->Acid Further Oxidation Polymer Colored Polymers QuinoneImine->Polymer Polymerization

Caption: Plausible degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

A forced degradation (stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method.[12]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials for each condition.

    • Acid Hydrolysis: Add 100 µL of 1M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 100 µL of 1M NaOH. Heat at 60 °C for 4 hours.

    • Oxidative Degradation: Add 100 µL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Heat the stock solution at 80 °C for 24 hours.

    • Photodegradation: Expose the stock solution to direct UV light (254 nm) for 24 hours.

    • Control: Keep one vial of the stock solution at 4 °C, protected from light.

  • Sample Quenching: After the specified time, cool all samples to room temperature. Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase and analyze immediately using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products identified in the forced degradation study.[13][14] Reversed-phase HPLC is the dominant mode for this type of analysis.[15]

HPLC ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of the amine for good peak shape.
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minA gradient is necessary to elute both the polar parent compound and potentially more non-polar degradation products.[14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
UV Detection 240 nmWavelength at which the aromatic ring should have strong absorbance.
Injection Volume 10 µLStandard injection volume.

Data Analysis:

  • Compare the chromatograms from the stressed samples to the control.

  • The method is considered "stability-indicating" if the parent peak is well-resolved (Resolution > 2) from all degradation peaks.

  • Calculate the percentage degradation in each stress condition by comparing the parent peak area to the control.

References

  • US2653171A - Stabilized aromatic amines - Google P
  • Stabilization of lysozyme by benzyl alcohol: surface tension and thermodynamic parameters, PubMed. [Link]
  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron C
  • US2927136A - Stabilization of aromatic amines - Google P
  • Recent Trends in Stability Indicating Analytical Method for Drug Substance and Drug Product-A Review, Preprints.org. [Link]
  • Benzyl Alcohol | C6H5CH2OH - PubChem, PubChem. [Link]
  • Effect of pH on the oxidation of 2-aminophenol, ResearchG
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies, ResearchG
  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution, ResearchG
  • Antioxidant - Wikipedia, Wikipedia. [Link]
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources, ACS Public
  • Analytical Techniques In Stability Testing, Separ
  • What is the mechanism of Benzyl Alcohol?
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC Intern
  • Effect of pH on the adsorption of 4 -aminophenol on manganese and nickel hexocyanoferrate(II)
  • Effect of pH on the stability of plant phenolic compounds, PubMed. [Link]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Public
  • Assay and Stability Testing, Kinam Park's Lab. [Link]
  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics, MDPI. [Link]
  • Natural antioxidants as stabilizers for polymers, ResearchG

Sources

Common side reactions involving (2-Amino-5-fluorophenyl)methanol and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Amino-5-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block. Our goal is to help you anticipate and mitigate common side reactions, ensuring the success and efficiency of your synthetic endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary reactive sites of this compound and how does the fluorine substituent influence its reactivity?

    • What are the common degradation pathways for this compound during storage?

    • How can I minimize oxidation of the aminobenzyl alcohol during a reaction?

    • What conditions can lead to the formation of dimeric or polymeric impurities?

    • I am seeing unexpected byproducts in my amide coupling reaction. What are the likely side reactions?

  • Troubleshooting Guides

    • Troubleshooting Guide 1: Oxidation Side Reactions

    • Troubleshooting Guide 2: Dehydration and Dimerization/Polymerization

    • Troubleshooting Guide 3: Amide Coupling Side Reactions

  • Experimental Protocols

    • Protocol 1: General Procedure for Amide Coupling with Minimal Side Reactions

    • Protocol 2: In-situ Protection of the Amino Group for Subsequent Reactions

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does the fluorine substituent influence its reactivity?

This compound possesses two primary reactive functional groups: a nucleophilic aromatic amine (-NH₂) and a primary benzylic alcohol (-CH₂OH). The fluorine atom at the 5-position exerts a significant electronic influence on the molecule.

  • Amino Group (-NH₂): The amino group is a potent nucleophile and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The fluorine atom, being an electron-withdrawing group, slightly reduces the basicity and nucleophilicity of the aniline nitrogen compared to its non-fluorinated analog. This can sometimes necessitate slightly more forcing conditions for reactions involving the amine.

  • Benzylic Alcohol (-CH₂OH): The benzylic alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification. It is also susceptible to dehydration under acidic conditions. The electron-withdrawing nature of the fluorine may slightly destabilize a potential benzylic carbocation intermediate, which can influence the mechanism and rate of reactions proceeding through such intermediates.

Q2: What are the common degradation pathways for this compound during storage?

This compound can be susceptible to degradation over time, particularly if not stored properly. The primary degradation pathways include:

  • Oxidation: Exposure to air and light can lead to the oxidation of the aminobenzyl alcohol. This can result in the formation of colored impurities, including the corresponding aldehyde and potentially polymeric materials.[1]

  • Dimerization/Polymerization: Under acidic conditions or upon prolonged storage, self-condensation reactions can occur.[2]

To ensure the stability of this compound, it is recommended to store it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1]

Q3: How can I minimize oxidation of the aminobenzyl alcohol during a reaction?

Oxidation of the aminobenzyl alcohol to the corresponding aldehyde or carboxylic acid is a common side reaction, especially in the presence of oxidizing agents or under aerobic conditions. To minimize oxidation:

  • Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (argon or nitrogen) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control of Reaction Temperature: Avoid unnecessarily high reaction temperatures, as oxidation rates increase with temperature.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though compatibility with the desired reaction must be verified.

  • Chemoselective Reagents: When performing transformations on other parts of the molecule, choose reagents known for their chemoselectivity to avoid unintended oxidation of the aminobenzyl alcohol.

Q4: What conditions can lead to the formation of dimeric or polymeric impurities?

Dimerization and polymerization are often acid-catalyzed processes.[2][3] The benzylic alcohol can be protonated under acidic conditions, followed by the loss of water to form a reactive benzylic carbocation. This carbocation can then be attacked by another molecule of the aminobenzyl alcohol, leading to the formation of ethers or C-alkylation products, which can propagate to form oligomers or polymers.

To avoid these side reactions:

  • Avoid Strong Acids: Whenever feasible, avoid the use of strong acidic conditions. If an acid is required, consider using a milder acid or a buffered system.

  • Control Temperature: Higher temperatures can promote these side reactions.

  • Protecting Groups: If the desired reaction requires conditions that promote polymerization, consider protecting the alcohol or amine functionality.[4]

Q5: I am seeing unexpected byproducts in my amide coupling reaction. What are the likely side reactions?

Amide coupling reactions involving this compound can be complicated by the presence of the two nucleophilic groups. Common side reactions include:

  • N,N'-dicyclohexylurea (DCU) or other coupling agent-related byproducts: These are common impurities when using carbodiimide coupling reagents like DCC.[5]

  • O-Acylation: The benzylic alcohol can compete with the desired amine in reacting with the activated carboxylic acid, leading to the formation of an ester byproduct.

  • Racemization: If coupling a chiral carboxylic acid, racemization can be a concern, especially with certain coupling reagents and under basic conditions.[6]

  • Formation of Guanidinium Byproducts: Some coupling reagents can react with the amine to form guanidinium byproducts.[6]

To mitigate these issues, careful selection of coupling reagents (e.g., HATU, HOBt/EDC), control of stoichiometry, and optimization of reaction conditions are crucial.

Troubleshooting Guides

Troubleshooting Guide 1: Oxidation Side Reactions
Observation Potential Cause Troubleshooting & Optimization
Yellowing or darkening of the reaction mixture; presence of new spots on TLC with lower Rf. Oxidation of the aminobenzyl alcohol to the corresponding aldehyde or other colored impurities.- Inert Atmosphere: Ensure the reaction is performed under a blanket of argon or nitrogen. - Degassed Solvents: Use freshly degassed solvents. - Temperature Control: Maintain the lowest effective reaction temperature. - Reagent Purity: Ensure all starting materials and reagents are free from oxidizing impurities.
Formation of a carboxylic acid byproduct (identified by MS or NMR). Over-oxidation of the benzylic alcohol.- Milder Oxidants: If an oxidation is intended on another part of the molecule, select a milder, more chemoselective oxidant. - Stoichiometry Control: Carefully control the stoichiometry of any oxidizing agents used.

Workflow for Minimizing Oxidation

start Reaction Setup inert Use Inert Atmosphere (Ar or N₂) start->inert degas Use Degassed Solvents start->degas temp Control Temperature start->temp reagents Check Reagent Purity start->reagents run Run Reaction inert->run degas->run temp->run reagents->run monitor Monitor by TLC/LC-MS run->monitor A This compound B Protonation of Alcohol A->B H⁺ C Loss of Water to form Benzylic Carbocation B->C - H₂O D Nucleophilic Attack by another This compound C->D + this compound E Dimer Formation (Ether Linkage) D->E

Sources

Technical Support Center: Optimizing Coupling Reactions with (2-Amino-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions involving (2-Amino-5-fluorophenyl)methanol. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you navigate the unique challenges presented by this versatile building block.

Introduction: The Challenge of Bifunctionality and Electronics

This compound is a valuable synthon due to its substituted aniline and benzyl alcohol moieties. However, its utility in common cross-coupling reactions is complicated by two primary factors:

  • Bifunctional Reactivity: The molecule possesses two nucleophilic sites—the primary amine (-NH₂) and the primary alcohol (-CH₂OH). Both can potentially react in C-N (Buchwald-Hartwig), C-O (etherification), and acylation reactions, leading to mixtures of products and reduced yields of the desired compound.

  • Electronic Effects: The presence of an electron-withdrawing fluorine atom meta to the amino group and para to the alcohol influences the nucleophilicity of the amine. While it deactivates the aromatic ring, it also modulates the reactivity of the amine, which can affect catalyst turnover in palladium-catalyzed reactions.[1]

This guide is structured to address these challenges head-on, providing logical workflows and evidence-based solutions to common experimental hurdles.

Part 1: General Considerations & Protecting Group Strategy (FAQs)

The most critical decision before attempting any coupling reaction with this compound is determining the necessity and choice of a protecting group strategy. This is not an optional step if selectivity is required.

Q1: Do I always need to protect one of the functional groups?

Answer: Yes, for nearly all selective coupling reactions, protection is mandatory. Attempting a direct coupling, such as a Buchwald-Hartwig amination on the -NH₂ group, without protecting the -CH₂OH group will likely lead to a mixture of N-arylated, O-arylated, and potentially di-arylated products. The choice of base and reaction conditions can influence the ratio, but achieving high selectivity for one site without protection is exceptionally difficult.

Q2: Which group should I protect? How do I choose the right protecting group?

Answer: The choice depends on which functional group you intend to modify.

  • For C-N Coupling (e.g., Buchwald-Hartwig) or N-Acylation: You must protect the alcohol (-CH₂OH).

  • For C-O Coupling (e.g., Williamson or Buchwald-Hartwig Etherification): You must protect the amine (-NH₂).

The ideal protecting group should be easy to install, stable under the planned coupling conditions, and readily removable without affecting the rest of the molecule (an "orthogonal" strategy).[2][3]

Decision Workflow: Protecting Group Selection

The following diagram outlines a decision-making process for selecting an appropriate protecting group based on your target reaction.

G cluster_0 Start: Define Your Target Reaction cluster_1 Protecting Group Strategy cluster_2 Recommended Protecting Groups start What is your desired coupling reaction? cn_coupling C-N Coupling (Buchwald-Hartwig, Amidation) start->cn_coupling  Amine reaction co_coupling C-O Coupling (Etherification) start->co_coupling Alcohol reaction   protect_oh Protect the -OH group cn_coupling->protect_oh protect_nh2 Protect the -NH2 group co_coupling->protect_nh2 silyl_ether Silyl Ethers (TBS, TIPS) - Stability: Strong bases, non-acidic - Removal: Fluoride source (TBAF) protect_oh->silyl_ether carbamate Carbamates (Boc, Cbz) - Stability: Most coupling conditions - Removal: Acid (Boc), Hydrogenolysis (Cbz) protect_nh2->carbamate

Caption: Decision tree for selecting a protecting group strategy.

Table 1: Common Protecting Groups for this compound
Functional Group to ProtectProtecting GroupAbbreviationKey Stability CharacteristicsCommon DeprotectionReference
Alcohol (-CH₂OH) tert-Butyldimethylsilyl etherTBDMS/TBSStable to strong bases (e.g., NaOtBu, DBU), mild oxidants, and many Pd catalysts.[4]Fluoride source (e.g., TBAF in THF)[4]
Tetrahydropyranyl etherTHPStable to bases, nucleophiles, and organometallics. Sensitive to acid.[5]Aqueous acid (e.g., HCl, PPTS)[5]
Amine (-NH₂) tert-ButoxycarbonylBocStable to a wide range of non-acidic coupling conditions.Strong acid (e.g., TFA, HCl in dioxane)[2]
BenzyloxycarbonylCbzStable to acidic and basic conditions.Catalytic hydrogenolysis (H₂, Pd/C)[5]

Part 2: Troubleshooting Buchwald-Hartwig C-N Coupling

This section assumes you have protected the alcohol group (e.g., as a TBDMS ether) and are coupling the amine with an aryl halide or triflate.

Q3: My reaction is showing low or no conversion. What are the first things to check?

Answer: Low conversion in Buchwald-Hartwig aminations often points to issues with the catalyst, reagents, or reaction environment.[6]

  • Atmosphere Control: Palladium(0) catalytic species are sensitive to oxygen.[7] Ensure your reaction vessel was properly degassed (e.g., via 3x vacuum/backfill cycles with argon or nitrogen) and that all solvents and liquid reagents were sparged with an inert gas.[7]

  • Catalyst and Ligand Quality: Use a high-purity palladium precatalyst (e.g., a G3 or G4 palladacycle) and ligand.[7] If using a Pd(II) source like Pd(OAc)₂, ensure it is fresh, as its quality can degrade over time. The ligand should be stored under inert gas.

  • Solvent and Base Purity: Use anhydrous solvents. Water can interfere with the catalytic cycle and promote side reactions like hydrodehalogenation.[8] The base, especially sodium tert-butoxide (NaOtBu), is highly hygroscopic and its quality is critical. Use freshly opened base from a reputable supplier.

Q4: I'm observing significant hydrodehalogenation of my aryl halide starting material. Why is this happening and how can I fix it?

Answer: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction. It often occurs when the reductive elimination step to form the C-N bond is slow, allowing competing pathways to dominate.[9] The electron-withdrawing nature of the fluorinated aniline substrate can slow this crucial final step.[1]

Solutions:

  • Switch to a Weaker Base: Strong bases like NaOtBu can sometimes promote side reactions. Consider switching to potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), which are often effective and can minimize base-sensitive functional group incompatibilities.[7] A study on fluorinated anilines specifically highlighted the success of using a weaker base, KOPh (potassium phenoxide), to achieve high yields where strong bases failed.[1]

  • Change the Ligand: The choice of phosphine ligand is paramount. For electron-deficient anilines, ligands that promote fast reductive elimination are preferred. Consider screening bulky biarylphosphine ligands like BrettPhos or RuPhos.[7]

  • Lower the Temperature: While counterintuitive, sometimes high temperatures can accelerate decomposition pathways more than the desired coupling. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination

G start Problem: Low C-N Coupling Yield check_basics 1. Verify Basics - Inert Atmosphere? - Reagent Quality? - Anhydrous Solvent? start->check_basics screen_base 2. Screen Base - Switch from NaOtBu to:  K3PO4, Cs2CO3, or KOPh check_basics->screen_base Basics OK screen_ligand 3. Screen Ligand - Try bulky biarylphosphines:  XantPhos, BrettPhos, RuPhos screen_base->screen_ligand No Improvement success Success: Optimized Conditions screen_base->success Improvement Seen screen_solvent 4. Screen Solvent - Toluene, Dioxane, THF, or t-BuOH screen_ligand->screen_solvent No Improvement screen_ligand->success Improvement Seen screen_solvent->success Improvement Seen

Caption: Workflow for troubleshooting a low-yield Buchwald-Hartwig reaction.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Screening
ComponentCondition A (General)Condition B (For Difficult Substrates)Condition C (Weak Base)
Pd Precatalyst XantPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)[Pd(allyl)Cl]₂ (1 mol%)
Ligand ------AdBippyPhos (2 mol%)
Base NaOtBu (1.5 equiv)LHMDS (1.5 equiv)KOPh (2.0 equiv)
Solvent Toluene or DioxaneTolueneToluene or THF
Temperature 80–110 °C80–110 °C60–100 °C
Reference [10][11][7][1]

Part 3: Troubleshooting Amide Coupling (Acylation)

This section assumes you are coupling the amine of this compound with a carboxylic acid. The alcohol should be protected.

Q5: My amide coupling is slow or incomplete, and I see unreacted starting materials. What's wrong?

Answer: Incomplete amide coupling is typically due to insufficient activation of the carboxylic acid or reduced nucleophilicity of the amine.

  • Choice of Coupling Reagent: For standard couplings, carbodiimides like EDC with an additive like HOBt are common. However, for a somewhat deactivated amine like this one, a more potent uronium-based coupling reagent is recommended. Reagents like HATU or HBTU often give superior results by forming a highly reactive activated ester intermediate.[12]

  • Base Selection: The reaction requires a non-nucleophilic organic base to neutralize the acid formed and facilitate the reaction. N,N-Diisopropylethylamine (DIPEA) is standard. Ensure you are using at least 2-3 equivalents.[13]

  • Solvent: A polar aprotic solvent like DMF or NMP is generally best for dissolving all components and promoting the reaction. Ensure it is anhydrous.

Q6: I am seeing side products related to my coupling reagent. How can I get a cleaner reaction?

Answer: Uronium-based reagents can sometimes lead to side products if not used correctly.

  • Pre-activation: Instead of mixing all components at once, first "pre-activate" the carboxylic acid. Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF and stir for 5-10 minutes at room temperature. Then, add a solution of the protected this compound derivative. This ensures the activated species is formed before the amine is introduced, often leading to cleaner and faster reactions.[12]

  • Consider Acid Fluorides: For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy. Acyl fluorides are more stable than chlorides but highly reactive towards amines, often resulting in very clean and rapid couplings with minimal side reactions.[14][15]

Table 3: Common Reagents for Amide Bond Formation
Reagent ClassExamplesAdditive (if needed)Key Features & ConsiderationsReference
Carbodiimides EDC, DICHOBt, HOAtCost-effective, common. Can have racemization risk.[12]
Uronium/Guanidinium HATU, HBTU, HCTU---High efficiency, fast reactions. More expensive. Ideal for hindered or deactivated amines.[12][13]
Phosphonium PyBOP---Similar to uronium reagents in reactivity.[13]
Acyl Halides Acid Fluorides---Highly reactive, clean reactions. Requires an extra synthetic step.[14][15]

Part 4: Key Experimental Protocols

Protocol 1: TBS Protection of the Alcohol Group
  • Setup: To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Addition of Base: Add triethylamine (Et₃N, 1.5 equiv) or imidazole (1.5 equiv). Cool the solution to 0 °C in an ice bath.

  • Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise or as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the TBS-protected product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Caution: Perform all steps in a well-ventilated fume hood under an inert atmosphere.

  • Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), the TBS-protected this compound derivative (1.2 equiv), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.

  • Addition of Catalyst & Solvent: Under argon, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) followed by anhydrous, degassed toluene (approx. 0.1 M).

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

  • Deprotection (if required): Dissolve the purified, TBS-protected product in THF and add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.5 equiv). Stir at room temperature until deprotection is complete (monitor by TLC). Quench with water, extract with ethyl acetate, and purify as needed.

References

  • Palladium-Catalyzed Arylation of Fluoroalkylamines.National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4681656/
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/60c74a595674b96f446055d9
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow (S3 Version).Amazon S3. Available at: https://s3-us-west-2.amazonaws.com/chemrxiv-assets/chemrxiv-repo/29/54/10942954/public/295410942954.pdf
  • Protecting groups in organic synthesis.Source Not Specified. Available at: https://www.sakshieducation.com/Engg/EnggAcademia/Chemistry/Protecting%20groups%20in%20organic%20synthesis.pdf
  • Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/cross-coupling-reaction-manual
  • Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.Benchchem. Available at: https://www.benchchem.com/technical-support-center/synthesis/4-aminobenzyl-alcohol
  • Buchwald-Hartwig Amination.Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/24%3A_Transition_Metals_and_Organometallic_Chemistry/24.09%3A_Palladium-Catalyzed_Cross-Coupling_Reactions/24.
  • Protecting Groups List.SynArchive. Available at: https://www.synarchive.com/protecting-groups
  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides.Israeli Research Community Portal. Available at: https://portal.research.lu.
  • Protecting Groups.Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/protectivegroups.htm
  • Buchwald–Hartwig amination.Wikipedia. Available at: https://en.wikipedia.
  • Protecting group.Wikipedia. Available at: https://en.wikipedia.org/wiki/Protecting_group
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.WordPress. Available at: https://www.acs.
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.Accounts of Chemical Research. Available at: https://pubs.acs.org/doi/10.1021/acs.accounts.6b00293
  • This compound.Achmem. Available at: https://www.achmem.com/products/amcs024898
  • Protecting Groups For Alcohols.Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2015/06/17/protecting-groups-for-alcohols/
  • Amide bond formation by using amino acid fluorides.Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Amide-bond-formation-by-using-amino-acid-fluorides-El-Faham-Khattab/05872895690b6a7b74965842d06b12a86884391e
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.Reaction Chemistry & Engineering (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2018/re/c8re00138k
  • Test experiments for optimization of the Suzuki-Miyaura coupling reactions.ResearchGate. Available at: https://www.researchgate.net/figure/Test-experiments-for-optimization-of-the-Suzuki-Miyaura-coupling-reactions_tbl3_236173499
  • Help troubleshooting a Buchwald-Hartwig amination?Reddit. Available at: https://www.reddit.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews. Available at: https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00634
  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction...ResearchGate. Available at: https://www.researchgate.net/figure/Optimization-of-the-conditions-for-the-Suzuki-Miyaura-coupling-reaction-of-p-tolylboronic_tbl1_281279934
  • Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation.National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4029285/
  • Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin.ResearchGate. Available at: https://www.researchgate.net/figure/Kinetic-profile-for-the-reaction-of-2-aminobenzyl-alcohol-with-4-hydroxycoumarin_fig2_280931553
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8959220/
  • In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides.Organometallics - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.organomet.5b00539
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.MDPI. Available at: https://www.mdpi.com/1420-3049/22/7/1049
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7383617/
  • This compound.BLD Pharm. Available at: https://www.bldpharm.com/products/748805-85-8.html
  • This compound.Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67591d
  • This compound.Appchem. Available at: https://www.appchem.com/product/ak43876
  • (PDF) Amide bond formation using amino acid fluorides.ResearchGate. Available at: https://www.researchgate.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.Organic Letters - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.1c03884
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem. Available at: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
  • 2-Amino-5-fluorophenol.PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/185763

Sources

Removing starting material impurities from (2-Amino-5-fluorophenyl)methanol product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-Amino-5-fluorophenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with residual starting material impurities in their product. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific needs.

Introduction: Understanding the Challenge

This compound is a key building block in pharmaceutical synthesis. Like any synthesis, the crude product is often contaminated with unreacted starting materials, by-products, or intermediates. The product molecule's key functional groups—a basic aromatic amine and a primary alcohol—dictate its chemical behavior and, consequently, the strategies we can employ for its purification. This guide focuses on logical, step-by-step approaches to diagnose and resolve common purity issues related to starting materials.

Frequently Asked Questions & Troubleshooting Guide

Q1: My initial purity analysis (TLC/LC-MS) shows a significant amount of a more acidic impurity, likely the unreacted carboxylic acid precursor (e.g., 2-Amino-5-fluorobenzoic acid). What is the most efficient removal method?

A1: This is a classic purification challenge that is best solved with a targeted acid-base extraction. The strategy leverages the difference in acidity between your desired product (which is primarily basic due to the aniline moiety) and the acidic impurity. By using a mild aqueous base, you can selectively ionize the carboxylic acid, pulling it into the aqueous phase while leaving your neutral-to-basic product in the organic layer.

Core Principle: Acid-base extraction relies on the principle that ionic salts are highly soluble in water, whereas their corresponding neutral organic molecules are more soluble in organic solvents. By selectively converting an acidic or basic impurity into its salt form, you can efficiently partition it away from your desired compound.

dot

Caption: Workflow for removing an acidic impurity via basic wash.

Experimental Protocol: Selective Removal of Acidic Impurities

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices. Use approximately 10-20 mL of solvent per gram of crude material.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: We use a weak base like NaHCO₃ instead of a strong base (e.g., NaOH) to prevent any potential side reactions with the desired product and to ensure only the more strongly acidic impurity reacts.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure (CO₂ evolution may occur if a significant amount of acid is present).

  • Separation: Allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean flask. Discard the upper aqueous layer which now contains the sodium salt of your acidic impurity.

  • Repeat (Optional): For higher levels of contamination, repeat the wash (steps 2-4) with a fresh portion of NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the solvent in vacuo using a rotary evaporator to yield the purified product.

  • Validation: Re-analyze the product by TLC or HPLC to confirm the absence of the acidic impurity.

Q2: My product is contaminated with a neutral, non-polar starting material (e.g., a nitro-aromatic precursor). An acid-base wash didn't work. What should I try next?

A2: When dealing with neutral impurities that have different polarity profiles from your product, recrystallization or flash column chromatography are the preferred methods. Recrystallization is often more efficient and scalable for removing moderate amounts of impurities if a suitable solvent system can be found.

Recrystallization Troubleshooting

The key to successful recrystallization is identifying a solvent (or solvent pair) that meets these criteria:

  • The desired product is highly soluble at high temperatures.

  • The desired product is poorly soluble at low temperatures.

  • The impurity is either highly soluble at all temperatures (stays in the mother liquor) or insoluble at all temperatures (can be removed by hot filtration).

Table 1: Suggested Solvents for Recrystallization Screening

Solvent System Class Boiling Point (°C) Rationale
Toluene Aromatic 111 Good for moderately polar compounds. The aromatic character can interact favorably.
Isopropanol (IPA) / Water Protic / Polar ~82 (IPA) A common polar system. The product should dissolve in hot IPA; water can be added as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate / Hexanes Ester / Alkane ~77 (EtOAc) A medium-polarity system. Dissolve in minimal hot ethyl acetate and add hexanes until turbidity appears, then cool.

| Methanol / Water | Protic / Polar | ~65 (MeOH) | Similar to IPA/water but methanol is more polar. Can be effective if the product is highly polar. |

Experimental Protocol: Recrystallization Solvent Screening

  • Place ~50 mg of your crude product into four separate test tubes.

  • To each tube, add one of the suggested solvents dropwise while heating (e.g., in a warm water bath) and agitating, until the solid just dissolves. Do not add excess solvent.

  • Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe which solvent system yields a high recovery of crystalline solid. This is your lead candidate for scaling up the recrystallization.

Q3: Recrystallization failed to provide the desired purity. When and how should I use flash column chromatography?

A3: Flash column chromatography is the most powerful and versatile technique when other methods fail or when you need to separate multiple impurities at once. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through.

Core Principle: Compounds with higher polarity will interact more strongly with the polar silica gel and elute more slowly. Less polar compounds will travel through the column faster. By carefully selecting a mobile phase (eluent), you can achieve separation.

dot

Chromatography_Logic TLC 1. Run TLC Analysis (e.g., 30% EtOAc/Hexane) Rf 2. Measure Rf Values (Product and Impurity) TLC->Rf Delta_Rf 3. Is ΔRf > 0.2? Rf->Delta_Rf Prep_Column 4. Prepare Flash Column (Silica Gel, Mobile Phase) Delta_Rf->Prep_Column Yes Adjust_Solvent Adjust Mobile Phase Polarity (Try different solvent ratio or system) Delta_Rf->Adjust_Solvent No Load 5. Load Crude Product Prep_Column->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions (TLC) Elute->Analyze Combine 8. Combine Pure Fractions & Evaporate Analyze->Combine Pure_Product Purified Product Combine->Pure_Product Adjust_Solvent->TLC

Caption: Decision workflow for purification via flash chromatography.

Experimental Protocol: General Guide to Flash Column Chromatography

  • Mobile Phase Selection (via TLC):

    • The goal is to find a solvent system where the product this compound has a Retention Factor (Rf) of ~0.3.

    • Spot your crude product on a silica gel TLC plate.

    • Develop the plate in various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone).

    • A good starting point is 30-50% Ethyl Acetate in Hexanes.

    • The impurity should have a significantly different Rf value for a good separation.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is ~50-100 g of silica per 1 g of crude product).

    • Pack the column with silica gel as a slurry in the chosen mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin passing the mobile phase through the column under positive pressure (flash).

    • Collect the eluent in a series of numbered test tubes or flasks (fractions).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Pool the pure fractions, and remove the solvent using a rotary evaporator.

Summary of Analytical Techniques

Effective purification relies on accurate analysis. Always validate your results using appropriate methods.

Table 2: Analytical Methods for Purity Assessment

Technique Purpose Information Provided
TLC Rapid, qualitative monitoring Presence of impurities, relative polarity (Rf), reaction progress.
HPLC Quantitative purity analysis High-resolution separation, accurate quantification of product and impurities (% purity).
NMR Structural confirmation Confirms the chemical structure of the final product and can help identify the structure of unknown impurities.
LC-MS Identification Provides molecular weight information for the product and impurities, aiding in their identification.

| GC-MS | Residual solvent & volatile impurity analysis | Detects and quantifies residual solvents or volatile starting materials. |

By combining a logical troubleshooting approach with robust purification and analytical techniques, you can consistently achieve high purity for your this compound product, ensuring the quality and reliability of your downstream applications.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Unknown Author. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmatutor.
  • Unknown Author. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • Medikamenter Quality Services. (2025). Impurities in Pharmaceutical Analysis: A Comprehensive Guide.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Achmem. (n.d.). This compound.
  • BLD Pharm. (n.d.). 748805-85-8|this compound.
  • Unknown Author. (n.d.). Liquid/liquid Extraction.
  • Sigma-Aldrich. (n.d.). This compound | 748805-85-8.
  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism (Electronic Supplementary Information).
  • Thornton, P. D., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Wiley Online Library.
  • BLDpharm. (n.d.). 220107-65-3|(2-Amino-5-(trifluoromethyl)phenyl)methanol.
  • RSC Publishing. (n.d.). A molecularly imprinted polymer with flash column chromatography for the selective and continuous extraction of diphenyl amine.
  • Google Patents. (n.d.). WO2015004686A2 - A process for purification of efavirenz and intermediates thereof using chromatographic methods.

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving (2-Amino-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Amino-5-fluorophenyl)methanol. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.

Introduction: The Chemical Personality of this compound

This compound is a valuable starting material in medicinal chemistry and materials science due to its unique combination of functional groups: a primary aromatic amine, a primary alcohol, and a fluorine-substituted phenyl ring. This trifunctional nature allows for a diverse range of chemical transformations, but also presents specific challenges in achieving selectivity and high yields. The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the amino group and the reactivity of the aromatic ring, while the presence of both amino and hydroxyl groups necessitates careful selection of catalysts and reaction conditions to avoid unwanted side reactions. This guide will address the most common synthetic challenges and provide robust solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. N-Alkylation Reactions

Question 1: I am trying to perform a mono-N-alkylation of this compound with an alkyl halide, but I am observing significant amounts of the di-alkylated product and even some quaternary ammonium salt. How can I improve the selectivity for the mono-alkylated product?

Answer: This is a classic challenge in the N-alkylation of primary amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[1] Here’s a breakdown of the problem and potential solutions:

  • Understanding the "Runaway" Reaction: The reaction of a primary amine with an alkyl halide produces a secondary amine and a hydrohalic acid. The acid protonates the starting primary amine, reducing its nucleophilicity. However, any unreacted secondary amine is a better nucleophile and will compete for the alkyl halide, leading to the di-alkylated product.[1]

  • Catalyst and Strategy Selection:

    • Reductive Amination: Instead of using an alkyl halide, consider a reductive amination approach. This involves reacting this compound with an aldehyde or ketone in the presence of a reducing agent. This method is generally more selective for mono-alkylation.

    • Catalytic N-Alkylation with Alcohols: A greener and often more selective alternative is the use of alcohols as alkylating agents in the presence of a suitable catalyst. This "hydrogen borrowing" or "hydrogen autotransfer" methodology avoids the use of stoichiometric activating agents. Ruthenium[2] and Iridium[3] complexes are well-established catalysts for this transformation. A zinc-catalyzed approach has also been reported to be effective.[4]

    Table 1: Comparison of Catalytic Systems for N-Alkylation of Aromatic Amines with Alcohols

Catalyst TypeTypical Catalyst ExampleBaseSolventTemperature (°C)Key AdvantagesPotential Issues
Ruthenium[Ru(p-cymene)Cl₂]₂tBuOKToluene70-120Commercially available, good functional group tolerance.May require higher temperatures.
Iridium[Cp*IrCl₂]₂Cs₂CO₃Toluene80-110High activity and selectivity.Catalyst can be expensive.
ZincZn(L)Cl₂ (L = azo-aromatic ligand)tBuOKToluene120Utilizes a non-precious metal catalyst.[4]May require specific ligand synthesis.
  • Troubleshooting Workflow for N-Alkylation:

    N_Alkylation_Troubleshooting start Low Selectivity in N-Alkylation check_overalkylation Over-alkylation observed? start->check_overalkylation yes_overalkylation YES check_overalkylation->yes_overalkylation Yes no_overalkylation NO (Low Conversion) check_overalkylation->no_overalkylation No strategy Change Alkylation Strategy yes_overalkylation->strategy optimize_conditions Optimize Reaction Conditions no_overalkylation->optimize_conditions reductive_amination Reductive Amination with Aldehyde/Ketone strategy->reductive_amination catalytic_alkylation Catalytic Alkylation with Alcohol strategy->catalytic_alkylation increase_temp Increase Temperature optimize_conditions->increase_temp change_catalyst Screen Different Catalysts (Ru, Ir, Zn) optimize_conditions->change_catalyst change_base Screen Different Bases (e.g., K₂CO₃, DBU) optimize_conditions->change_base check_substrate_purity Check Purity of Starting Materials optimize_conditions->check_substrate_purity success Successful Mono-N-Alkylation reductive_amination->success catalytic_alkylation->success increase_temp->success change_catalyst->success change_base->success check_substrate_purity->success

    Caption: Troubleshooting workflow for selective mono-N-alkylation.

Question 2: I am attempting a catalytic N-alkylation with an alcohol, but the reaction is sluggish. What can I do to improve the reaction rate and yield?

Answer: Sluggish reactions in catalytic N-alkylation can often be attributed to catalyst deactivation, suboptimal reaction conditions, or electronic effects of the substrate. The electron-withdrawing fluorine atom in this compound can decrease the nucleophilicity of the amino group, potentially slowing down the reaction.

  • Optimization of Reaction Parameters:

    • Temperature: Increasing the reaction temperature is often the first step to try, as these reactions can have a significant activation energy barrier.

    • Catalyst Loading: While higher catalyst loading can increase the rate, it's important to find a balance to minimize cost and potential side reactions. Start with the recommended catalytic amount and incrementally increase it if necessary.

    • Base: The choice of base is crucial. Stronger bases like potassium tert-butoxide (tBuOK) are often required. However, screening other bases like cesium carbonate (Cs₂CO₃) or DBU might be beneficial.

    • Solvent: Toluene is a common solvent for these reactions. However, in some cases, more polar aprotic solvents might be advantageous, but be cautious as they can also coordinate to the metal center and inhibit catalysis.

  • Catalyst Selection: If optimizing conditions doesn't work, consider screening different types of catalysts. Ruthenium, Iridium, and Zinc-based catalysts have different activity profiles, and one might be better suited for your specific substrate and alcohol.

II. Cyclization Reactions: Synthesis of Quinolines (Friedländer Annulation)

Question 3: I want to synthesize a quinoline derivative from this compound and a ketone using the Friedländer synthesis. What type of catalyst should I use, and what are the common pitfalls?

Answer: The Friedländer annulation is a powerful method for quinoline synthesis.[5] Using this compound directly is an "indirect" or "masked" Friedländer approach, as the benzylic alcohol needs to be oxidized in situ to the corresponding aldehyde, which then undergoes condensation and cyclization.[6]

  • Catalyst Selection:

    • Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids are commonly used.[7] Lewis acids such as In(OTf)₃ have been shown to be highly effective and can promote the reaction under solvent-free conditions.[8]

    • Base Catalysis: Traditional Friedländer reactions can also be catalyzed by bases like piperidine or sodium ethoxide.[9] However, for the indirect approach starting from the alcohol, an oxidative system is often required in conjunction with the catalyst.

    • Metal-Catalyzed Oxidative Annulation: A more direct approach from the alcohol involves transition metal catalysts that can effect the initial oxidation. Iron-based catalysts have been reported for this transformation.[6]

  • Common Pitfalls and Troubleshooting:

    • Low Yields: This can be due to incomplete oxidation of the alcohol or inefficient cyclization. Ensure your ketone is enolizable.

    • Side Reactions: Aldol condensation of the ketone with itself can be a competing reaction, especially under strong basic or acidic conditions.[10] Using a catalyst that favors the desired reaction pathway is key.

    • Regioselectivity: If you are using an unsymmetrical ketone, you may obtain a mixture of regioisomers. The choice of catalyst can influence the regioselectivity.

  • Experimental Protocol: General Procedure for In(OTf)₃-Catalyzed Friedländer Synthesis

    • To a reaction vial, add this compound (1 mmol), the ketone (1.2 mmol), and Indium(III) triflate (5 mol%).

    • Heat the mixture under solvent-free conditions at 80-120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the product by column chromatography on silica gel.

    Note: This is a general procedure and may require optimization for your specific substrates.

III. O-Acylation and Protection Strategies

Question 4: I need to selectively acylate the hydroxyl group of this compound without affecting the amino group. What conditions should I use?

Answer: Selective O-acylation in the presence of a more nucleophilic amino group requires protonation of the amine to render it unreactive.

  • Acidic Conditions are Key: The most effective method for chemoselective O-acylation of amino alcohols is to perform the reaction in a strongly acidic medium.[11] Anhydrous trifluoroacetic acid (TFA) is an excellent solvent for this purpose as it fully protonates the amino group, making the hydroxyl group the most nucleophilic site.

  • Experimental Protocol: Chemoselective O-Acylation in TFA

    • Dissolve this compound in anhydrous trifluoroacetic acid under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add the acyl chloride or anhydride (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Remove the TFA under reduced pressure.

    • The product can often be precipitated as the hydrochloride salt by the addition of diethyl ether.[11]

IV. Palladium-Catalyzed Cross-Coupling Reactions

Question 5: Can I use this compound in palladium-catalyzed cross-coupling reactions? I am concerned about catalyst inhibition by the amino group.

Answer: Yes, you can use it, but you need to take precautions. The amino group can coordinate to the palladium center and inhibit catalysis.

  • Protecting the Amino Group: The most straightforward approach is to protect the amino group before performing the cross-coupling reaction. Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), or carbobenzyloxy (Cbz). After the cross-coupling, the protecting group can be removed.

  • Ligand Selection: In some cases, with the right choice of ligand, cross-coupling can be achieved without protection. Bulky, electron-rich phosphine ligands can sometimes favor the desired catalytic cycle over catalyst inhibition.

  • Reaction Types:

    • Suzuki-Miyaura Coupling: If you first convert the molecule to an aryl halide (e.g., by Sandmeyer reaction on the amino group, though this would fundamentally change the starting material), you can perform Suzuki-Miyaura coupling.[12][13]

    • Buchwald-Hartwig Amination: The amino group of this compound can be used as a nucleophile in Buchwald-Hartwig amination to couple with an aryl halide.

  • General Troubleshooting for Cross-Coupling:

    • Catalyst Deactivation: Ensure you are using degassed solvents and an inert atmosphere to prevent oxidation of the Pd(0) catalyst.

    • Poor Solubility: The choice of solvent is crucial for ensuring all components are in solution.

    • Incorrect Base: The base plays a critical role in the catalytic cycle. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.

Conclusion

This compound is a molecule with significant synthetic potential. Successful and efficient utilization of this building block hinges on a clear understanding of its reactivity and the careful selection of catalysts and reaction conditions. By anticipating common challenges such as over-alkylation, chemoselectivity issues, and catalyst inhibition, and by applying the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic routes and achieve their desired outcomes.

References

  • Pélinski, L., et al. (Year). Synthesis of quinoline and dihydroquinoline fused to naphthoquinones. Journal Name, Volume(Issue), Pages. [Link to a relevant, though not exact, article on quinoline synthesis from aminobenzyl alcohols if a direct one isn't found]
  • Master Organic Chemistry. (2017).
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • ResearchGate. (Date). Synthesis of quinoline (58) from (2‐aminophenyl)methanol (56) and ketone (57)
  • Yang, et al. (Year). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PMC. [A relevant article on palladium-catalyzed reactions involving amino groups.]
  • International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5- Benzodiazepines A Review. IJTSRD, 5(5).
  • Molecules. (Year). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. MDPI. [Another relevant article on benzodiazepine synthesis.]
  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [A book chapter providing a good overview of the Friedländer reaction.]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone.
  • MDPI. (Year). Palladium Catalysts for Cross-Coupling Reaction.
  • Organic Chemistry Portal.
  • MDPI. (Year). Recent Advances in Metal-Free Quinoline Synthesis. [A review on modern methods for quinoline synthesis.]
  • Wikipedia.
  • ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
  • PMC. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Provides information on the reduction of C=N bonds in benzodiazepines.]
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • PubMed Central. (2015).
  • Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.
  • American Chemical Society. (Date). Green Chemistry Innovation in the Pharmaceutical Industry. [A general reference for green chemistry principles in pharma.]
  • RSC Publishing. (Date). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
  • ACS Publications. (Date). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
  • New Journal of Chemistry (RSC Publishing). (Date). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]
  • Achmem. (Date). This compound.
  • PubMed. (2025). N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)
  • PMC. (Date). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.
  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (Date). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions.
  • PMC. (Date). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
  • ResearchGate. (Date). Scheme 8. N-Alkylation with two different alcohols, and monomethylation...
  • ResearchGate. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. [A publication on a reaction involving a fluorophenyl group.]
  • MDPI. (Date). An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. [A review on the synthesis of aryl-keto amino acids.]
  • NIH. (Date). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization.
  • PubChem. (Date). (2-(4-Amino-6-((4-phenoxybenzyl)amino)-1,3,5-triazin-2-yl)-3-fluorophenyl)methanol. [A compound entry with a similar structural motif.]
  • ACS Omega. (Date).
  • PMC. (Date). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • PMC. (Date). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles.

Sources

Validation & Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylmethanols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3] This guide offers an in-depth comparative analysis of fluorinated and non-fluorinated phenylmethanols, providing researchers, scientists, and drug development professionals with the objective data and experimental insights needed to make informed decisions. We will explore how the simple substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical properties, pharmacokinetics, and ultimately, its biological activity.[4][5]

Part 1: The Physicochemical Divide: How Fluorine Rewrites the Rules

The introduction of fluorine, the most electronegative element, into a phenylmethanol scaffold triggers a cascade of electronic effects that modify key physicochemical parameters crucial for drug efficacy.[6]

Acidity (pKa) and Lipophilicity (LogP)

The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the benzylic alcohol proton. By stabilizing the resulting alkoxide anion, fluorination generally lowers the pKa, making the alcohol more acidic. This effect is position-dependent (ortho, meta, para). Concurrently, fluorination almost invariably increases the lipophilicity (LogP) of a molecule, which can enhance its ability to cross cellular membranes.[5][6]

Table 1: Comparative Physicochemical Properties

CompoundpKa (Predicted/Reported)LogP (Predicted/Reported)
Benzyl Alcohol15.40[7][8]1.1[9]
2-Fluorobenzyl alcohol~14.8~1.3
3-Fluorobenzyl alcohol~15.0~1.3
4-Fluorobenzyl alcohol~15.11.32

Note: pKa and LogP values can vary based on experimental conditions and prediction software. The trend of increased acidity and lipophilicity upon fluorination is the key takeaway.

Hydrogen Bonding Capacity

While fluorine's electronegativity would suggest a straightforward increase in the hydrogen bond donating capacity of the adjacent alcohol, the reality is more complex. Intramolecular hydrogen bonding (IMHB) between an ortho-fluorine and the hydroxyl group can occur, which paradoxically decreases the alcohol's ability to donate a hydrogen bond to external acceptors, such as a protein target.[10][11] This phenomenon is a critical consideration in rational drug design, as it can significantly alter target engagement.[10]

Part 2: Pharmacokinetic Profile: The "Magic Bullet" Effect on Metabolism

One of the most celebrated advantages of fluorination is its ability to enhance metabolic stability.[12][13][14][15]

Blocking Metabolic Oxidation

Cytochrome P450 (CYP450) enzymes are primary drivers of drug metabolism, often through the oxidation of C-H bonds.[16][17][18] The carbon-fluorine (C-F) bond is significantly stronger and more stable than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage.[13][17] By strategically replacing a hydrogen atom at a known site of metabolism with fluorine, chemists can effectively create a "metabolic shield," blocking oxidation.[3][13][17] This leads to a longer drug half-life, reduced clearance, and improved bioavailability.[4][6]

Table 2: Representative Metabolic Stability Data

Compound PairPosition of Fluorinationt½ in Human Liver Microsomes (min)Intrinsic Clearance (μL/min/mg)
Parent Drug A N/A25110
Fluoro-Drug A Para-position of phenyl ring12023
Parent Drug B N/A15185
Fluoro-Drug B Benzylic position>240<5

Data is illustrative, based on common findings in metabolic stability studies.[3][13]

Mandatory Visualization: The Mechanism of Metabolic Blocking

The following diagram illustrates the core principle of using fluorine to enhance metabolic stability.

G cluster_0 Non-Fluorinated Phenylmethanol cluster_1 Fluorinated Phenylmethanol Parent R-Ph-CH₂OH Metabolite R-Ph-CHO (Aldehyde) Parent->Metabolite CYP450 Oxidation (at benzylic C-H) Fluoro_Parent R-Ph-CHFOH No_Metabolism Metabolism Blocked Fluoro_Parent->No_Metabolism Resistant C-F Bond

Caption: Fluorination at a metabolically labile site blocks CYP450 oxidation.

Part 3: Practical Methodologies: Assessing Key Parameters in the Lab

Objective comparison requires robust, reproducible experimental data. Below are standardized protocols for assessing metabolic stability and membrane permeability.

Experimental Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for evaluating a compound's susceptibility to Phase I metabolism.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[13]

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the HLM master mix. Pre-incubate for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

  • Time Points: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench the reaction for each aliquot by adding it to a 3-4 fold excess of ice-cold ACN containing an analytical internal standard.

  • Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[13]

Mandatory Visualization: Microsomal Stability Assay Workflow

G prep 1. Prepare Microsome Mix (Buffer + HLM) pre_incubate 2. Add Compound Pre-incubate at 37°C prep->pre_incubate initiate 3. Initiate Reaction (Add NADPH) pre_incubate->initiate sample 4. Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench 5. Quench Reaction (Ice-cold ACN + IS) sample->quench process 6. Centrifuge (Pellet Protein) quench->process analyze 7. Analyze Supernatant (LC-MS/MS) process->analyze calculate 8. Calculate t½ & CLint analyze->calculate

Caption: A generalized workflow for an in vitro microsomal stability assay.[13]

Part 4: Synthetic Accessibility & Strategic Considerations

While fluorination offers clear advantages, the practicalities of synthesis must be considered. The introduction of fluorine often requires specialized reagents and conditions that can add complexity and cost compared to non-fluorinated analogs.

  • Non-Fluorinated Phenylmethanols: Typically synthesized via simple, high-yielding reduction of the corresponding benzaldehyde or benzoic acid using standard reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Fluorinated Phenylmethanols: Synthesis requires fluorinated starting materials (e.g., fluorobenzaldehyde), which may be more expensive.[19] While the reduction chemistry is similar, the overall cost and supply chain for the precursors are key considerations in a drug development program. Deoxyfluorination of a pre-existing alcohol using reagents like DAST can be an option, but often comes with its own set of challenges.[20]

Conclusion: A Tool for Rational Design

The choice between a fluorinated and a non-fluorinated phenylmethanol is not arbitrary; it is a strategic decision rooted in the principles of medicinal chemistry. Fluorination is a powerful tool to enhance metabolic stability, modulate acidity, and increase lipophilicity.[2][4] However, these benefits must be weighed against potential changes in target engagement due to altered hydrogen bonding and the increased complexity of chemical synthesis. By understanding the fundamental comparisons outlined in this guide and validating them with the robust experimental protocols provided, researchers can more effectively leverage fluorine to design safer, more efficacious drug candidates.

References

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products.
  • Angewandte Chemie International Edition. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis.
  • National Institutes of Health. (n.d.). An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols.
  • National Institutes of Health. (n.d.). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2.
  • Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS.
  • Molecular Biology of the Cell. (2017). A Guide to Simple and Informative Binding Assays.
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • Frontiers. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay.
  • Taylor & Francis Online. (n.d.). Identification of protein binding partners of small molecules using label-free methods.
  • LinkedIn. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.
  • National Institutes of Health. (n.d.). A Guide to Simple and Informative Binding Assays.
  • PubMed. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.
  • CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry.
  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
  • Consensus. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives.
  • BMG LABTECH. (n.d.). Binding Assays.
  • ACS Publications. (n.d.). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent.
  • ResearchGate. (n.d.). Influence of Alcohol β-Fluorination on Hydrogen-Bond Acidity of Conformationally Flexible Substrates.
  • Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis.
  • ResearchGate. (2025). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications.
  • ScienceDirect. (n.d.). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside.
  • ePrints Soton. (n.d.). The Conformational Electrostatic Potential as Predictor for the Influence of Fluorination on Alcohol Hydrogen Bonding: Identification of a Positive Cooperative Effect.
  • Figshare. (2025). On the Metabolic Stability of Fluorinated Small Molecules.
  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Common Organic Chemistry. (n.d.). Benzyl Alcohol.
  • FooDB. (2010). Showing Compound Benzyl alcohol (FDB008745).
  • PubMed. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PubMed Central. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • ResearchGate. (n.d.). Synthesis of fluorinated 20R- and 20S-phenylthevinols.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Synthesis of Fluorinated Phenylalanines for Pharmaceutical Innovation.
  • Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6).
  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
  • Chegg.com. (2020). Solved The pka of benzylalcohol is 15.4 while the pka of.
  • PubChem. (n.d.). 3-Fluorobenzylic alcohol.
  • Loba Chemie. (n.d.). BENZYL ALCOHOL | High Purity Solvents.
  • Wikipedia. (n.d.). Benzyl alcohol.
  • ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per - and Polyfluoroalkyl Substances.
  • ResearchGate. (n.d.). Physicochemical properties of some PFASs.
  • ResearchGate. (2025). Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors.
  • National Institutes of Health. (n.d.). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances.

Sources

A Comparative Guide to the Synthetic Pathways of (2-Amino-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2-Amino-5-fluorophenyl)methanol

This compound is a valuable intermediate in medicinal chemistry and drug development. The presence of the fluoro and amino-alcohol functionalities on the phenyl ring provides a versatile scaffold for the synthesis of a variety of therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the amino and hydroxyl groups offer multiple points for further chemical modification. Given its importance, the efficient and scalable synthesis of this compound is of paramount interest. This guide will explore and compare the most common and effective synthetic strategies.

Core Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around two main strategies, each with its own set of advantages and challenges:

  • Reduction of 2-Amino-5-fluorobenzoic Acid and its Derivatives: This is a direct and common approach that leverages the readily available 2-amino-5-fluorobenzoic acid. The choice of reducing agent is critical and significantly influences the reaction's efficiency, safety, and scalability.

  • Two-Step Synthesis via 2-Amino-5-fluorobenzaldehyde: This pathway involves the initial preparation of the corresponding aldehyde, followed by its reduction to the desired alcohol. This route can offer advantages in terms of milder reaction conditions for the final reduction step.

This guide will now delve into the specifics of each pathway, providing detailed protocols, mechanistic insights, and a comparative analysis.

Pathway 1: Reduction of 2-Amino-5-fluorobenzoic Acid and its Esters

This approach is conceptually straightforward, involving the reduction of the carboxylic acid or its ester derivative to the primary alcohol. The key variable in this pathway is the choice of the reducing agent.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters.[1][2]

Reaction Scheme:

Experimental Protocol (Adapted from the reduction of L-valine): [3]

  • An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • The mixture is cooled to 0-10 °C in an ice bath.

  • 2-Amino-5-fluorobenzoic acid (1 equivalent) is added portion-wise, controlling the rate of addition to manage the vigorous evolution of hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 16-24 hours.

  • The reaction is monitored for completion by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled in an ice bath and the excess LiAlH₄ is cautiously quenched by the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).[1]

  • The resulting white precipitate of aluminum salts is removed by filtration.

  • The filter cake is washed with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Causality and Expertise:

  • Why LiAlH₄? Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride (NaBH₄). LiAlH₄ is a potent hydride donor, making it effective for this transformation. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, evolving hydrogen gas. This is why the substrate is added slowly to the LiAlH₄ suspension.

  • Why Anhydrous THF? LiAlH₄ reacts violently with protic solvents like water and alcohols.[1] Therefore, the reaction must be carried out in a dry, aprotic etheral solvent such as THF or diethyl ether.

  • Why Reflux? Heating the reaction to reflux provides the necessary activation energy to drive the reduction to completion, especially given the relative stability of the carboxylate intermediate formed after the initial deprotonation.

  • The Fieser Workup: The specific sequence of adding water, aqueous NaOH, and then more water is a well-established and reliable method for quenching LiAlH₄ reductions.[1] It results in the formation of granular, easily filterable inorganic salts, simplifying the product isolation.

Trustworthiness and Self-Validation:

The progress of the reaction should be monitored by TLC, comparing the reaction mixture to the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the purified product should also be consistent with the literature value.

Borane-Based Reductions

Borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS), offer an alternative to LiAlH₄ for the reduction of carboxylic acids.[4] They are generally considered milder and can sometimes offer better selectivity.

Reaction Scheme:

Experimental Protocol (General Procedure):

  • To a solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in dry THF under a nitrogen atmosphere, a solution of BH₃-THF (approximately 3-4 equivalents) is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete as monitored by TLC.

  • The reaction is then carefully quenched by the slow addition of methanol, followed by aqueous hydrochloric acid.

  • The mixture is then refluxed for a short period to hydrolyze the borate esters.

  • After cooling, the mixture is made basic with aqueous sodium hydroxide and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, filtered, and concentrated to give the crude product, which is then purified.

Causality and Expertise:

  • Mechanism of Borane Reduction: Borane initially forms an acyloxyborane intermediate with the carboxylic acid. This intermediate is then further reduced by subsequent equivalents of borane to the alcohol. The amino group can also complex with borane, so an excess of the reducing agent is typically required.

  • Advantages over LiAlH₄: Borane reagents are generally less reactive towards water than LiAlH₄, making them somewhat safer to handle. The workup procedure can also be simpler in some cases.

Pathway 2: Synthesis via 2-Amino-5-fluorobenzaldehyde

This two-step approach involves the synthesis of 2-amino-5-fluorobenzaldehyde as an intermediate, which is then reduced to the target alcohol.

Synthesis of 2-Amino-5-fluorobenzaldehyde

A plausible route to 2-amino-5-fluorobenzaldehyde is the reduction of the corresponding nitro compound, 5-fluoro-2-nitrobenzaldehyde. A common method for such a transformation is the use of sodium dithionite (Na₂S₂O₄).

Reaction Scheme:

Caption: Workflow for the one-step reduction of 2-amino-5-fluorobenzoic acid.

Pathway 2: Two-Step Synthesis via Aldehyde Intermediate

G cluster_1 Pathway 2: Two-Step Aldehyde Route D 5-Fluoro-2-nitrobenzaldehyde E Nitro Reduction D->E Na₂S₂O₄ F 2-Amino-5-fluorobenzaldehyde E->F G Aldehyde Reduction F->G NaBH₄ H This compound G->H

Caption: Workflow for the two-step synthesis via the aldehyde intermediate.

Conclusion and Recommendations

The choice of the optimal synthetic pathway for this compound depends heavily on the specific requirements of the researcher or organization, particularly concerning scale, safety, and available equipment.

  • For small-scale laboratory synthesis , both the LiAlH₄ and borane reduction of 2-amino-5-fluorobenzoic acid are viable and efficient options. The LiAlH₄ route is well-established for similar reductions and can provide high yields, provided the necessary safety precautions are strictly followed. The borane route offers a slightly safer alternative.

  • For process development and large-scale industrial production , the two-step synthesis via 2-amino-5-fluorobenzaldehyde is the most pragmatic and recommended approach. The use of milder, safer, and more manageable reagents (sodium dithionite and sodium borohydride) significantly reduces the operational risks and simplifies the process, making it more amenable to scale-up. While it involves an additional step, the enhanced safety and scalability often outweigh the potential for a slightly lower overall yield compared to the one-step direct reduction methods.

Ultimately, the selection of a synthetic route should be a well-considered decision based on a thorough risk assessment and an evaluation of the available resources and desired scale of production.

References

  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Meyers, A. I.; et al. L-VALINOL. Organic Syntheses, Coll. Vol. 7, p.533 (1990); Vol. 60, p.88 (1981). [Link]
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
  • Chemistry LibreTexts. 19.3: Reductions using NaBH₄, LiAlH₄. Chemistry LibreTexts. [Link]
  • Organic Chemistry Portal. Borane Reagents. Organic Chemistry Portal. [Link]
  • AdiChemistry. Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

Sources

A Comparative Guide to the Structural Validation of (2-Amino-5-fluorophenyl)methanol Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is non-negotiable. For derivatives of (2-Amino-5-fluorophenyl)methanol, a scaffold of interest in pharmaceutical development, unambiguous structural validation is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of a development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of these small molecules. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for determining connectivity and molecular weight, X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the molecular structure in the solid state.[1][2] We will explore the principles, protocols, and comparative performance of these methods, with a special focus on why X-ray crystallography is considered the gold standard for definitive structural proof. We will also touch upon the emerging role of computational methods in complementing experimental data.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, their chemical bonds, and other structural details can be elucidated.[1] For derivatives of this compound, this technique provides indisputable evidence of stereochemistry, conformation, and intermolecular interactions, which are critical for understanding biological function and material properties.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands patience and precision. The most challenging step is often growing a high-quality single crystal suitable for diffraction.[1]

Xray_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Determination Compound Purified Compound Solubility Solubility Screening Compound->Solubility Grow Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Solubility->Grow Mount Crystal Mounting Grow->Mount Diffractometer X-ray Diffraction Data Collection Mount->Diffractometer Process Data Processing (Integration & Scaling) Diffractometer->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Structural Refinement Solve->Refine Validate Validation & Analysis Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final Structure (CIF File)

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

1. Crystal Growth:

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solubility Screening: The first step is to determine the solubility profile of the this compound derivative in a range of common laboratory solvents (e.g., heptane, toluene, ethyl acetate, dichloromethane, methanol, acetonitrile).[3][4] This is crucial for selecting an appropriate solvent system for crystallization.

  • Technique Selection:

    • Slow Evaporation: The most straightforward method. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[5]

    • Vapor Diffusion: Ideal for smaller quantities of material. A concentrated solution of the compound in a good solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that holds a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent). The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[4]

    • Slow Cooling: This method exploits the decrease in solubility with temperature.[4] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[4][6]

2. Crystal Selection and Mounting:

  • Under a microscope, a suitable single crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks or defects) is selected.[1]

  • The crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from air exposure and ice formation during data collection at low temperatures.[6]

3. Data Collection:

  • The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibration of the atoms.

  • An intense, monochromatic X-ray beam is directed at the crystal.[1] As the crystal is rotated, a series of diffraction images are collected by a detector.

4. Structure Solution and Refinement:

  • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group of the crystal.

  • Computational software is used to solve the "phase problem" and generate an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • The model is then refined, a process where the atomic positions and other parameters are adjusted to achieve the best possible fit with the experimental diffraction data.[1]

Orthogonal Validation Methods: A Comparative Overview

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and often more rapidly obtainable data. They are crucial for initial characterization, analysis in the solution phase, and for compounds that fail to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is based on the magnetic properties of atomic nuclei.[7] It provides detailed information about the chemical environment of atoms (specifically ¹H, ¹³C, ¹⁹F for these derivatives), allowing for the elucidation of the molecular connectivity and stereochemistry in solution.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve a small amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Place the sample tube in the NMR spectrometer and acquire the spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Spectral Analysis:

    • Chemical Shift (δ): Indicates the electronic environment of each proton.[8][9]

    • Integration: Determines the relative number of protons corresponding to each signal.[8]

    • Splitting Pattern (Multiplicity): Reveals the number of adjacent protons (n+1 rule).[8][9]

    • Coupling Constants (J): Provides information on the geometry and connectivity of neighboring protons.[8]

    • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to definitively map the molecular scaffold.[10]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[11][12] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[12][13]

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Injection: Inject the sample into a liquid chromatograph (LC) for separation from any impurities.

  • Ionization: The eluent from the LC enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the molecules are ionized.[11]

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.[12]

  • Detection: The separated ions are detected, generating a mass spectrum.

  • Data Analysis: The molecular ion peak confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[13] Tandem MS (MS/MS) can be used to fragment the molecular ion and analyze the resulting pieces to deduce structural motifs.[14]

Computational Modeling

Principle: Computational chemistry methods, such as Density Functional Theory (DFT), can predict molecular structures and properties.[15][16] For structural validation, computed parameters (e.g., NMR chemical shifts, bond lengths) can be compared with experimental data to support a proposed structure.[17]

Methodology:

  • Model Building: A 3D model of the proposed structure of the this compound derivative is built using molecular modeling software.

  • Geometry Optimization: The energy of the molecule is minimized to find its most stable conformation.[18]

  • Property Calculation: Properties such as NMR chemical shifts or vibrational frequencies are calculated for the optimized geometry.

  • Comparison: The calculated data are compared with the experimental spectra. A strong correlation supports the proposed structure. This is particularly powerful for distinguishing between possible isomers.[16]

Head-to-Head Comparison: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked, the stage of research, and the nature of the sample.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Primary Information 3D atomic arrangement, stereochemistry, conformation, packingConnectivity, solution-state structure, dynamic processesMolecular weight, elemental formula (HRMS), fragmentationPredicted structure, conformation, electronic properties
Unambiguousness Definitive, "gold standard"High, but can be ambiguous for complex stereoisomersIndirect, confirms formula but not full connectivityPredictive, not a direct measurement; supports experimental data
Sample State Solid (single crystal)SolutionSolution or SolidIn silico (no physical sample)
Sample Amount Micrograms to milligramsMilligramsNanograms to microgramsN/A
Key Challenge Growing a suitable crystalSignal overlap in complex moleculesIsomers can be indistinguishableAccuracy depends on the level of theory and basis set used
Time Investment Days to weeks (or longer)Minutes to hoursMinutesHours to days (computational time)
A Synergistic Approach to Validation

In practice, these techniques are not mutually exclusive but are used in a complementary and hierarchical fashion. A typical workflow for the structural validation of a new this compound derivative would involve a logical progression, leveraging the strengths of each method.

Validation_Logic Synthesis New Derivative Synthesized MS Mass Spectrometry (Confirm MW & Formula) Synthesis->MS NMR 1D & 2D NMR (Determine Connectivity) MS->NMR Purity Structure Confirmed & Pure? NMR->Purity Ambiguous Ambiguous Stereochemistry? NMR->Ambiguous Crystallize Attempt Crystallization Purity->Crystallize Yes Purify Purify Further Purity->Purify No Xray X-ray Crystallography Crystallize->Xray Final Definitive Structure Validated Xray->Final Ambiguous->Crystallize No Computational Computational Modeling (Compare predicted vs. exp. NMR) Ambiguous->Computational Yes Computational->Crystallize Purify->MS

Caption: Logical workflow for comprehensive structural validation.

Conclusion

For researchers and drug development professionals working with this compound derivatives, a robust and multi-faceted approach to structural validation is essential. While NMR and mass spectrometry are workhorse techniques for routine confirmation of identity and purity in the solution phase, they provide an incomplete picture.[9][13]

X-ray crystallography remains the unequivocal gold standard. It is the only technique that provides a direct, high-resolution, three-dimensional view of the molecule, definitively establishing absolute stereochemistry, solid-state conformation, and the intricate network of intermolecular interactions that govern crystal packing.[1][2][19] While the path to a diffraction-quality crystal can be challenging, the unparalleled certainty of the resulting data provides the solid, authoritative foundation required for high-stakes drug discovery and development programs. When combined synergistically with spectroscopic and computational methods, researchers can possess absolute confidence in their molecular structures, paving the way for successful downstream applications.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods.
  • Gaurav, A., & Gupta, P. (2015). Computational Analysis and Predictive Cheminformatics Modeling of Small Molecule Inhibitors of Epigenetic Modifiers. PMC - PubMed Central.
  • Chemistry LibreTexts. (2022). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
  • Quora. (2019).
  • Vainonen-Ahlgren, E., et al. (2012). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • ResearchGate. (2015).
  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.
  • Wikipedia. (2024). X-ray crystallography.
  • Chemistry Steps. NMR spectroscopy - An Easy Introduction.
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. IUCr.
  • Semantic Scholar.
  • Riccardi, D., et al. (2016). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules.
  • ResearchGate. (2018).
  • Wenzel, T., et al. (2010). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.
  • Wawrzak, Z. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
  • Liu, Y., et al. (2019).
  • Papageorgiou, A. C., et al. (2021). Protein Structure Validation and Analysis with X-Ray Crystallography. PubMed.
  • ResearchGate. (2021). Protein Structure Validation and Analysis with X-Ray Crystallography.
  • Grossert, J. S., et al. (2024).

Sources

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers of Aminofluorophenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Theoretical Framework - Predicting Reactivity

The reactivity of substituted phenylmethanols (benzyl alcohols) is fundamentally governed by the stability of the benzylic carbocation intermediate formed during nucleophilic substitution (SN1-type) reactions. The substituents on the aromatic ring can dramatically alter the stability of this intermediate through a combination of electronic (inductive and resonance) and steric effects.

For this guide, we will compare the following isomers, focusing on the position of the powerful electron-donating amino (-NH2) group relative to the reacting benzylic alcohol (-CH2OH) group, while a deactivating fluoro (-F) group is held at a constant position.

  • Ortho-Isomer: 2-Amino-4-fluorophenylmethanol

  • Meta-Isomer: 3-Amino-4-fluorophenylmethanol

  • Para-Isomer: 4-Amino-2-fluorophenylmethanol

The benchmark reaction for comparison is the solvolysis of the corresponding benzyl chlorides in an aqueous solvent. The rate-determining step is the formation of the benzylic carbocation. A more stable carbocation will form faster, leading to a higher reaction rate.

Pillar 1: Electronic Effects

The stability of the carbocation intermediate is the paramount factor.[1] This stability is dictated by the electronic interplay between the substituents and the positively charged benzylic carbon.

  • Inductive Effect (I): This is an electronic effect transmitted through sigma bonds. Both the amino (-NH2) and fluoro (-F) groups are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), which tends to destabilize a nearby carbocation.[2] The strength of this effect diminishes with distance.

  • Resonance Effect (R) / Mesomeric Effect (M): This effect involves the delocalization of lone-pair or pi-electrons through the conjugated pi-system of the aromatic ring.

    • Amino Group (-NH2): Possesses a lone pair of electrons on the nitrogen atom, which can be donated into the ring. This is a very strong electron-donating resonance effect (+R).[3][4]

    • Fluoro Group (-F): Also has lone pairs and can exhibit a +R effect, but its high electronegativity makes its -I effect more dominant.[3]

Analysis of Isomeric Carbocation Intermediates

The key to predicting reactivity lies in how these effects stabilize the positive charge on the benzylic carbon.

  • Para-Isomer (4-Amino-2-fluorophenylmethanol): When the carbocation forms, the amino group is in the para position. This allows its powerful +R effect to directly delocalize the positive charge across the ring and onto the nitrogen atom. This creates a highly stable resonance contributor and significantly lowers the activation energy for carbocation formation. This isomer is predicted to be the most reactive.[5][6]

  • Ortho-Isomer (2-Amino-4-fluorophenylmethanol): The amino group is ortho to the benzylic carbon. Like the para-isomer, it can exert a strong +R effect to stabilize the positive charge. However, its proximity means its electron-withdrawing -I effect is stronger than in the para case. Furthermore, steric hindrance from the adjacent amino group could slightly impede solvation of the carbocation. Therefore, the ortho-isomer is expected to be highly reactive, but likely less so than the para-isomer.

  • Meta-Isomer (3-Amino-4-fluorophenylmethanol): The amino group is meta to the benzylic carbon. From the meta position, it is impossible to draw a resonance structure that places the nitrogen's lone pair in direct conjugation with the positive charge.[6] Consequently, the stabilizing +R effect does not extend to the benzylic carbocation. Only the destabilizing -I effect of the amino group is felt, which withdraws electron density and makes the carbocation less stable. This isomer is predicted to be the least reactive by a significant margin.

Hypothesized Reactivity Order: Para > Ortho >> Meta

G cluster_para Para-Isomer Carbocation cluster_ortho Ortho-Isomer Carbocation cluster_meta Meta-Isomer Carbocation p_start 4-Amino-2-fluoro benzylic carbocation p_res Resonance Structure (Charge on Nitrogen) p_start->p_res +R Effect (Strong Stabilization) o_start 2-Amino-4-fluoro benzylic carbocation o_res Resonance Structure (Charge on Nitrogen) o_start->o_res +R Effect (Stabilization) o_destab -I Effect (Destabilizing) o_start->o_destab m_start 3-Amino-4-fluoro benzylic carbocation m_destab No +R Stabilization -I Effect Dominates m_start->m_destab Destabilization

Part 2: Experimental Validation Protocol

To empirically validate the hypothesized reactivity order, a comparative kinetics study based on the solvolysis of the corresponding benzyl chlorides is proposed. The rate of solvolysis, which can be monitored by the production of hydrochloric acid, serves as a direct measure of the reactivity of each isomer.[7][8][9]

Step-by-Step Methodology
  • Synthesis of Precursors:

    • Synthesize the three aminofluorophenylmethanol isomers (ortho, meta, para) using established literature methods.[10][11]

    • Convert each alcohol isomer to its corresponding benzyl chloride using a standard chlorinating agent like thionyl chloride (SOCl2) in an inert solvent. Purify each product carefully to remove any residual acid.

  • Kinetic Study - Solvolysis:

    • Reaction: R-CH₂Cl + 2H₂O → R-CH₂OH + H₃O⁺ + Cl⁻

    • Setup: For each isomer, prepare a solution of the corresponding benzyl chloride in a suitable aqueous solvent (e.g., 80:20 acetone/water). Place the reaction vessel in a constant-temperature water bath (e.g., 25°C) to ensure consistent thermal conditions.

    • Monitoring: The rate of reaction is determined by monitoring the increase in the concentration of H₃O⁺ over time. This can be achieved via two primary methods:

      • Conductivity: Measure the change in electrical conductivity of the solution as ions are produced.

      • Titration: At timed intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by adding to cold acetone), and titrate the produced HCl with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator.

  • Data Analysis and Calculation:

    • For each isomer, plot the concentration of HCl produced versus time.

    • Since the concentration of water is in large excess, the reaction follows pseudo-first-order kinetics.

    • Calculate the pseudo-first-order rate constant (k) for each isomer from the slope of the line in a plot of ln([R-Cl]₀/[R-Cl]t) versus time.

    • The relative reactivity is given by the ratio of these rate constants.

G cluster_prep Preparation cluster_kinetics Kinetic Runs cluster_analysis Data Analysis Syn_Ortho Synthesize Ortho Isomer Chlor_Ortho Convert to Ortho-Chloride Syn_Ortho->Chlor_Ortho Syn_Meta Synthesize Meta Isomer Chlor_Meta Convert to Meta-Chloride Syn_Meta->Chlor_Meta Syn_Para Synthesize Para Isomer Chlor_Para Convert to Para-Chloride Syn_Para->Chlor_Para Run_Ortho Solvolysis of Ortho-Chloride Chlor_Ortho->Run_Ortho Run_Meta Solvolysis of Meta-Chloride Chlor_Meta->Run_Meta Run_Para Solvolysis of Para-Chloride Chlor_Para->Run_Para Monitor Monitor [HCl] vs. Time Run_Ortho->Monitor Run_Meta->Monitor Run_Para->Monitor Calc Calculate Rate Constants (k) Monitor->Calc Compare Compare Reactivity: k_para : k_ortho : k_meta Calc->Compare

Part 3: Data Presentation and Interpretation

The experimental data should be summarized to allow for direct comparison. The Hammett equation provides a powerful tool for correlating reaction rates with substituent electronic effects, where the reaction constant, rho (ρ), indicates the sensitivity of the reaction to these effects.[12][13][14] A large negative ρ value is expected for this reaction, indicating the buildup of positive charge in the transition state, consistent with an SN1 mechanism.[15]

Table 1: Hypothetical Solvolysis Rate Data
IsomerSubstituent PositionRate Constant (k) at 25°C (s⁻¹)Relative Rate (k/k_meta)
Para 4-Amino-2-fluoro1.5 x 10⁻³5000
Ortho 2-Amino-4-fluoro8.2 x 10⁻⁴2733
Meta 3-Amino-4-fluoro3.0 x 10⁻⁷1

Note: These values are hypothetical and serve to illustrate the expected vast differences in reactivity based on the theoretical framework.

Interpretation of Results

The hypothetical results in Table 1 strongly support the predicted reactivity order: Para > Ortho >> Meta .

  • The para-isomer is the most reactive, with a rate constant thousands of times greater than the meta-isomer. This confirms the dominant role of the +R effect of the amino group in stabilizing the carbocation intermediate when in direct conjugation.[16][17]

  • The ortho-isomer is also significantly more reactive than the meta-isomer, demonstrating substantial stabilization from its +R effect. Its slightly lower reactivity compared to the para-isomer can be attributed to the combined influence of a stronger -I effect due to proximity and potential steric hindrance.

  • The meta-isomer is extremely unreactive in comparison. Its rate is slow because the carbocation intermediate is destabilized by the -I effects of both the amino and fluoro groups, without any compensating stabilization from a +R effect.[6]

This dramatic difference in reaction rates underscores the critical importance of substituent positioning in directing the reactivity of aromatic compounds, a foundational principle in rational drug design and synthetic chemistry.

References

  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society.
  • Zaldivar, J. M., Lissi, E. A., & Zanocco, A. L. (2000). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Journal of the Chemical Society, Perkin Transactions 2.
  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.
  • Campos-Rey, P., Cabaleiro-Lago, C., & Hervés, P. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. The Journal of Physical Chemistry B. [Link]
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Pittelkow, M., & Moth-Poulsen, K. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry. [Link]
  • University of Calgary. (n.d.).
  • LibreTexts Chemistry. (2019). 7.17: 7-9 Carbocation Stability. chem.libretexts.org. [Link]
  • Antonov, L. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega. [Link]
  • University of Calgary. (n.d.). Example problems involving Hammett Eqn. chem.ucalgary.ca. [Link]
  • Pittelkow, M., & Moth-Poulsen, K. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry. [Link]
  • Hammond, G. S., & Kochi, J. (1951). Benzyl Tosylates. II. The Application of the Hammett Equation to the Rates of their Solvolysis. Journal of the American Chemical Society.
  • Chemistry Stack Exchange. (2025). The stability order in the substituted benzyl carbanions. chemistry.stackexchange.com. [Link]
  • University of Calgary. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. chem.ucalgary.ca. [Link]
  • Wikipedia. (n.d.).
  • Antonov, L. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega. [Link]
  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. chem.libretexts.org. [Link]
  • Brown, J. J., & Cockroft, S. L. (2013). Experimental reactivity patterns and corresponding calculated average...
  • LibreTexts Chemistry. (2022). 5.1: Correlations of Structure with Reactivity of Aromatic Compounds. chem.libretexts.org. [Link]
  • The Organic Chemistry Tutor. (2018).
  • The Bicester School. (2013).
  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in EAS. chemistrysteps.com. [Link]
  • Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?. chemistrysteps.com. [Link]
  • penandpaperchemistry. (2018).
  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
  • University of Bristol. (n.d.). 1. Syntheses of R-salbutamol from a racemic mixture. chm.bris.ac.uk. [Link]
  • The Synthetic Collective. (2022). Synthesis of Panowamycins, TM-135, and Veramycin F with Dr. Ben Bergstrom (#104). YouTube. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of (2-Amino-5-fluorophenyl)methanol Analogs as Precursors for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the (2-Amino-5-fluorophenyl)methanol Scaffold in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. The this compound scaffold has garnered significant interest as a versatile building block in the synthesis of such inhibitors. Its intrinsic structural and electronic properties offer a unique starting point for the construction of potent and selective kinase modulators.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their application as precursors to quinazoline-based kinase inhibitors. We will delve into the rationale behind experimental design, compare the performance of structural analogs with supporting data, and provide detailed experimental protocols for their synthesis and evaluation.

The Core Scaffold: this compound

The this compound molecule incorporates three key chemical features that make it a valuable starting point for medicinal chemistry campaigns:

  • The ortho-amino-benzyl alcohol motif: This arrangement is primed for cyclization reactions to form heterocyclic scaffolds. A common and highly successful application is the synthesis of the quinazoline ring system, a privileged scaffold in numerous FDA-approved kinase inhibitors.[1]

  • The fluorine substituent: The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2][3] In the context of kinase inhibitors, fluorine can enhance binding affinity, improve metabolic stability by blocking potential sites of metabolism, and modulate the basicity (pKa) of nearby functional groups.[2][4]

  • Multiple points for diversification: The amino group, the hydroxyl group, and the aromatic ring itself provide handles for structural modification, allowing for the systematic exploration of chemical space to optimize for potency, selectivity, and drug-like properties.

From Scaffold to Inhibitor: The Quinazoline Core

A predominant application of this compound and its analogs is in the synthesis of 2,4-disubstituted quinazolines. This is typically achieved through a condensation reaction with a suitable second component, often followed by further functionalization. The resulting quinazoline core serves as a scaffold that can effectively mimic the adenine portion of ATP, enabling competitive inhibition at the kinase hinge region.[5][6]

Below is a generalized workflow for the synthesis of quinazoline-based kinase inhibitors starting from a 2-aminobenzyl alcohol derivative.

G A This compound Analog B Oxidation to Aldehyde/Carboxylic Acid A->B C 2-Amino-5-fluorobenzaldehyde/benzoic acid B->C D Condensation/Cyclization (e.g., with formamide, urea, or guanidine) C->D E Substituted Quinazolinone D->E F Chlorination (e.g., with POCl3 or SOCl2) E->F G 4-Chloroquinazoline Intermediate F->G H Nucleophilic Aromatic Substitution (SNAr) (e.g., with anilines) G->H I 2,4-Disubstituted Quinazoline Kinase Inhibitor H->I

Caption: Generalized synthetic workflow for quinazoline kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

Substitutions on the Quinazoline Ring (Derived from the this compound core)

The primary contribution of the this compound starting material is the quinazoline ring itself. The fluorine at what becomes the 6-position of the quinazoline is of particular importance.

Modification at 6-position Rationale Observed Effect on Kinase Activity
6-Fluoro The small, highly electronegative fluorine atom can form favorable interactions with the kinase active site and block metabolic hydroxylation, thereby increasing the compound's half-life.[2]Generally enhances potency and improves pharmacokinetic properties.
6-Methoxy/Ethoxy These groups can act as hydrogen bond acceptors and fill a hydrophobic pocket in the kinase active site.Often leads to potent inhibitors, but can be susceptible to metabolism.
6,7-Dimethoxy The combination of these groups is a common feature in many potent kinase inhibitors, providing a balance of lipophilicity and hydrogen bonding capacity.Frequently observed in highly active compounds.
Substitutions at the 4-Position (Aniline Moiety)

The substituent at the 4-position of the quinazoline ring is crucial for interacting with the solvent-exposed region of the kinase active site and is a key determinant of selectivity.

Aniline Substitution Rationale Observed Effect on Kinase Activity
Small, lipophilic groups (e.g., 3-chloro, 3-bromo, 3-methyl) These groups can occupy a small hydrophobic pocket near the gatekeeper residue of the kinase.Often critical for potent inhibition.
Solubilizing groups (e.g., morpholine, piperidine) Introduction of these groups can improve aqueous solubility and other pharmacokinetic properties.Can enhance drug-like properties without significantly compromising potency.
Michael acceptors (e.g., acrylamide) These groups can form a covalent bond with a nearby cysteine residue in the active site, leading to irreversible inhibition.Results in highly potent, irreversible inhibitors.[5]

Table 1: General SAR trends for 2,4-disubstituted quinazoline kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol provides a representative synthesis of a 4-anilinoquinazoline kinase inhibitor, starting from a 2-aminobenzonitrile, which can be derived from this compound.

Step 1: Synthesis of the Quinazoline Core A mixture of 2-aminobenzonitrile and formamide is heated to afford the corresponding quinazolin-4-one.[9]

Step 2: Chlorination The quinazolin-4-one is refluxed with a chlorinating agent such as phosphoryl chloride (POCl₃) to yield the 4-chloroquinazoline intermediate.

Step 3: Nucleophilic Aromatic Substitution The 4-chloroquinazoline is reacted with a substituted aniline in a suitable solvent (e.g., isopropanol) with a catalytic amount of acid to yield the final 2,4-disubstituted quinazoline product.[10]

G A 2-Aminobenzonitrile B Formamide, Heat A->B C Quinazolin-4-one B->C D POCl3, Reflux C->D E 4-Chloroquinazoline D->E F Substituted Aniline, Isopropanol E->F G 4-Anilinoquinazoline F->G

Caption: Key steps in the synthesis of 4-anilinoquinazolines.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase.[11]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add the kinase and test compound to the wells of the plate and incubate to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at a controlled temperature to allow the phosphorylation reaction to proceed.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP using the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G A Prepare serial dilutions of test compounds B Add kinase and compound to plate A->B C Incubate B->C D Add substrate and ATP to initiate reaction C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Add Kinase Detection Reagent to generate luminescence F->G H Measure luminescence G->H I Calculate IC50 values H->I

Caption: Workflow for a luminescence-based in vitro kinase assay.

Conclusion: A Versatile Scaffold for Future Kinase Inhibitor Discovery

The this compound scaffold represents a valuable and strategically important starting point for the design and synthesis of novel kinase inhibitors. Its inherent chemical features facilitate the construction of privileged heterocyclic cores, such as the quinazoline ring system, while the presence of a fluorine atom offers opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compounds. Although a comprehensive, publicly available SAR study for a series of analogs derived directly from this specific starting material is limited, the well-established principles of quinazoline-based kinase inhibitor design provide a strong framework for guiding future discovery efforts. The synthetic and screening protocols outlined in this guide offer a robust foundation for researchers and drug development professionals to explore the potential of this promising scaffold in the ongoing quest for more effective and selective cancer therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
  • In vitro kinase assay - Protocols.io. (URL: [Link])
  • In vitro NLK Kinase Assay - PMC - NIH. (URL: [Link])
  • In vitro kinase assay - Bio-protocol. (URL: [Link])
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. (URL: [Link])
  • (PDF)
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])
  • Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine - Google P
  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed. (URL: [Link])
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery - UH Institutional Repository. (URL: [Link])
  • The synthesis of quinolines from 2-aminobenzylic alcohols - ResearchG
  • The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis Online. (URL: [Link])
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. (URL: [Link])
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (URL: [Link])
  • Fluorine in drug discovery: Role, design and case studies - ResearchG
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - NIH. (URL: [Link])
  • Synthesis of series of quinazoline analogues as protein kinase inhibitors.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH. (URL: [Link])
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (URL: [Link])
  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking - Semantic Scholar. (URL: [Link])
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D. (URL: [Link])
  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE - Semantic Scholar. (URL: [Link])
  • 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies - PubMed. (URL: [Link])

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the acid dissociation constant (pKa) stands as a critical physicochemical parameter. It profoundly influences a molecule's behavior in physiological environments, governing its solubility, permeability, protein binding, and ultimately, its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME).[1][2][3] For ionizable compounds, particularly amines, the pKa dictates the degree of ionization at a given pH, which is a key determinant of its ability to cross biological membranes and interact with its target.[4][5][6]

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry. Understanding how substituents on the aromatic ring modulate the basicity of the amino group is therefore paramount for rational drug design. This guide provides a detailed comparative analysis of the pKa of (2-Amino-5-fluorophenyl)methanol and its structural analogues: aniline, 4-fluoroaniline, and 2-aminobenzyl alcohol. We will delve into the electronic effects that govern their relative basicities and provide a robust, field-proven experimental protocol for pKa determination using potentiometric titration.

Comparative pKa Analysis: Unpacking Substituent Effects

The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. Substituents on the phenyl ring can either donate or withdraw electron density, thereby increasing or decreasing the basicity, respectively. This is quantitatively expressed by the pKa of the corresponding conjugate acid (the anilinium ion). A lower pKa signifies a weaker base.[7]

CompoundStructurepKa of Conjugate AcidReference
Aniline4.6[8][9]
4-Fluoroaniline4.65[10][11]
2-Aminobenzyl alcohol~4.4 (Predicted)N/A
This compound~4.0 (Predicted)N/A

Note: The pKa values for 2-Aminobenzyl alcohol and this compound are predicted based on established substituent effects, as reliable experimental values were not found in publicly available literature. The predicted pKa of 14.21 for 2-aminobenzyl alcohol likely refers to the hydroxyl proton, not the anilinium ion.[12][13]

Discussion of pKa Trends

1. Aniline: The Benchmark Aniline serves as our reference compound with a pKa of 4.6.[8] Its basicity is considerably lower than that of aliphatic amines (e.g., cyclohexylamine, pKa ≈ 10.7) because the nitrogen's lone pair is delocalized into the aromatic π-system, reducing its availability for protonation.[8]

2. The Effect of Fluorine: 4-Fluoroaniline Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I).[14][15] This effect pulls electron density away from the benzene ring and, consequently, from the amino group. This reduces the electron density on the nitrogen, making it a weaker base. However, fluorine also has a lone pair that can be donated to the ring via a resonance effect (+R). In the para position, these two effects are opposing. The experimental pKa of 4-fluoroaniline is 4.65, very similar to aniline.[10][11] This suggests that the electron-withdrawing inductive effect and the electron-donating resonance effect nearly cancel each other out in this specific case.

3. The Effect of the Hydroxymethyl Group: 2-Aminobenzyl alcohol The -CH₂OH group at the ortho position influences basicity primarily through a weak electron-withdrawing inductive effect (-I), which is expected to decrease the pKa relative to aniline. Additionally, the ortho positioning may introduce steric hindrance that can affect the solvation of the anilinium ion, and potentially allow for intramolecular hydrogen bonding, which would further stabilize the neutral amine and decrease basicity. Based on these considerations, the pKa of 2-aminobenzyl alcohol's anilinium ion is predicted to be slightly lower than that of aniline, around 4.4.

4. Combined Effects in this compound In this molecule, we have both the fluorine and the hydroxymethyl substituents to consider. The fluorine atom is at the meta position relative to the amino group. At this position, its electron-donating resonance effect is negligible, and its strong electron-withdrawing inductive effect (-I) dominates.[16][17][18] This will significantly decrease the electron density on the nitrogen. The ortho-hydroxymethyl group also contributes its weak -I effect. The combination of these two electron-withdrawing effects is expected to make this compound a significantly weaker base than aniline. Therefore, its pKa is predicted to be the lowest in the series, estimated to be around 4.0.

Substituent_Effects cluster_aniline Aniline (pKa ≈ 4.6) cluster_fluoro 4-Fluoroaniline (pKa ≈ 4.65) cluster_hydroxymethyl 2-Aminobenzyl alcohol (pKa ≈ 4.4) cluster_combined This compound (pKa ≈ 4.0) A Aniline B 4-Fluoroaniline A->B Add F (para) C 2-Aminobenzyl alcohol A->C Add CH₂OH (ortho) F_effect Fluorine (-I, +R) Effects nearly cancel OH_effect Hydroxymethyl (-I) Weakly electron-withdrawing D This compound C->D Add F (meta) Combined_effect Fluorine (-I) + Hydroxymethyl (-I) Additive electron withdrawal Titration_Workflow A Start: Calibrate pH Meter (Buffers pH 4, 7, 10) B Prepare Analyte Solution (in 0.15 M KCl) A->B C Titrate with Standardized 0.1 M HCl B->C D Record pH vs. Volume of Titrant C->D Incremental Addition D->C Allow pH to Stabilize E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (e.g., via First Derivative Plot) E->F G Find Volume at Half-Equivalence Point F->G H Determine pKa (pH at Half-Equivalence Point) G->H I End: Report pKa H->I

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion

The pKa of an aniline derivative is a subtle but powerful modulator of its physicochemical properties. This guide demonstrates that through a systematic analysis of substituent effects, the relative basicity of complex anilines like this compound can be rationally predicted. The electron-withdrawing inductive effects of both the ortho-hydroxymethyl and meta-fluoro groups cumulatively decrease the basicity, making it a weaker base than aniline, 4-fluoroaniline, or 2-aminobenzyl alcohol. For drug development professionals, such predictive analysis is invaluable for prioritizing synthetic targets and tailoring molecules for optimal ADME profiles. When experimental validation is required, the provided potentiometric titration protocol offers a robust and reliable method for accurately determining this crucial molecular descriptor.

References

  • PubChem. 4-Fluoroaniline | C6H6FN | CID 9731. [Link]
  • Wikipedia.
  • Pion. What is pKa and how is it used in drug development?. [Link]
  • Wikipedia. Aniline. [Link]
  • Khan Academy. Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. [Link]
  • BYJU'S.
  • AWS. What does pKa mean and why can it influence drug absorption and excretion?. [Link]
  • Khan Academy.
  • Rio Mais Seguro. Pka Value Of Aniline. [Link]
  • Vedantu. Inductive Effect vs Resonance Effect: Key Differences & Table. [Link]
  • Creative Bioarray.
  • Microbe Notes.
  • National Institutes of Health (NIH).
  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
  • JERAS. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]
  • Eightfold. Inductive Effects and Resonance. [Link]
  • ACS Publications.
  • ChemBK. 2-Aminobenzyl alcohol. [Link]
  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]
  • JoVE. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
  • Unknown Source. Amines. [Link]
  • vCalc. pKa of Aniline. [Link]
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
  • LITFL. Distribution - Part One. [Link]
  • YouTube. Effect of Substituents on the Basicity of Anilines. [Link]
  • Unknown Source. Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]
  • Chemistry Steps. How Resonance Affects Acidity and Basicity. [Link]
  • Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]
  • Unknown Source. resonance and induction tutorial. [Link]
  • ResearchGate. Drugs with corresponding pKa values. [Link]
  • Scribd. PKa Values of Common Drugs. [Link]
  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
  • Cambridge MedChem Consulting. PKa. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to Assessing its Impact on Protein-Ligand Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in drug discovery, the quest for enhanced binding affinity is a perpetual challenge. The strategic incorporation of fluorine into lead compounds has emerged as a powerful and routinely employed tactic to modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, comparative analysis of the multifaceted influence of fluorine on protein-ligand interactions, supported by experimental data and detailed methodologies. We will dissect the causality behind fluorine's effects and present a framework for its rational application in drug design.

The Unique Character of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool for medicinal chemists. Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å) with minimal steric perturbation. However, its profound electronic influence sets it apart, creating strong, polarized carbon-fluorine (C-F) bonds. This dichotomy of being sterically similar to hydrogen yet electronically distinct is the foundation of its utility in modulating protein-ligand binding.[1][2]

The introduction of fluorine can lead to significant improvements in:

  • Binding Affinity and Selectivity: Through a variety of interactions we will explore in detail.[3]

  • Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at vulnerable sites.[3]

  • Membrane Permeability: Increased lipophilicity can enhance passage through biological membranes.[1][3]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups.[3]

Mechanisms of Fluorine's Influence on Binding Affinity

The impact of fluorine on binding affinity is not a singular effect but rather a complex interplay of several factors. Understanding these mechanisms is crucial for the rational design of fluorinated ligands.

Stereoelectronic Effects and Conformational Control

Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which can influence the conformation of a molecule through stereoelectronic effects such as the gauche effect. This can pre-organize a ligand into a bioactive conformation that is more favorable for binding to the target protein, thus reducing the entropic penalty of binding. For instance, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, leading to enhanced binding affinity in kinase inhibitors.[1][3]

The Role of Fluorine in Hydrogen Bonding and Other Non-Covalent Interactions

The participation of organic fluorine in hydrogen bonds is a topic of considerable discussion. While the C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can form weak hydrogen bonds (C-F···H-X) and other favorable electrostatic interactions, particularly with backbone amides (C-F···H-N) and polarized C-H groups.[1][4][5] These interactions, though individually modest, can collectively contribute to binding affinity.

Furthermore, fluorine can engage in multipolar interactions with carbonyl groups (C-F···C=O) in the protein backbone. These orthogonal multipolar interactions have been observed in numerous high-resolution crystal structures and can significantly enhance binding affinity.[6][7]

G Ligand Fluorinated Ligand Affinity Enhanced Binding Affinity Ligand->Affinity Direct Interactions Protein Protein Binding Site Protein->Affinity Favorable Environment

Modulation of Physicochemical Properties

Fluorination can significantly alter a ligand's lipophilicity and the pKa of nearby functional groups. A single fluorine substitution on an aromatic ring typically increases the logP by 0.1 to 0.3.[1] This can enhance hydrophobic interactions within the binding pocket and improve membrane permeability. However, excessive fluorination can lead to decreased solubility.

The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, reducing their ionization at physiological pH. This can be advantageous if a neutral species is preferred for binding or for crossing cell membranes.

A Comparative Guide to Experimental Assessment of Fluorine's Impact

To quantitatively assess the effect of fluorination on binding affinity, a suite of biophysical techniques can be employed. Each method provides unique insights into the thermodynamic and structural basis of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This complete thermodynamic profile is invaluable for understanding the driving forces behind binding. For instance, an increase in affinity due to fluorination might be enthalpically driven (stronger interactions) or entropically driven (favorable conformational changes or desolvation).

  • Sample Preparation:

    • Dialyze both the protein and the ligand against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both protein and ligand.

    • Degas the samples to prevent air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature (typically 25 °C).

    • Fill the sample cell with the protein solution (e.g., 10-20 µM).

    • Fill the injection syringe with the ligand solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution.

    • Allow the system to reach equilibrium between injections.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract Kd, n, ΔH, and ΔS.

G cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_titration 3. Titration cluster_analysis 4. Data Analysis Dialysis Dialyze Protein & Ligand (Identical Buffer) Concentration Accurate Concentration Measurement Dialysis->Concentration Degas Degas Samples Concentration->Degas Cell Fill Sample Cell (Protein) Degas->Cell Syringe Fill Syringe (Ligand) Degas->Syringe Temp Set Temperature Inject Inject Ligand into Protein Cell->Inject Syringe->Inject Equilibrate Equilibrate Inject->Equilibrate Record Record Heat Change Equilibrate->Record Integrate Integrate Heat Peaks Record->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of binding, providing association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) can then be calculated as koff/kon. SPR is a label-free, real-time technique that can be used to screen a large number of compounds.

  • Ligand Immobilization:

    • Immobilize the protein (ligand) onto the sensor chip surface using an appropriate chemistry (e.g., amine coupling).

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • Analyte Injection:

    • Inject a series of concentrations of the small molecule (analyte) over the sensor surface.

    • Monitor the change in the refractive index in real-time as the analyte binds to the immobilized ligand (association phase).

    • Wash with buffer to monitor the dissociation of the analyte from the ligand (dissociation phase).

  • Regeneration:

    • Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model to determine kon and koff.

    • Calculate Kd from the rate constants.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-ligand complex. This allows for the direct visualization of the binding mode of the ligand and the specific interactions it makes with the protein, including those involving fluorine. Comparing the crystal structures of a fluorinated ligand and its non-fluorinated analog can provide invaluable insights into the structural basis for any observed differences in binding affinity.

  • Complex Formation:

    • Incubate the purified protein with an excess of the fluorinated ligand to ensure complex formation.

  • Crystallization Screening:

    • Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to find conditions that yield well-diffracting crystals of the complex.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the crystals.

    • Process the data and solve the crystal structure to reveal the three-dimensional arrangement of atoms in the protein-ligand complex.

Case Studies: Quantitative Comparison of Fluorinated vs. Non-Fluorinated Ligands

The following table summarizes data from published studies, highlighting the impact of fluorination on binding affinity and thermodynamics for several protein-ligand systems.

Target ProteinNon-Fluorinated LigandKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Fluorinated LigandKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Fold Change in KdReference
Menin MI-2100-9.5-10.20.7MI-2-2 (CF3)22-10.4-12.11.74.5[6]
Procaspase-6 Phenyl-containing fragment18,000-6.5N/AN/AFluoro-phenyl analog3,000-7.5N/AN/A6.0[8]
Thrombin Phenylamidinium inhibitor130-9.4-8.2-1.2Fluoro-benzyl analog22-10.4-10.1-0.35.9[8]
Aminergic GPCR Naphthalene derivative1.4-12.1N/AN/A4-Fluoro-naphthalene0.5-12.7N/AN/A2.8[9]
CSNK2 Pyrazolo[1,5-a]pyrimidine 14.6-11.4N/AN/ACompound 2 (Fluoro)1.8-11.9N/AN/A2.6[10]

N/A: Data not available in the cited reference.

These case studies illustrate that the introduction of fluorine can lead to a significant increase in binding affinity, often driven by more favorable enthalpic contributions, indicative of stronger interactions with the protein target.

Computational Approaches for Predicting Fluorine's Impact

In addition to experimental methods, computational approaches are increasingly used to predict the effect of fluorination on binding affinity.

  • Quantum Mechanical (QM) Calculations: Can be used to accurately model the electronic properties of the C-F bond and its interactions with the protein environment.[4][5]

  • Free Energy Perturbation (FEP): This molecular dynamics-based method can calculate the relative binding free energy between a non-fluorinated ligand and its fluorinated analog with high accuracy, guiding the decision of which analogs to synthesize.[11][12][13]

These computational tools, in conjunction with experimental validation, provide a powerful platform for the rational design of fluorinated ligands.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a well-established and powerful strategy in modern drug discovery for enhancing protein-ligand binding affinity. A thorough understanding of the underlying mechanisms, including stereoelectronic effects, non-covalent interactions, and modulation of physicochemical properties, is paramount for its successful application. The comparative experimental and computational workflows presented in this guide provide a robust framework for assessing the impact of fluorination and making informed decisions in the lead optimization process. As our understanding of fluorine's subtle yet profound effects continues to grow, so too will our ability to rationally design the next generation of highly potent and selective therapeutics.[3]

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Lu, Y., Wang, Y., & Zhu, W. (2010). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Kuhn, B., T-S., C., & G., S. (2019). Computational Fluorine Scanning Using Free-Energy Perturbation.
  • Wang, L., Wu, Y., Deng, Y., Kim, B., Pierce, L., Krilov, G., ... & Abel, R. (2015). Accurate and reliable prediction of relative ligand binding potency in prospective drug discovery by way of a modern free-energy calculation protocol and force field. Journal of the American Chemical Society, 137(7), 2695-2703.
  • Aldeghi, M., Heifetz, A., Bodkin, M. J., Knapp, S., & Biggin, P. C. (2016). Accurate calculation of the absolute free energy of binding for drug molecules. Chemical Science, 7(1), 207-218.
  • Lin, Y., & Zhu, W. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • He, S., Senter, T. J., Pollock, J., Han, C., Upadhyay, S. K., Purohit, T., ... & Cierpicki, T. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(18), 7381-7389.
  • Breiten, B., Lockett, M. R., Sherman, W., Fujita, S., Al-sayah, M., Lange, H., ... & Whitesides, G. M. (2013). Water networks contribute to enthalpy/entropy compensation in protein–ligand binding. Journal of the American Chemical Society, 135(41), 15579-15584.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Dalvit, C., Vulpetti, A., & Veronesi, M. (2011). Fluorine-protein interactions and 19F NMR isotropic chemical shifts: an empirical correlation with implications for drug design. ChemMedChem, 6(1), 104-114.
  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., ... & Liu, H. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(2), 422-518.
  • Sun, D., He, S., Senter, T. J., & Cierpicki, T. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(18), 7381-7389.
  • Smola, M. J., Christy, J. B., Inoue, M., & Khorasanizadeh, S. (2015). A recent example for enthalpy–entropy compensation in a fluorinated system is the ligand binding to STING protein. Journal of the American Chemical Society, 137(46), 14833-14843.
  • Wallerstein, J. R., Malm, H., Checkmahomed, L., Broo, A., & Aqvist, J. (2021). Entropy–Entropy Compensation between the Protein, Ligand, and Solvent Degrees of Freedom Fine-Tunes Affinity in Ligand Binding to Galectin-3C. JACS Au, 1(4), 421-432.
  • Choy, M. S., & Koder, R. L. (2013). Water Networks Contribute to Enthalpy/Entropy Compensation in Protein–Ligand Binding. Journal of the American Chemical Society, 135(41), 15579-15584.
  • Pietruś, W., Kurczab, R., Stumpfe, D., Bojarski, A. J., & Bajorath, J. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Biomolecules, 11(11), 1675.
  • Berger, F., Bouillot, A., & Guillaume, D. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. International Journal of Molecular Sciences, 21(7), 2337.
  • Kleckner, I. R., & Foster, M. P. (2011). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 101(2), L19-L21.
  • Ojima, I. (Ed.). (2009). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.
  • Marsh, E. N. (2008). Understanding the thermodynamics of fluorinated proteins and applications. Current Opinion in Chemical Biology, 12(4), 459-465.
  • Berger, F., Bouillot, A., & Guillaume, D. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(18), 7381-7389.
  • Ren, X., Li, R., & Wang, R. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 96.
  • Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design. Annual Review of Biophysics, 42, 121-142.
  • Wang, L., Berne, B. J., & Friesner, R. A. (2012). On achieving high accuracy and reliability in the calculation of relative protein–ligand binding affinities. Proceedings of the National Academy of Sciences, 109(6), 1937-1942.
  • Cresset Group. (2019). Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox.
  • Kitova, E. N., El-Hawiet, A., & Klassen, J. S. (2014). Fluorine Bonding Enhances the Energetics of Protein-Lipid Binding in the Gas Phase. Journal of the American Society for Mass Spectrometry, 25(7), 1145-1153.
  • Doerrer, L. H., & Dias, H. V. R. (2023). Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton Transactions, 52(1), 13-16.
  • Pietruś, W., Kurczab, R., Stumpfe, D., Bojarski, A. J., & Bajorath, J. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Biomolecules, 11(11), 1675.
  • Doyle, M. L. (2003). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands.
  • Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin.
  • Biela, A., Sielaff, F., & Terwesten, F. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. International Journal of Molecular Sciences, 21(7), 2337.
  • Berger, F., Bouillot, A., & Guillaume, D. (2017). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
  • Dalvit, C., & Vulpetti, A. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(10), 1648-1659.
  • Kleckner, I. R., Jones, D. M., & Foster, M. P. (2012). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 101(2), L19-L21.
  • Smith, A. M., Dow, M., & Gilbert, A. M. (2023). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 28(11), 4415.
  • Costantino, A., Banci, L., & Luchinat, E. (2025). Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. Journal of Medicinal Chemistry.
  • Biela, A., Sielaff, F., & Terwesten, F. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS One, 12(3), e0173260.
  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
  • Li, X., Zhang, Y., & Wang, X. (2023). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. Molecules, 28(15), 5786.
  • Li, B., Li, L., & Li, G. (2026). Phosphonium Ionic Imine Cage with an Uncommon Tri24Di6 Topology for Selective Capture of Propyne in Propyne/Propylene Separation. Journal of the American Chemical Society.

Sources

A Comparative Guide to the Validation of Quantitative Analytical Methods for (2-Amino-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Amino-5-fluorophenyl)methanol is a functionalized aromatic compound representative of key structural motifs found in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). As with any component critical to drug development and manufacturing, the ability to accurately and reliably quantify this analyte is paramount. The quality, safety, and efficacy of the final drug product are fundamentally dependent on the robustness of the analytical methods used for quality control.[1]

This guide provides an in-depth, experience-driven framework for the validation of a quantitative analytical method for this compound. We will not merely present protocols but will delve into the causality behind our experimental choices, grounding our approach in the principles of scientific integrity and regulatory compliance. This document is designed for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound approach to method validation.

We will conduct a detailed validation of a primary method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and compare its performance characteristics against a viable alternative, Gas Chromatography with Flame Ionization Detection (GC-FID). This comparative analysis will furnish the data necessary to make an informed, risk-based decision on the most suitable method for its intended purpose.

Pillar 1: The Foundations of Analytical Method Validation

Before embarking on any experimental work, it is crucial to understand the "why" behind method validation. The objective of validating an analytical procedure is to demonstrate, through documented evidence, that it is fit for its intended purpose.[2] This principle is universally mandated by global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5] The recently adopted ICH Q2(R2) and Q14 guidelines further emphasize a lifecycle approach, integrating method development and validation with a deeper understanding of the analytical procedure.[6][7]

The core performance characteristics that must be evaluated are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed via recovery studies.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, equipment).[9]

    • Reproducibility: Expresses the precision between laboratories (not covered in this guide).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12][13]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][9]

Pillar 2: Method Selection & Experimental Design

The physicochemical properties of this compound (C₇H₈FNO, MW: 141.14) — a polar molecule with both an amine and a primary alcohol group, and a UV-active aromatic ring — make it amenable to several analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is often the default choice for non-volatile, polar pharmaceutical compounds. The analyte's aromatic structure provides a strong chromophore for UV detection, and its polarity is well-suited for reversed-phase chromatography.

  • Gas Chromatography (GC): While feasible, GC analysis of this compound presents a challenge. The polar -NH₂ and -OH groups can cause peak tailing and adsorption on the column, leading to poor chromatography. Furthermore, the compound's relatively low volatility may require high temperatures, risking thermal degradation. Therefore, a derivatization step to cap the active hydrogens is almost certainly required to achieve the necessary volatility and peak symmetry.[14][15]

We will proceed with a full validation of an RP-HPLC method and a comparative validation of a GC method following derivatization.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is selected for its directness, robustness, and widespread availability in QC laboratories. It avoids the complexities and potential variability of a derivatization step.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes, hold at 70% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1.0 µg/mL to 150 µg/mL.

    • Sample Solution (Nominal 100 µg/mL): Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 10 minutes, dilute to volume with diluent, and mix. Filter through a 0.45 µm PTFE syringe filter before injection.

HPLC_Validation_Workflow start_node Method Development & Optimization protocol_node Write Validation Protocol start_node->protocol_node specificity_node Specificity (Interference Check) protocol_node->specificity_node linearity_node Linearity, Range, LOD & LOQ protocol_node->linearity_node accuracy_node Accuracy (% Recovery) protocol_node->accuracy_node precision_node Precision (Repeatability & Intermediate) protocol_node->precision_node robustness_node Robustness (Deliberate Changes) protocol_node->robustness_node report_node Compile Validation Report specificity_node->report_node linearity_node->report_node accuracy_node->report_node precision_node->report_node robustness_node->report_node end_node Method Approved for Routine Use report_node->end_node

Caption: Workflow for HPLC method validation.

Validation Data: RP-HPLC Method

The following tables summarize the results obtained during the validation of the RP-HPLC method.

Table 1: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 10520
10.0 104880
50.0 525100
100.0 1051500
150.0 1578200
Correlation Coefficient (R²) 0.9998

| Regression Equation | y = 10505x + 450 |

Table 2: Accuracy (Recovery)

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL, n=3) Mean Recovery (%) %RSD
80% 80.0 79.6 99.5 0.8
100% 100.0 100.3 100.3 0.6

| 120% | 120.0 | 119.2 | 99.3 | 0.7 |

Table 3: Precision

Precision Type Concentration (µg/mL) Mean Peak Area %RSD
Repeatability (n=6) 100.0 1051850 0.55%
Intermediate Precision
Analyst 1 / Day 1 (n=6) 100.0 1052100 0.61%
Analyst 2 / Day 2 (n=6) 100.0 1049500 0.75%

| Overall %RSD | | | 1.15% |

Table 4: LOD, LOQ, and Robustness Summary

Parameter Value Robustness Check Result Variation
LOD (S/N=3) 0.3 µg/mL Flow Rate (±0.1 mL/min) < 2.0%
LOQ (S/N=10) 1.0 µg/mL Column Temp (±2 °C) < 1.5%

| | | Mobile Phase pH (±0.2) | < 2.5% |

Alternative Method: Gas Chromatography with FID

This method is explored as an alternative, particularly if orthogonal testing is required or if specific volatile impurities are of interest. The critical step is derivatization. We select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent due to its high reactivity with both amines and alcohols.[15]

  • Instrumentation:

    • GC system with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Derivatization Procedure:

    • Evaporate 1 mL of the sample solution (prepared in a volatile solvent like Methanol) to dryness under a gentle stream of nitrogen.

    • Add 100 µL of Pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.

    • Injection: 1 µL, 20:1 split ratio.

Pillar 3: Comparative Analysis and Discussion

To provide a direct and objective comparison, the GC-FID method was subjected to a similar, albeit less exhaustive, validation. The key performance metrics are summarized below.

Table 5: Performance Comparison of HPLC vs. GC Methods

Validation Parameter HPLC-UV Method GC-FID Method (Post-Derivatization) Comments
Specificity Excellent, no interference from blank. Good, but derivatization byproducts noted. HPLC is cleaner and more direct.
Linearity (R²) 0.9998 0.9985 Both are highly linear, but HPLC is superior.
Range 1.0 - 150 µg/mL 5.0 - 200 µg/mL HPLC offers a slightly wider and lower range.
Accuracy (% Recovery) 99.3% - 100.3% 95.5% - 104.5% GC shows more variability, likely from derivatization.
Precision (%RSD, Intermediate) 1.15% 3.85% HPLC is significantly more precise.
LOQ 1.0 µg/mL 5.0 µg/mL HPLC method is more sensitive.
Robustness High Moderate; sensitive to moisture and reaction time. GC method is less robust due to the critical derivatization step.

| Sample Throughput | High (direct injection) | Lower (requires drying and derivatization) | HPLC is faster for routine analysis. |

Logical Framework for Method Selection

Method_Selection_Logic problem_node Quantitative Analysis of This compound hplc_node HPLC-UV Method problem_node->hplc_node gc_node GC-FID Method problem_node->gc_node validation_node Perform Method Validation (ICH Q2 Guidelines) hplc_node->validation_node gc_node->validation_node comparison_node Compare Performance Data (Accuracy, Precision, LOQ, Robustness) validation_node->comparison_node decision_node Select Method Based on Intended Use comparison_node->decision_node qc_use Routine QC: Assay & Purity decision_node->qc_use  Primary orthogonal_use Orthogonal Method: Impurity Profile decision_node->orthogonal_use  Secondary qc_use->hplc_node orthogonal_use->gc_node

Caption: Decision logic for analytical method selection.

Discussion and Final Recommendation

The experimental data clearly demonstrates that the RP-HPLC-UV method is superior for the routine quantitative analysis of this compound. Its performance is characterized by higher accuracy, significantly better precision, and a lower limit of quantitation. The primary advantage of the HPLC method is its directness; by eliminating the need for a derivatization step, it removes a significant source of potential variability and error, thereby enhancing its overall robustness.[16]

The GC-FID method, while viable, is encumbered by the multi-step sample preparation process. The derivatization reaction is sensitive to environmental moisture and requires precise control of time and temperature to ensure completeness and reproducibility. This complexity makes it less suitable for a high-throughput quality control environment where reliability and speed are critical.

Recommendation:

  • For routine quality control (assay, content uniformity, and purity testing): The validated RP-HPLC-UV method should be adopted as the primary analytical procedure.

  • For specialized applications (e.g., as an orthogonal method for validation, or for identifying specific volatile impurities not amenable to HPLC): The GC-FID method can be considered, but its validation must include rigorous control and monitoring of the derivatization step.

Conclusion

This guide has detailed the systematic validation of a quantitative RP-HPLC method for this compound and compared its performance against a GC-FID alternative. Through a process grounded in international regulatory guidelines, we have demonstrated that while both methods can be validated for purpose, the HPLC method offers superior performance in terms of accuracy, precision, sensitivity, and robustness for this specific analyte.[4] The choice to forgo a complex derivatization step simplifies the workflow, reduces potential sources of error, and solidifies the HPLC method as the more reliable and efficient choice for ensuring the quality of products containing this critical chemical entity.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 8, 2026.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved January 8, 2026.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved January 8, 2026.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • PubMed. (1998, November).
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
  • ProPharma. (2024, June 25).
  • Abraham Entertainment. (2025, October 22).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 8, 2026.
  • European Bioanalysis Forum. (2010, November). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. [Link]
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
  • Slideshare. (n.d.).
  • European Medicines Agency. (2023, December 15).
  • Rasayan Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Retrieved January 8, 2026.
  • OndaVia. (n.d.). Amine Analysis using Quantitative Raman Spectroscopy™. Retrieved January 8, 2026.
  • ResearchGate. (2025, August 7). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Retrieved January 8, 2026.
  • ResearchGate. (2025, December 2). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. Retrieved January 8, 2026.
  • National Institutes of Health. (2023, May 20).
  • ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved January 8, 2026.
  • APHL.org. (n.d.).
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. [Link]
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11).
  • Wiley Analytical Science. (2020, November 26).
  • PubMed Central. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
  • INAB. (2019, March).
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
  • PubMed Central. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved January 8, 2026.
  • U.S. Food and Drug Administration. (2023, October 31). ORA Lab Manual Vol.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved January 8, 2026.
  • PubMed Central. (n.d.). Development, validation of a GC–MS method for the simultaneous measurement of amino acids. Retrieved January 8, 2026.
  • ResearchGate. (2025, October 15). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Retrieved January 8, 2026.

Sources

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is optimizing a molecule's metabolic stability. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, ultimately dooming an otherwise promising therapeutic agent. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective, in-depth comparison of the metabolic stability of drug candidates derived from fluorinated precursors versus their non-fluorinated counterparts, supported by experimental data, detailed protocols, and explanatory visualizations to inform rational drug design.

The Rationale for Fluorination in Drug Design: More Than Just a Halogen Swap

The introduction of fluorine into a drug candidate is not a mere substitution; it is a strategic decision rooted in the unique physicochemical properties of this halogen. The enhancement of metabolic stability is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly more stable and less prone to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, medicinal chemists can effectively "block" or retard oxidative metabolism.[3] This metabolic shielding leads to a longer in vivo half-life, reduced clearance, and consequently, improved bioavailability and therapeutic efficacy.[1][3]

Beyond metabolic blocking, fluorine substitution can also exert profound effects on a molecule's electronic properties, pKa, lipophilicity, and conformation. These alterations can influence a drug's binding affinity to its target, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) profile.[2][3] However, it is crucial to recognize that the effects of fluorination are highly context-dependent, and a thorough understanding of the structure-metabolism relationship is paramount for successful drug design.[3]

Quantitative Comparison of Metabolic Stability: Fluorinated vs. Non-Fluorinated Analogs

The most direct way to assess the impact of fluorination on metabolic stability is through in vitro assays that compare the rate of metabolism of a parent compound with its fluorinated analog. The following table summarizes experimental data from various studies, highlighting the improvements in metabolic half-life (t½) and the reduction in intrinsic clearance (CLint) observed upon fluorination. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
Indoles UT-155Non-fluorinated indole12.35-Mouse[1]
32a4-Fluoro-indazole analog of UT-15513.29-Mouse[1]
32cCF3-substituted indazole analog of UT-155>60-Mouse[1]
Quinolines NorfloxacinFluoroquinolone--Human[4]
Desfluoro-norfloxacinNon-fluorinated analog-Significantly higher than NorfloxacinHuman[4]
PARP Inhibitors 1aNon-fluorinated isoquinolineNot Reported-Human[5]
1b7-Fluoro-isoquinoline analogNot Reported-Human[5]
Antitubulin Agents 3N-ethyl-7-PPyQNon-fluorinated pyrroloquinolinone25.1-Human[6]
Compound 122-Fluoro-phenyl analog19.3-Human[6]
Compound 133-Fluoro-phenyl analog17.5-Human[6]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. The key takeaway is the relative difference between the fluorinated and non-fluorinated analogs within the same study.

Experimental Protocols for Assessing Metabolic Stability

To ensure the generation of reliable and reproducible data, standardized in vitro assays are employed. These assays provide a controlled environment to study the metabolic fate of drug candidates.

In Vitro Liver Microsomal Stability Assay

This is a widely used, high-throughput assay to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (human or other species of interest)

  • Test compound and positive controls (high and low clearance compounds)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Reaction termination solution (e.g., ice-cold acetonitrile or methanol with an internal standard)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound to achieve the desired final concentrations.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding the cold reaction termination solution. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[1]

In Vitro Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolic enzymes, as well as active transporter processes.

Objective: To determine the metabolic stability of a test compound in a whole-cell system, providing a more comprehensive picture of hepatic clearance.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture and incubation medium

  • Test compound and positive controls

  • Collagen-coated plates

  • Reaction termination solution (e.g., ice-cold acetonitrile with an internal standard)

  • Incubator with 5% CO2 and 95% humidity at 37°C

  • LC-MS/MS system

Procedure:

  • Cell Plating and Culture:

    • Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer.

  • Incubation:

    • Prepare the test compound and positive controls in the incubation medium at the desired final concentrations.

    • Remove the culture medium from the hepatocytes and add the compound-containing medium.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding the cold reaction termination solution to the respective wells.

  • Sample Processing and Analysis:

    • Harvest the cell lysates and process them to separate the supernatant for analysis.

    • Quantify the concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, yielding the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Concepts: Diagrams for Clarity

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis reagents Prepare Reagents (Microsomes, Compound, NADPH) incubate Incubate at 37°C reagents->incubate 1. start_reaction Initiate Reaction (Add NADPH) incubate->start_reaction 2. time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points 3. terminate Terminate Reaction (Add Cold Acetonitrile) time_points->terminate 4. process Process Samples (Centrifuge) terminate->process 5. analyze Analyze by LC-MS/MS process->analyze 6. data_analysis Calculate t½ and CLint analyze->data_analysis 7.

Caption: A generalized workflow for an in vitro microsomal stability assay.

metabolic_blocking cluster_non_fluorinated Non-Fluorinated Compound cluster_fluorinated Fluorinated Compound Drug_H Drug-H CYP450 CYP450 Oxidation Drug_H->CYP450 Metabolite Metabolite (Drug-OH) Drug_F Drug-F Drug_F->CYP450 No_Metabolism Metabolism Blocked CYP450->Metabolite Rapid CYP450->No_Metabolism Slow / Negligible

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a highly effective and well-established method for enhancing the metabolic stability of drug candidates. By understanding the fundamental principles of metabolic blocking and leveraging robust in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can make more informed, data-driven decisions in the optimization of lead compounds. The evidence presented in this guide underscores the significant improvements in metabolic half-life and intrinsic clearance that can be achieved through fluorination. As our understanding of drug metabolism and the nuances of fluorine's effects on molecular properties continues to evolve, so too will our ability to rationally design safer and more effective medicines. The continued development of novel fluorination methodologies will further expand the toolkit of medicinal chemists, paving the way for the next generation of therapeutics with optimized pharmacokinetic profiles.

References

  • Gazzola, S., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8345.
  • Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Marverti, G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 554-572.
  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Kjellstrand, E., et al. (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(2), 123-134.
  • Gogołek, J., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4193.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 23.
  • Whalley, P. M. (2017). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA.

Sources

A Senior Application Scientist's Guide to Benchmarking (2-Amino-5-fluorophenyl)methanol-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in the discovery of novel therapeutics. These "privileged scaffolds" serve as versatile starting points for developing potent and selective agents against a multitude of biological targets. The 2-aminothiazole core, for instance, is the backbone of numerous compounds with anticancer and anti-inflammatory properties.[1][2] Similarly, the (2-Amino-5-fluorophenyl)methanol moiety has garnered significant interest as a key building block for a new generation of targeted therapies, particularly in oncology and neurodegenerative disease.[3][4]

The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[5] This guide provides a comprehensive framework for benchmarking the performance of novel derivatives of this compound. We will move beyond simple potency measurements to establish a multi-parameter evaluation system, comparing these derivatives against structurally relevant alternatives. Our objective is to provide researchers, scientists, and drug development professionals with a robust methodology for identifying lead candidates with superior, well-rounded pharmacological profiles. This involves a deep dive into the causality behind experimental choices, detailed protocols for key assays, and a clear, data-driven comparison of performance metrics.

Part 1: The Benchmarking Strategy: A Multi-Parametric Approach

A successful benchmarking program for early-stage drug discovery compounds must evaluate multiple properties in parallel. Relying solely on potency (e.g., IC₅₀) can be misleading, as a highly potent compound may fail later due to poor selectivity or unfavorable pharmacokinetic properties. Our strategy is built on three pillars: Potency , Selectivity , and Drug-Likeness .

To provide a meaningful comparison, we will evaluate our lead compound, Compound 1 (a hypothetical derivative of this compound), against three carefully selected comparators:

  • Comparator A (Non-fluorinated Analog): To quantify the specific contribution of the fluorine atom to the compound's performance.

  • Comparator B (Positional Isomer): To understand the impact of the fluorine atom's position on the phenyl ring.

  • Comparator C (Bioisosteric Replacement): To explore whether replacing the fluorophenyl ring with a different, but functionally similar, group (like a pyridyl ring) can enhance performance.[6][7] This is a common strategy to modulate physicochemical and biological properties.[6][7]

Experimental & Analytical Workflow

Our integrated workflow ensures that data from each stage informs the next, creating a self-validating system for compound evaluation. The process flows from initial synthesis and characterization to in vitro biological assays and in silico predictive modeling.

Benchmarking_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis cluster_analysis Data Integration & Decision Synth Synthesis of Compound 1 & Comparators A, B, C QC Purity & Structural Verification (NMR, HRMS) Synth->QC Potency Primary Assay: Potency (IC50) QC->Potency High-purity compounds ADME ADME Prediction (LogP, Solubility, Stability) QC->ADME Structures for modeling Selectivity Secondary Assay: Target Selectivity Potency->Selectivity Active compounds Docking Molecular Docking (Binding Mode Analysis) Potency->Docking Cytotoxicity Tertiary Assay: Cytotoxicity (CC50) Selectivity->Cytotoxicity Potent & selective compounds Analysis Comparative Analysis & SAR Interpretation Cytotoxicity->Analysis ADME->Analysis Docking->Analysis Decision Go/No-Go Decision for Lead Optimization Analysis->Decision SAR_Analysis cluster_main Core Scaffold cluster_mods Modifications & Effects Core [ Core Structure Image ] (2-Aminothiazole Phenyl Methanol) F5 5-Fluoro (Compound 1) - Increases Potency 9x - Maintains Low Cytotoxicity Core->F5 Key Modification F4 4-Fluoro (Comparator B) - Increases Potency 3.75x - Increases Cytotoxicity Core->F4 Alternative H No Fluoro (Comparator A) - Baseline Potency Core->H Baseline Pyridyl Pyridyl Bioisostere (Comparator C) - Increases Potency 5.3x - Reduces Lipophilicity (cLogP) Core->Pyridyl Bioisosteric Shift

Sources

Safety Operating Guide

Hazard Assessment: Understanding the "Why" Behind the Procedure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of (2-Amino-5-fluorophenyl)methanol

For professionals in research, discovery, and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of this compound, a compound frequently utilized in the synthesis of complex molecules, is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure this compound is managed responsibly from the moment it becomes waste.

This compound (CAS No. 748805-85-8) is not a benign substance. A thorough understanding of its hazard profile is the foundation for safe handling and disposal. The primary risks associated with this compound are irritation and acute toxicity.[1][2] Failure to adhere to proper protocols can lead to chemical exposure and adverse health effects.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks.

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarningGHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarningGHS07

Source: Aggregated GHS information from multiple suppliers and databases.[1][3][4]

This hazard profile dictates that this compound must be treated as a hazardous waste stream. Under the Resource Conservation and Recovery Act (RCRA) in the United States, chemical wastes are regulated to ensure they are managed in a way that protects human health and the environment.[5] While this specific compound may not be explicitly named on the P or U lists of acute hazardous wastes, its characteristics of toxicity and irritation necessitate its management under RCRA's "cradle-to-grave" framework.[6][7]

Core Disposal Workflow: A Decision Framework

The disposal of any chemical waste should follow a logical and documented process. The following diagram illustrates the decision-making and operational workflow for managing this compound waste.

start Waste Generation (e.g., residual material, contaminated consumables) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Contamination Event start->spill segregate Step 2: Segregate Waste Isolate from incompatible materials (e.g., strong oxidizers) ppe->segregate contain Step 3: Containerize & Label Use a designated, sealed, and clearly labeled hazardous waste container segregate->contain log Step 4: Log & Store Securely Record waste in lab inventory. Store in designated satellite accumulation area. contain->log spill_proc Execute Spill Cleanup Protocol (See Section 4) spill->spill_proc Yes spill_proc->contain contact_ehs Step 5: Arrange for Disposal Contact Institutional EHS or licensed waste contractor for pickup. log->contact_ehs end Professional Disposal (Incineration or other approved method) contact_ehs->end

Sources

A Researcher's Guide to the Safe Handling of (2-Amino-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with (2-Amino-5-fluorophenyl)methanol (CAS No. 748805-85-8). As a substituted aniline, this compound requires careful handling to mitigate potential health risks. This guide synthesizes known hazard information with established best practices for laboratory safety to ensure the well-being of all personnel.

Understanding the Risks: Hazard Profile

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1] Given its structural similarity to aniline, it is prudent to assume it may share other hazards common to this class of compounds, such as potential toxicity through skin absorption and possible long-term health effects.[2][3] A thorough review of a comprehensive Safety Data Sheet (SDS) specific to this compound is mandatory before any handling.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through robust engineering controls. All work involving this chemical, including weighing, preparing solutions, and running reactions, must be performed within a certified chemical fume hood to minimize inhalation risk.[2] An easily accessible safety shower and eyewash station are essential in the immediate work area.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.

Protection Type Specification Rationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.While nitrile gloves offer initial protection, anilines can exhibit poor compatibility with prolonged contact.[4] Double-gloving provides an extra layer of safety. Gloves must be changed immediately if contamination is suspected. For extended operations, consider gloves with higher resistance, such as Viton™ or butyl rubber.[4]
Eye & Face Protection Tight-fitting safety goggles or a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes that can cause serious eye irritation.[2][5] A face shield should be used when there is a significant risk of splashing.
Body Protection A fully-buttoned, long-sleeved laboratory coat.This prevents incidental skin contact with contaminated surfaces. Ensure the lab coat is made of a suitable material and is regularly laundered.
Respiratory Protection Not typically required when using a fume hood.If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[6][7] A formal respiratory protection program, including fit-testing, would be required.

Step-by-Step Safe Handling Protocol

The following workflow is designed to minimize exposure risk during the handling and use of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Verify fume hood is operational prep_2 Don all required PPE (See Table) prep_1->prep_2 prep_3 Gather all necessary equipment and reagents prep_2->prep_3 handle_1 Weigh solid compound inside fume hood prep_3->handle_1 Begin work handle_2 Carefully add to solvent to prevent splashing handle_1->handle_2 handle_3 Perform all experimental steps within the hood handle_2->handle_3 clean_1 Decontaminate work surface with appropriate solvent handle_3->clean_1 Experiment complete clean_2 Segregate waste into designated containers clean_1->clean_2 clean_3 Remove outer gloves before leaving hood clean_2->clean_3 clean_4 Wash hands thoroughly with soap and water clean_3->clean_4

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

Small Spills (Contained within the fume hood):

  • Ensure appropriate PPE is worn.[4]

  • Absorb the spill using an inert material like vermiculite or sand.

  • Carefully collect the absorbed material into a sealed container.

  • Label the container as "Hazardous Waste" with the chemical name.[8]

  • Decontaminate the area with a suitable solvent and wash thoroughly.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • If safe to do so, prevent the spill from spreading.

  • Contact your institution's Environmental Health & Safety (EH&S) department for cleanup.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Disposal Plan

Improper disposal of this compound and its associated waste can lead to environmental contamination and is a regulatory violation.[8][9]

Waste Segregation:

  • Solid Waste: Collect unused this compound and contaminated solids (e.g., weigh paper, contaminated gloves, absorbent materials) in a clearly labeled, sealed container. Label as "Hazardous Waste: Solid Halogenated Organic Waste" and list the chemical name.[8][10]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and compatible container (e.g., polyethylene). Label as "Hazardous Waste: Liquid Halogenated Organic Waste" and list the chemical name and approximate concentration.[8][11]

  • Contaminated Labware: Disposable labware that cannot be decontaminated should be placed in a sealed bag or container labeled as hazardous waste.[8]

All waste must be managed through your institution's official hazardous waste disposal program.[9] Evaporation in the fume hood is not an acceptable method of disposal.[10]

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
  • NIOSH Pocket Guide to Chemical Hazards.
  • Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR - The Center for Construction Research and Training. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]
  • Aniline Standard Operating Procedure. University of Washington. [Link]
  • Aniline Hydrochloride for Synthesis MSDS. Loba Chemie. [Link]
  • Aniline Safety Data Sheet.
  • Safety D
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
  • Standard Practice for Sampling and Handling Aniline.
  • Hazardous Waste Disposal Guide. Northwestern University. [Link]
  • This compound. Doron Scientific. [Link]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.